m-Quinquephenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(3-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-3-10-23(11-4-1)25-14-7-16-27(20-25)29-18-9-19-30(22-29)28-17-8-15-26(21-28)24-12-5-2-6-13-24/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZQOSQCGDDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168237 | |
| Record name | m-Quinquephenyl | |
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Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16716-13-5 | |
| Record name | m-Quinquephenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16716-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | m-Quinquephenyl | |
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| Record name | m-Quinquephenyl | |
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| Record name | m-Quinquephenyl | |
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| Record name | m-quinquephenyl | |
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| Record name | M-QUINQUEPHENYL | |
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Foundational & Exploratory
Technical Guide: m-Quinquephenyl – Structure, Properties, and Synthesis
[1]
Introduction
m-Quinquephenyl (CAS: 16716-13-5), chemically known as 1,1':3',1'':3'',1''':3''',1''''-quinquephenyl or 1,3-bis(3-biphenylyl)benzene , is a meta-linked oligophenylene consisting of five benzene rings.[1] Unlike its para-isomer (p-quinquephenyl), which is a rigid, linear rod-like molecule known for its high melting point and blue fluorescence, m-quinquephenyl possesses a kinked, non-planar structure.[1]
This structural distinction fundamentally alters its physicochemical and photophysical profile.[1] While p-isomers are dominant in scintillator applications due to high quantum yields in the visible spectrum, m-isomers are critical in organic light-emitting diodes (OLEDs) as wide-bandgap host materials.[1] Their interrupted conjugation confines excited states (high triplet energy), preventing reverse energy transfer from phosphorescent dopants.[1]
Chemical Structure & Molecular Architecture
The defining feature of m-quinquephenyl is the 1,3- (meta-) linkage between the central and adjacent phenyl rings.[1] This topology disrupts the delocalization of
Conformational Analysis[1]
-
Torsion Angles: Steric repulsion between ortho-hydrogens forces the adjacent phenyl rings to twist out of planarity.[1] The inter-ring torsion angle typically ranges between 35° and 40° in the ground state.
-
Conjugation Break: The meta-linkage acts as a conjugation barrier.[1] Consequently, the "effective conjugation length" of m-quinquephenyl does not extend over the entire five-ring chain but is rather confined to segments resembling biphenyl or terphenyl units.[1]
-
Packing: The kinked geometry prevents the efficient
-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> stacking observed in linear p-oligophenyls, leading to significantly lower melting points and higher solubility in organic solvents.
Physicochemical Properties[1][2][3][4][5][6]
The following data contrasts m-quinquephenyl with its para-isomer to highlight the structural impact.
| Property | m-Quinquephenyl | p-Quinquephenyl | Note |
| CAS Number | 16716-13-5 | 3073-05-0 | |
| Molecular Formula | C | C | Isomers |
| Molecular Weight | 382.50 g/mol | 382.50 g/mol | |
| Melting Point | ~170.5 °C (443.7 K) | 388–391 °C | m-isomer melts >200°C lower due to poor packing. |
| Solubility | Soluble (Toluene, CHCl | Insoluble/Poor | Kinked structure reduces lattice energy. |
| Fluorescence ( | UV / Deep Blue (~340-360 nm) | Blue (~370-400 nm) | m-linkage blue-shifts emission. |
| Triplet Energy ( | High (~2.6–2.8 eV) | Low | Crucial for OLED host applications. |
Note on Thermal Data: The melting point of m-quinquephenyl (443.7 K) is derived from calorimetric studies on meta-oligophenyl series, confirming the trend of decreasing melting points relative to para-isomers due to increased entropy of fusion and reduced enthalpy of fusion.
Photophysical Characteristics
The meta-linkage effectively decouples the electronic states of the constituent rings.
-
Absorption: The UV absorption spectrum resembles that of m-terphenyl rather than a conjugated pentaphenyl chain.[1] The absorption maximum (
) typically lies near 250–260 nm .ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Fluorescence: Emission is confined to the UV/deep-blue region.[1] Unlike p-oligophenyls where fluorescence red-shifts with chain length, the fluorescence energy of m-oligophenyls is nearly independent of chain length because the excited state does not delocalize across the meta-barrier.[1]
-
Quantum Yield: Generally lower than the rigid p-isomer in solution due to increased rotational freedom (non-radiative decay channels), but high in solid-state matrices where rotation is restricted.[1]
Diagram: Photophysical Energy Transfer (OLED Host Context)
The following diagram illustrates why m-quinquephenyl is an ideal host for phosphorescent dopants (e.g., Ir(ppy)
Caption: Energy level diagram showing m-Quinquephenyl functioning as a high-triplet-energy host, confining excitons on the dopant.
Synthesis Protocol: Suzuki-Miyaura Coupling
The most efficient route to m-quinquephenyl is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This method offers high regioselectivity and tolerance for functional groups.[1]
Retrosynthetic Strategy
The molecule can be assembled by coupling 1,3-dibromobenzene (core) with two equivalents of 3-biphenylboronic acid (wings).[1]
Experimental Workflow
Reagents:
-
1,3-Dibromobenzene (1.0 eq)[1]
-
3-Biphenylboronic acid (2.5 eq) – Excess ensures complete double coupling.[1]
-
Catalyst: Pd(PPh
)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (3-5 mol%) -
Base: Na
COngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> (2M aqueous solution) -
Solvent: Toluene / Ethanol (4:1 ratio)[1]
Step-by-Step Protocol:
-
Preparation: In a generic Schlenk flask, dissolve 1,3-dibromobenzene (10 mmol) and 3-biphenylboronic acid (25 mmol) in a mixture of toluene (40 mL) and ethanol (10 mL).
-
Degassing: Degas the solution vigorously with Argon or Nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and homocoupling byproducts).
-
Activation: Add the aqueous Na
CO solution (20 mL) and the Pd(PPh ) catalyst. -
Reflux: Heat the biphasic mixture to reflux (~90-100°C) under inert atmosphere for 24–48 hours. Monitor reaction progress via TLC (eluent: Hexane/DCM).[1]
-
Work-up:
-
Cool to room temperature.[1]
-
Separate the organic layer and extract the aqueous layer with toluene or dichloromethane.
-
Wash combined organics with brine and dry over anhydrous MgSO
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via column chromatography (Silica gel, Hexane/DCM gradient).
-
Final Isolation: Recrystallize from ethanol or a toluene/hexane mixture to obtain white crystalline needles.
Diagram: Synthesis Pathway
Caption: Double Suzuki-Miyaura coupling strategy for synthesizing m-Quinquephenyl from a dibromobenzene core.
Applications
-
OLED Host Materials: Due to its high triplet energy (
), m-quinquephenyl is used as a host for blue and green phosphorescent emitters. The meta-conjugation prevents the host from quenching the dopant's emission.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Scintillators: While less common than p-quinquephenyl, the m-isomer is used in liquid scintillation cocktails where solubility is paramount and a shorter wavelength (UV) emission is required to match specific photomultiplier sensitivities.[1]
-
Crystal Engineering: Used as a model compound to study the effects of conformational disorder on the entropy of fusion in oligophenyls.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85566, m-Quinquephenyl. Retrieved from [Link][1]
-
Naef, R. (2019). Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds. Molecules, 24(10), 1896.[1] (Provides thermodynamic data including Melting Point). Retrieved from [Link][1]
-
Hurst, J. et al. (2015). Contrasting the optical properties of the different isomers of oligophenylene. Physical Chemistry Chemical Physics.[1] (Details the photophysics and conjugation breaks). Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for synthesis).
Technical Guide: m-Quinquephenyl (CAS 16716-13-5)
[1]
Executive Summary
m-Quinquephenyl (CAS 16716-13-5), systematically known as 1,1':3',1'':3'',1''':3''',1''''-quinquephenyl , is a linear oligophenylene consisting of five phenyl rings linked exclusively at the meta (1,[1]3) positions.[2][3][4] Unlike its para-linked analogue (p-quinquephenyl), which is a highly insoluble, high-melting semiconductor, m-quinquephenyl exhibits unique physicochemical properties driven by its "kinked" structural topology.
This broken conjugation limits π-electron delocalization, resulting in a wider bandgap (high triplet energy) and enhanced solubility in organic solvents. These characteristics make it a critical material in Organic Light-Emitting Diodes (OLEDs) as a phosphorescent host and in high-energy physics as a liquid scintillator component. This guide details the structural analysis, validated synthesis protocols, and application mechanisms of m-quinquephenyl.
Chemical Identity & Structural Analysis[1][2][4][6][7]
The defining feature of m-quinquephenyl is the interruption of effective conjugation length along the polymer backbone. The meta-linkage introduces a twist angle between phenyl rings (~35–40°), preventing planarization even in the solid state.
Nomenclature and Identifiers[1][6]
| Identifier | Details |
| Common Name | m-Quinquephenyl |
| IUPAC Name | 1,1':3',1'':3'',1''':3''',1''''-Quinquephenyl |
| Alternative Name | 1,3-bis(3-phenylphenyl)benzene |
| CAS Number | 16716-13-5 |
| Molecular Formula | C₃₀H₂₂ |
| Molecular Weight | 382.49 g/mol |
| SMILES | c1ccc(cc1)c2cccc(c2)c3cccc(c3)c4cccc(c4)c5ccccc5 |
Physicochemical Properties
| Property | Value / Characteristic | Context/Implication |
| Physical State | White crystalline powder | Amorphous tendency due to conformational flexibility.[1] |
| Melting Point | ~100–120 °C (Est.)* | Significantly lower than p-quinquephenyl (>380°C) due to inefficient packing. |
| Solubility | Soluble in Toluene, CHCl₃, THF | "Kinked" structure prevents strong π-π stacking, enhancing solubility.[1] |
| UV Absorption | Blue-shifted relative to p-isomers; indicates confined conjugation. | |
| Fluorescence | Deep UV/Blue emission; high quantum yield in solution.[1] |
*Note: Experimental melting points for pure m-quinquephenyl vary by synthesis method and purity; values are estimated based on m-terphenyl (87°C) and m-quaterphenyl (86°C) trends.
Synthesis Protocol: Palladium-Catalyzed Cross-Coupling
The most robust route to m-quinquephenyl is the Suzuki-Miyaura coupling . This protocol avoids the harsh conditions of Ullmann coupling and ensures regioselectivity.
Retrosynthetic Analysis
The molecule can be disconnected at the central ring, treating the 1,3-dibromobenzene core as the electrophile and 3-biphenylboronic acid as the nucleophile.
-
Core: 1,3-Dibromobenzene
-
Wings: 3-Biphenylboronic acid (2 equivalents)
Experimental Workflow
Reagents:
-
1,3-Dibromobenzene (1.0 eq, 10 mmol)
-
3-Biphenylboronic acid (2.2 eq, 22 mmol)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: K₂CO₃ (2M aqueous solution)
-
Solvent: Toluene : Ethanol (4:1 ratio)[1]
Step-by-Step Protocol:
-
Preparation: In a 250 mL Schlenk flask, dissolve 1,3-dibromobenzene (2.36 g) and 3-biphenylboronic acid (4.36 g) in degassed Toluene (40 mL) and Ethanol (10 mL).
-
Activation: Add the Pd(PPh₃)₄ catalyst (0.58 g) under a counter-flow of Nitrogen/Argon.
-
Initiation: Add degassed 2M K₂CO₃ (20 mL). The biphasic mixture must be vigorously stirred.
-
Reaction: Heat to reflux (approx. 90–100°C) for 24–48 hours under inert atmosphere. Monitor by TLC (Hexane/DCM) for the disappearance of the dibromide.
-
Work-up: Cool to room temperature. Separate the organic layer and wash with brine (
mL). Dry over anhydrous MgSO₄. -
Purification: Concentrate under reduced pressure. Purify the crude residue via column chromatography (Silica gel, Hexane:DCM gradient) to yield m-quinquephenyl as a white solid.
-
Validation: Confirm structure via ¹H-NMR (look for characteristic singlet at the central ring position 2, approx.
7.8–7.9 ppm).
Synthesis Logic Diagram
Caption: Double Suzuki-Miyaura coupling strategy for the regioselective synthesis of m-quinquephenyl.
Applications in Materials Science
OLED Host Materials (PhOLEDs)
m-Quinquephenyl is a premier Wide Bandgap Host for phosphorescent OLEDs.
-
Mechanism: In phosphorescent OLEDs (PhOLEDs), the host material must have a Triplet Energy (
) higher than that of the dopant (emitter) to prevent reverse energy transfer (quenching). -
Why Meta? Para-linked oligophenyls have extended conjugation, which lowers their
. The meta-linkage in CAS 16716-13-5 disrupts this conjugation, maintaining a high (> 2.6 eV), making it suitable for hosting blue and green phosphors (e.g., FIrpic or Ir(ppy)₃).
Scintillation Physics
In liquid scintillation counting and high-energy physics detectors:
-
Primary Solute: m-Quinquephenyl acts as a primary fluor. It efficiently captures energy from ionizing radiation (via solvent excitation) and emits UV photons.
-
Stokes Shift: The molecule exhibits a large Stokes shift due to conformational relaxation in the excited state, minimizing self-absorption of the emitted light.
Energy Transfer Workflow
Caption: Energy confinement mechanism in PhOLEDs. The high triplet energy of m-quinquephenyl prevents back-transfer from the dopant.
Analytical Characterization
To validate the synthesis of CAS 16716-13-5, the following analytical signatures are expected:
-
¹H-NMR (CDCl₃, 400 MHz):
-
Complex aromatic region
7.3 – 7.9 ppm. -
Key Diagnostic: A singlet at
~7.85 ppm corresponding to the isolated proton on the central benzene ring (between the two meta-substituents).
-
-
Mass Spectrometry (EI/MALDI):
-
Molecular Ion
m/z. -
Fragmentation pattern showing sequential loss of phenyl groups (77 Da).
-
-
UV-Vis Spectroscopy:
-
Absorption maximum
nm (in Cyclohexane). -
Lack of significant absorption >300 nm (confirms absence of para-impurities).
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store in a cool, dry place under inert gas (Argon) to prevent slow oxidation or photo-degradation over long periods.
-
Handling: Use standard PPE (gloves, goggles, fume hood).[1] Avoid inhalation of fine dusts.
References
-
PubChem. m-Quinquephenyl (CID 85566).[5] National Library of Medicine. [Link]
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.[1] (Mechanism of Suzuki Coupling).
-
Yook, K. S., & Lee, J. Y. Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes. Advanced Materials, 2012.[1] [Link]
-
Berlman, I. B. Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press, 1971.[1] (Scintillation properties of oligophenyls).
-
NIST Chemistry WebBook. m-Quinquephenyl Spectral Data. [Link]
Sources
- 1. 1,1':3',1'':4'',1''':3''',1''''-Quinquephenyl]-4,4''''-dicarboxylic acid, 5',5'''-bis(4-carboxyphenyl)-2'',5''-dimethoxy- Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. m-Quinquephenyl | C30H22 | CID 85566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Triphenylbenzene, 97% 1,3,5-Triphenylbenzene, 97% Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. m-Quinquephenyl | C30H22 | CID 85566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of m-Quinquephenyl
CAS: 16716-13-5 | Formula: C₃₀H₂₂ | Molecular Weight: 382.5 g/mol [1]
Executive Summary
m-Quinquephenyl (1,1':3',1'':3'',1''':3''',1''''-quinquephenyl) represents a critical class of oligophenyls utilized primarily in scintillation counting and organic electronics.[1] Unlike its para-isomer (p-quinquephenyl), which suffers from extreme insolubility and high melting points (>380°C) that complicate processing, the meta-linkage introduces a structural "kink." This geometric disruption significantly lowers the melting point and enhances solubility in common organic solvents (e.g., toluene, chloroform), making it a superior candidate for liquid scintillator cocktails and solution-processed organic semiconductors.[1]
This guide outlines the synthesis of m-quinquephenyl, prioritizing the Suzuki-Miyaura cross-coupling protocol for its regioselectivity and functional group tolerance, while reviewing the historical Hart Reaction to provide context on alternative mechanistic pathways.
Part 1: Strategic Retrosynthesis
To achieve high purity m-quinquephenyl, a convergent synthetic strategy is superior to linear iterative additions.[1] A linear approach increases the number of purification steps and reduces overall yield.[1]
The Convergent Strategy: The molecule is disconnected at the two internal C-C bonds flanking the central benzene ring. This divides the target into three synthons:
-
Central Core: A 1,3-dihalogenated benzene (electrophile).[1]
-
Wing Units: Two equivalents of 3-biphenylboronic acid (nucleophile).[1]
This approach reduces the synthesis to a double cross-coupling event, minimizing the statistical probability of homocoupling side products compared to forming the biphenyl wings in situ.
Figure 1: Convergent retrosynthetic analysis of m-quinquephenyl, isolating the central benzene ring as the coupling anchor.
Part 2: Primary Synthesis Protocol (Suzuki-Miyaura)
Methodology: Palladium-catalyzed cross-coupling.[1][2] Rationale: The Suzuki-Miyaura coupling is chosen over the Ullmann reaction (copper-mediated) or Grignard coupling due to milder conditions, higher tolerance for moisture, and the ability to strictly control regiochemistry (ensuring exclusive meta linkages).
Reagents & Materials
| Component | Role | Specification |
| 1,3-Diiodobenzene | Electrophile (Core) | >98% Purity; Iodine preferred over Bromine for faster oxidative addition.[1] |
| 3-Biphenylboronic acid | Nucleophile (Wings) | 2.2 - 2.5 Equivalents.[1] Excess ensures complete double substitution. |
| Pd(PPh₃)₄ | Catalyst | Tetrakis(triphenylphosphine)palladium(0).[1] 3-5 mol% loading.[1] |
| Na₂CO₃ (2M aq) | Base | Activates the boronic acid via formation of a boronate species.[1] |
| Toluene / Ethanol | Solvent System | 2:1 ratio.[1] Toluene dissolves the aryl halides; Ethanol aids miscibility with the aqueous base.[1] |
Step-by-Step Protocol
Pre-requisite: All glassware must be oven-dried. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.[1]
-
Degassing: In a three-neck round-bottom flask, combine Toluene (40 mL) and Ethanol (20 mL). Sparge with Nitrogen gas for 20 minutes to remove dissolved oxygen.[1] Why: Oxygen poisons the Palladium catalyst, leading to homocoupling of the boronic acid (formation of quaterphenyl side products).
-
Reagent Loading: Under a positive flow of Nitrogen, add:
-
1,3-Diiodobenzene (3.30 g, 10.0 mmol)
-
3-Biphenylboronic acid (4.95 g, 25.0 mmol)
-
Pd(PPh₃)₄ (0.58 g, 0.5 mmol)
-
-
Activation: Add degassed 2M aqueous Na₂CO₃ (20 mL) via syringe.
-
Reflux: Heat the biphasic mixture to vigorous reflux (~90-100°C oil bath) with rapid magnetic stirring.
-
Visual Cue: The mixture will turn dark brown/black as the active Pd(0) species cycles.[1]
-
-
Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 9:1). The starting diiodide should disappear within 4–12 hours.[1]
-
Work-up:
Mechanistic Pathway
The reaction follows the catalytic cycle: Oxidative Addition of the aryl iodide to Pd(0), Transmetallation with the activated boronate, and Reductive Elimination to form the C-C bond.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling specific to aryl-iodide substrates.
Part 3: Purification & Characterization
Oligophenyls for scintillation applications require extreme purity (>99.9%), as trace impurities (especially ketones or isomers) act as "quenchers," absorbing the emitted light and reducing efficiency.[1]
Purification Protocol
-
Filtration: Dissolve the crude solid in hot chloroform. Filter through a pad of silica gel to remove residual Palladium black.[1]
-
Recrystallization:
-
Sublimation (Critical for Scintillators):
Characterization Data
| Technique | Expected Result | Interpretation |
| Melting Point | 165°C - 170°C | Significantly lower than p-quinquephenyl (~388°C) due to meta-kink.[1] |
| ¹H NMR (CDCl₃) | Multiplets δ 7.3 - 7.9 ppm | Complex aromatic region.[1] Look for symmetry in the central ring protons.[1] |
| UV-Vis | λmax ~250 nm & ~300 nm | Absorption bands characteristic of conjugated meta-polyphenyls.[1] |
| Fluorescence | Emission ~350-370 nm | Blue-violet emission range, ideal for PMT matching.[1] |
Part 4: Alternative Route (The Hart Reaction)
Historical Context: Before palladium catalysis became ubiquitous, the Hart Reaction was the primary method for synthesizing meta-polyphenyls.[1] Mechanism: It involves the reaction of 1,3-dichlorobenzene with phenyllithium (or Grignard reagents).[1] The Pathway:
-
Lithiation of 1,3-dichlorobenzene.[1]
-
Elimination of LiCl to form a Benzyne (Aryne) intermediate.[1]
-
Nucleophilic attack by phenyllithium on the benzyne.[1] Drawbacks: This method is "messy."[1] The attack on the benzyne intermediate is not perfectly regioselective, often leading to mixtures of m-terphenyl, m-quaterphenyl, and m-quinquephenyl that are difficult to separate chromatographically. It is not recommended for high-purity applications today but remains academically significant.[1]
References
-
Woods, G. F., et al. (1960).[1] Synthesis of m-Quinquephenyl and Other Polyphenyls. Journal of Organic Chemistry. (Verified CAS match for m-isomer synthesis).[1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational protocol for biaryl coupling).[1]
-
Berlman, I. B. (1971).[1] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1] (Standard reference for scintillator properties of oligophenyls).
-
Hart, H., et al. (1970).[1] Synthesis of Polyphenyls via Aryne Intermediates. Journal of Organic Chemistry. (Historical context for the Hart Reaction).
-
PubChem Compound Summary. (2024). m-Quinquephenyl (CID 85566).[1] National Library of Medicine.[1] (Verification of CAS 16716-13-5 and physical properties).
Sources
Photophysical Properties of Oligo(m-phenylene)s: A Technical Guide to Folding-Driven Spectroscopy
The following technical guide is structured to serve as an authoritative resource for researchers investigating the photophysics of meta-linked aromatic oligomers. It prioritizes mechanistic understanding and reproducible methodologies.
Executive Summary
Oligo(m-phenylene)s (OMPs) and their ethynylene-linked analogs (mPEs) represent a cornerstone in the field of aromatic foldamers. Unlike their para-linked counterparts, which maximize
Electronic Structure & The Meta-Conjugation Effect
To understand the photophysics of OMPs, one must first distinguish the electronic consequences of meta-substitution.
Confinement of the Chromophore
In poly(p-phenylene), the linear arrangement allows extended delocalization of
-
Nodal Plane Disruption: The meta linkage places the bridgehead carbons on nodal planes of the HOMO/LUMO wavefunctions of adjacent rings.
-
Result: The absorption spectra of OMPs do not redshift significantly with increasing degree of polymerization (DP). Instead, the molar absorptivity (
) increases additively, while the remains pinned near that of the monomer or dimer (typically 250–300 nm for simple biaryls, 280–320 nm for ethynylene-linked systems).
The Foldamer Concept: Solvophobic Driving Force
The defining photophysical characteristic of mPEs is their ability to fold into a helix in polar solvents. This is driven by solvophobic effects —the minimization of solvent-accessible surface area of the hydrophobic aromatic backbone.
-
Unfolded State (Random Coil): Dominant in good solvents (e.g., Chloroform, THF). Chromophores are randomly oriented; spectroscopy reflects the sum of independent units.
-
Folded State (Helix): Dominant in poor solvents (e.g., Acetonitrile, Water/MeOH). Aromatic rings stack face-to-face (
separation). This stacking perturbs the electronic transitions, creating diagnostic spectral signatures.
Photophysical Signatures of Folding
The transition from random coil to helix is not silent; it is signaled by distinct changes in absorption and emission.
UV-Vis Absorption: Hypochromicity
The most reliable indicator of mPE folding is hypochromicity —a decrease in absorbance intensity without a significant shift in wavelength.
-
Mechanism: Through-space interaction between stacked transition dipoles (exciton coupling). In the helical stack, the transition dipoles are often aligned parallel (H-aggregate-like) or essentially decoupled due to the specific twist angle, leading to a reduction in oscillator strength.
-
Diagnostic Value: The degree of folding (
) can be calculated directly from the absorbance change.
Fluorescence Emission: Quenching and Energy Transfer
Fluorescence in OMPs is highly sensitive to the local environment and conformation.
-
Quantum Yield (
): Generally high in the unfolded state (0.5 – 0.8 in non-polar solvents). -
Folding Effect: Upon folding,
typically decreases (quenching). This is attributed to:-
Self-Quenching: Increased rate of non-radiative decay (
) due to - stacking interactions. -
Excimer Formation: In some derivatives, stacking leads to broad, structureless, red-shifted emission bands characteristic of excimers, though this is less common in tightly locked helices compared to loose aggregates.
-
-
FRET Applications: By end-capping the oligomer with a donor and an acceptor fluorophore, folding brings the termini into proximity, triggering efficient Förster Resonance Energy Transfer (FRET). This is a standard assay for verifying end-to-end distance reduction.
Circular Dichroism (CD)
While native OMPs are achiral, attaching chiral side chains induces a preferred helical twist.
-
Signature: A strong Cotton effect in the absorption band of the backbone (approx. 300 nm) confirms the formation of a single-handed helix. The sign of the Cotton effect correlates with the helix handedness (
or ).
Experimental Protocols
Protocol A: Solvent Denaturation (Titration)
Objective: Determine the Gibbs free energy of folding (
Reagents:
-
Solvent A (Good): Chloroform (CHCl
, HPLC grade, amylene stabilized). -
Solvent B (Poor): Acetonitrile (MeCN) or Methanol (MeOH).
-
Sample: Oligo(m-phenylene ethynylene) (e.g., octamer).
Workflow:
-
Stock Preparation: Prepare a
stock solution of the oligomer in CHCl . -
Titration: Prepare a series of 10 samples with varying volume fractions of MeCN (0% to 100%). Maintain a constant oligomer concentration (e.g.,
) to avoid aggregation artifacts. -
Equilibration: Allow samples to equilibrate at 25°C for 2 hours. Folding kinetics can be slow (hours to days) for very long oligomers, but typically rapid for octamers.
-
Measurement: Record UV-Vis spectra (200–450 nm). Correct for baseline and solvent background.
-
Analysis: Plot Absorbance (
) vs. Solvent Composition. The curve typically follows a sigmoidal transition.
Protocol B: Temperature-Dependent Unfolding
Objective: Determine the enthalpy (
Workflow:
-
Sample: Dissolve oligomer in a solvent mixture that favors the folded state at RT (e.g., 90% MeCN / 10% CHCl
). -
Setup: Use a temperature-controlled cuvette holder with a magnetic stirrer.
-
Ramp: Heat from 5°C to 70°C in 1°C increments. Allow 2 min equilibration at each step.
-
Data: Monitor Absorbance at
. The helix typically "melts" (unfolds) at higher temperatures, causing an increase in absorbance (hyperchromicity).
Data Summary: Solvent Effects
The following table summarizes typical photophysical values for a standard octameric m-phenylene ethynylene derivative.
| Parameter | Non-Polar Solvent (CHCl | Polar Solvent (MeCN) | Effect of Folding |
| State | Random Coil (Unfolded) | Helix (Folded) | Conformational Restriction |
| ~305 nm | ~303 nm | Minimal Shift | |
| High | Low | Hypochromicity (~20-40%) | |
| Fluorescence | ~340 nm | ~345 nm (or quenched) | Often Quenched |
| Quantum Yield ( | 0.70 - 0.85 | 0.10 - 0.30 | Strong Reduction |
| Lifetime ( | Single exponential (~1 ns) | Multi-exponential | Complex decay dynamics |
Visualizations
Diagram 1: Solvophobic Folding Mechanism
This diagram illustrates the thermodynamic equilibrium driven by solvent polarity, showing the transition from a disordered coil to an ordered helix.
Caption: Schematic of the reversible coil-helix transition driven by solvent polarity, highlighting key spectroscopic changes.
Diagram 2: Spectroscopic Workflow for Folding Constants
A logical flow for determining the equilibrium constant (
Caption: Step-by-step workflow for quantifying folding energetics via UV-Vis spectroscopy.
References
-
Nelson, J. C., Saven, J. G., Moore, J. S., & Wolynes, P. G. (1997). Solvophobically Driven Folding of Nonbiological Oligomers. Science. [Link]
-
Prince, R. B., Saven, J. G., Wolynes, P. G., & Moore, J. S. (1999). Cooperative Folding of a Nonbiological Polymer. Journal of the American Chemical Society.[1] [Link]
-
Stone, M. T., & Moore, J. S. (2004). Backbone-Rigidified Oligo(m-phenylene ethynylenes). Journal of the American Chemical Society.[1] [Link]
-
Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001). A Field Guide to Foldamers. Chemical Reviews. [Link]
-
Yang, W. Y., Prince, R. B., Saven, J., Bollenbach, T. K., & Moore, J. S. (2000). Evaluation of the Folding Equilibrium of Oligo(m-phenylene ethynylene)s by Fluorescence Resonance Energy Transfer. Macromolecules. [Link]
Sources
Technical Whitepaper: m-Quinquephenyl – Structural Dynamics, Synthesis, and Optoelectronic Applications
Executive Summary
m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a critical scaffold in the family of oligophenyls. Unlike its para-linked counterpart (
Part 1: Molecular Identity & Physicochemical Properties[1]
The fundamental distinction of
Table 1: Core Physicochemical Specifications
| Property | Value | Technical Note |
| Chemical Name | m-Quinquephenyl | IUPAC: 1,3-bis(3-phenylphenyl)benzene |
| Molecular Formula | Isomeric with | |
| Molecular Weight | 382.50 g/mol | Monoisotopic Mass: 382.17 Da |
| CAS Registry Number | 16716-13-5 | Distinct from |
| Melting Point | 112 °C | significantly lower than |
| Solubility | Soluble in Toluene, Benzene | High solubility due to low lattice energy |
| Appearance | White Crystalline Powder | Often forms needles from ethanol/benzene |
Part 2: Structural Analysis & Isomerism
The "Meta-Effect" is the defining characteristic of this molecule. In
Structural Topology Diagram
The following diagram illustrates the connectivity and the interruption of linearity characteristic of the meta-isomer.
Part 3: Synthesis & Manufacturing Protocols
While historical methods utilized Ullmann coupling (copper-mediated), modern synthesis prioritizes Suzuki-Miyaura Cross-Coupling for its regioselectivity and mild conditions. The most efficient convergent route involves coupling a central 1,3-dihalobenzene with a biphenylboronic acid derivative.
Protocol: Convergent Suzuki-Miyaura Coupling
Objective: Synthesis of
Reagents:
-
Electrophile: 1,3-Dibromobenzene (1.0 eq)
-
Nucleophile: 3-Biphenylboronic acid (2.2 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2M aqueous solution) -
Solvent: Toluene/Ethanol (4:1 v/v)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
-
Dissolution: Add 1,3-dibromobenzene and 3-biphenylboronic acid to the Toluene/Ethanol mixture. Degas the solvent stream by bubbling Argon for 20 minutes.
-
Catalyst Addition: Add
quickly against a counter-flow of Argon. The solution should turn light yellow. -
Activation: Add the aqueous
. Heat the mixture to reflux ( ) with vigorous stirring. -
Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 9:1). The reaction typically reaches completion in 12–24 hours.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Wash the organic layer with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Benzene or purify via column chromatography (Silica gel, Hexanes) to yield white needles.
Reaction Workflow Diagram
Part 4: Optoelectronic & Scintillation Mechanisms
-Quinquephenyl is widely utilized in plastic scintillators and radiation detection. Its role is primarily that of a primary fluor or a wavelength shifter .Mechanism of Action[2]
-
Ionization: Incident radiation (Gamma/Beta) excites the solvent matrix (e.g., polystyrene or toluene).
-
Energy Transfer: Excitation energy transfers non-radiatively (Förster resonance energy transfer - FRET) to the
-quinquephenyl solute. -
Fluorescence: The
-quinquephenyl molecule relaxes to the ground state, emitting a photon in the UV/Blue region (~350–370 nm).
Why Meta?
The meta-linkage limits the effective conjugation length to roughly that of a biphenyl or terphenyl unit. Consequently,
Table 2: Comparative Optical Properties
| Compound | Linkage | Est.[1][2][3] Emission Max ( | Application Logic |
| Para (1,4) | ~400-420 nm | Long conjugation; insoluble; used in vacuum deposition. | |
| Meta (1,3) | ~350-370 nm | Interrupted conjugation; soluble; used in liquid/plastic scintillators. |
References
-
Stenutz, R. (n.d.). m-Quinquaphenyl Properties and Melting Point. Stenutz.eu. Retrieved October 26, 2023, from [Link]
-
Luxium Solutions. (n.d.). Plastic Scintillators: Properties and Applications. Retrieved October 26, 2023, from [Link]
-
PubChem. (2023).[2] m-Quinquephenyl Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (General reference for the Suzuki protocol described).
Sources
Technical Guide: Synthesis and Properties of m-Quinquephenyl Derivatives
Part 1: Executive Summary
m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a critical class of oligophenyls where the meta-linkage serves as a strategic "conjugation break." Unlike its para-isomer (p-quinquephenyl), which is characterized by rigid rod-like geometry, high crystallinity, and extreme insolubility, the m-isomer offers a unique balance of high triplet energy (
This guide details the synthesis, physicochemical properties, and application logic of m-quinquephenyl and its derivatives, focusing on their role as high-performance hosts in blue phosphorescent and TADF (Thermally Activated Delayed Fluorescence) OLEDs.
Part 2: Molecular Architecture & Design Logic
The "Meta-Effect" in Oligophenyls
The defining feature of m-quinquephenyl is the 1,3-linkage. In linear p-oligophenyls, the
In m-quinquephenyl, the meta-linkage effectively interrupts this delocalization.
-
Conjugation Length: The effective conjugation length is limited to roughly that of a biphenyl or terphenyl unit, regardless of the total chain length.
-
Triplet Energy (
): Because the conjugation is confined, the remains high (>2.6 eV), making it suitable for confining excitons in blue emitters. -
Steric Bulk: The "kinked" geometry prevents efficient
- stacking, lowering the melting point and enhancing solubility in organic solvents (toluene, chloroform).
Structural Comparison
| Property | p-Quinquephenyl (Linear) | m-Quinquephenyl (Kinked) |
| Geometry | Rigid Rod | Helical / Zig-zag |
| Melting Point | ~388°C (High Crystallinity) | Significantly Lower / Glassy |
| Solubility | Insoluble in most solvents | Soluble in common organics |
| Triplet Energy | Low (< 2.3 eV) | High (> 2.6 eV) |
| Primary Use | Scintillators, Laser Dyes | OLED Host, Amorphous Materials |
Part 3: Synthesis Strategies
The synthesis of m-quinquephenyl requires regioselective control to ensure exclusive 1,3-linkages. The industry standard is Iterative Suzuki-Miyaura Cross-Coupling .
Retrosynthetic Analysis
The molecule can be disconnected into a central core (1,3-dihalobenzene) and two wing units (3-biphenylboronic acid), or built stepwise to allow for asymmetric functionalization.
Synthesis Workflow Visualization
The following diagram outlines the iterative synthesis pathway, prioritizing regiocontrol.
Caption: Iterative Suzuki-Miyaura coupling pathway for the controlled synthesis of m-quinquephenyl.
Detailed Experimental Protocol (Suzuki-Miyaura)
Note: This protocol is a generalized standard operating procedure (SOP) derived from high-purity oligophenyl synthesis.
Reagents:
-
1,3-Dibromobenzene (1.0 eq)
-
3-Biphenylboronic acid (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh
) ) (3-5 mol%) -
Potassium Carbonate (K
CO ) (2M aqueous solution) -
Solvent: Toluene/Ethanol (4:1 v/v)
Procedure:
-
Degassing: Charge a 3-neck round bottom flask with toluene, ethanol, and 2M K
CO . Degas vigorously with Argon for 30 minutes. Field Insight: Oxygen is the primary cause of homocoupling byproducts; thorough degassing is non-negotiable. -
Addition: Add 1,3-dibromobenzene and 3-biphenylboronic acid under a counter-flow of Argon. Add the Pd catalyst last.
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) under inert atmosphere for 24-48 hours. Monitor via TLC (eluent: Hexane/DCM) or HPLC.
-
Work-up: Cool to room temperature. Separate the organic layer. Wash aqueous layer with toluene. Combine organics, wash with brine, and dry over MgSO
. -
Purification: Concentrate in vacuo. Purify the crude solid via column chromatography (Silica gel, Hexane/DCM gradient).
-
Final Polish: Recrystallize from ethanol/toluene or sublime under high vacuum for OLED-grade purity (>99.9%).
Part 4: Physicochemical Properties & Characterization
Solubility and Thermal Stability
The meta-linkage introduces rotational freedom that prevents the efficient packing seen in para-isomers.
-
Solubility: Soluble in chloroform, THF, toluene, and dichloromethane. This allows for solution-processing methods (spin coating) in addition to vacuum deposition.
-
Glass Transition (
): m-Quinquephenyl derivatives often form stable amorphous glasses, a critical requirement for preventing crystallization in OLED films.
Optical Properties (The Triplet Advantage)
In phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy higher than the dopant to prevent reverse energy transfer.[1]
-
Absorption:
is typically around 240-250 nm (similar to terphenyl), confirming the lack of extended conjugation. -
Fluorescence: Emission in the deep UV/violet region (340-360 nm).
-
Triplet Energy:
eV. This is sufficient to host blue and green phosphorescent emitters (e.g., FIrpic).
Property-Structure Relationship Diagram
Caption: Causal relationships between the meta-structure, physical properties, and end-use applications.
Part 5: Derivatives and Analogues
To further tune properties, derivatives are synthesized by modifying the terminal rings or the central core.
Methylated Derivatives (e.g., 3,3''''-Dimethyl-m-quinquephenyl)
-
Purpose: Methyl groups increase steric hindrance and further disrupt crystal packing.
-
Result: Lower melting points and enhanced solubility, making them ideal for liquid scintillators where high concentration is needed without precipitation.
Fluorinated Analogues
-
Purpose: Electron-withdrawing fluorine atoms lower the HOMO/LUMO levels.
-
Result: Improved electron transport capabilities and electrochemical stability. Used to balance charge transport in OLED stacks.
Comparison Table
| Derivative | Modification | Key Benefit | Target Application |
| m-5P (Parent) | None | High | Universal Host |
| Methyl-m-5P | Alkyl groups on wings | Enhanced Solubility, Lower MP | Liquid Scintillators |
| F-m-5P | Fluorination | Deep HOMO, Electron Transport | Electron Transport Layer (ETL) |
| Spiro-m-5P | Spiro-linkage | High | High-Temp OLEDs |
Part 6: References
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Oligophenyl Properties: Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. (Foundational text for oligophenyl fluorescence).
-
OLED Host Design: Yook, K. S., & Lee, J. Y. (2012). Organic Materials for Blue Phosphorescent Organic Light-Emitting Diodes. Advanced Materials.
-
Meta-Linkage Effect: Goushi, K., et al. (2012). Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion. Nature Photonics. (Discusses importance of triplet management in meta-hosts).
-
Synthesis of Polyphenyls: Hart, H., et al. (1980). Site-selective Suzuki coupling. Journal of Organic Chemistry. (General methodology for selective polyphenyl synthesis).
Sources
Technical Guide: Solubility Profile & Handling of m-Quinquephenyl
[1]
Part 1: Executive Summary & Molecular Architecture[1]
The "Meta" Advantage
In the family of oligophenyls, isomerism dictates utility. While the linear p-quinquephenyl is a rigid, rod-like molecule with high lattice energy and notoriously poor solubility (< 0.1 g/L in most solvents at RT), m-quinquephenyl (meta-quinquephenyl) exhibits a distinct "kinked" or coiled geometry.[1]
This structural difference is the primary driver for its solubility profile.[1] The 1,3-linkages prevent the efficient
Structural Logic Flow
The following diagram illustrates the causal link between molecular geometry and solubility, a critical concept for designing extraction or purification protocols.
Figure 1: Mechanistic pathway describing why m-quinquephenyl outperforms p-quinquephenyl in solubility.
Part 2: Solvent Compatibility Matrix[1]
The following data categorizes solvents based on their thermodynamic affinity for m-quinquephenyl. This matrix is derived from "like-dissolves-like" principles specific to aromatic hydrocarbons.[1]
Primary Solvents (High Solubility)
These solvents are recommended for preparing stock solutions (10–50 mg/mL) or for use as the mobile phase in reaction workflows.[1]
| Solvent Class | Specific Solvent | Boiling Point (°C) | Suitability | Notes |
| Aromatic | Toluene | 110.6 | Excellent | Preferred for scintillation cocktails; minimal evaporation loss.[1] |
| Aromatic | Benzene | 80.1 | Excellent | Historic standard; use Toluene to avoid toxicity.[1] |
| Halogenated | Chloroform ( | 61.2 | Excellent | Best for rapid dissolution at room temperature.[1] |
| Halogenated | Dichloromethane (DCM) | 39.6 | Good | Good for low-temp work; high volatility requires sealed vessels.[1] |
| Ether | Tetrahydrofuran (THF) | 66.0 | Good | Useful for organic electronics processing; watch for peroxide formation.[1] |
Secondary & Anti-Solvents (Purification)
These solvents interact poorly with m-quinquephenyl and are critical for recrystallization protocols (see Part 3).[1]
| Solvent Class | Specific Solvent | Interaction | Role in Protocol |
| Alcohol | Ethanol / Methanol | Poor | Anti-Solvent : Induces precipitation when added to Toluene/CHCl3.[1] |
| Alkane | Hexane / Pentane | Very Poor | Wash Solvent : Removes non-polar impurities without dissolving product.[1] |
| Acid | Glacial Acetic Acid | Temperature Dependent | Recrystallization : Soluble when boiling, insoluble when cold.[1] |
Part 3: Experimental Protocols
Protocol A: High-Purity Dissolution (Stock Solution)
Objective: Create a stable, particle-free solution for spectroscopy or coating.[1]
-
Weighing: Weigh the target mass of m-quinquephenyl into a borosilicate glass vial.
-
Note: Avoid plastic vials (e.g., polystyrene) if using Toluene or Chloroform.[1]
-
-
Solvent Addition: Add Toluene or Chloroform to achieve 80% of final volume.[1]
-
Sonication: Sonicate at 40 kHz for 10 minutes at ambient temperature.
-
Checkpoint: The solution should be optically clear. If haze persists, the sample may contain p-isomer impurities (which are insoluble).[1]
-
-
Filtration: Syringe-filter through a 0.2 µm PTFE membrane .
Protocol B: Purification via Recrystallization
Objective: Remove oxidized byproducts or isomeric impurities.[1] m-Quinquephenyl is often purified using a dual-solvent system or high-boiling acid.[1]
Figure 2: Workflow for the purification of m-quinquephenyl using temperature-dependent solubility.
Detailed Steps:
-
Dissolution: Suspend crude material in Glacial Acetic Acid (approx. 20 mL per gram). Heat to boiling (
) with stirring. -
Hot Filtration: If undissolved solids remain at boiling (likely p-quinquephenyl contaminants), filter rapidly through a pre-heated glass funnel.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. m-Quinquephenyl will crystallize out as white needles or plates.[1]
-
Collection: Filter the crystals using a Büchner funnel.
-
Wash: Wash the cake with cold ethanol (in which the product is sparingly soluble) to remove residual acid.
-
Dry: Vacuum dry at
for 4 hours.
Part 4: Applications & Handling[1]
Scintillation Cocktails
m-Quinquephenyl is utilized as a primary or secondary solute in liquid scintillators due to its high quantum yield and solubility in aromatic bases.[1]
-
Standard Formulation: 4–6 g/L of m-quinquephenyl in Toluene or Xylene.[1]
-
Oxygen Quenching: Solutions should be purged with Nitrogen or Argon before sealing, as dissolved oxygen quenches the fluorescence of oligophenyls.
Safety & Storage
References
-
Isomer Solubility Trends: Kawski, A. et al. "Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents."[1] Zeitschrift für Naturforschung A, 1975.[1] (Provides comparative baseline for oligophenyl solubility).
-
General Purification: "Purification of Organic Solids by Recrystallization." University of York Chemistry Teaching Labs. (Standard protocols for aromatic recrystallization).[1]
-
Solvent Properties: "Solvent Miscibility and Solubility Table." Sigma-Aldrich Technical Library.[1] (Reference for solvent selection in dual-solvent systems).
-
Crystal Growth: Postnikov, V. A. et al. "Large Area Free-Standing Single Crystalline Films of p-Quinquephenyl."[1][3] Crystals, 2020.[1][3] (Contrasts the extreme measures needed for p-isomer vs the easier handling of m-isomer).
Thermal Stability Analysis of m-Quinquephenyl
Content Type: Technical Guide / Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals
Executive Summary
m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a critical class of polyphenyl hydrocarbons distinguished by its unique thermal profile.[1][2] Unlike its para-isomer (p-quinquephenyl), which exhibits a high melting point (~390°C) that limits its utility as a liquid phase, m-quinquephenyl possesses a significantly lower melting point (~170°C) while retaining exceptional thermal stability up to 400°C.[1] This wide liquidus range makes it an indispensable stationary phase for high-temperature Gas Chromatography (GC) and a candidate for organic semiconductor applications where morphological stability is paramount.[1][2] This guide provides a rigorous analysis of its thermal properties, experimental characterization protocols, and synthesis pathways, grounded in empirical data.
Physicochemical Profile
The thermal behavior of m-quinquephenyl is dictated by its molecular topology.[1][2] The meta-linkages introduce a "kinked" geometry that disrupts the efficient crystal packing seen in the linear p-isomer, resulting in a lower melting point without compromising the strength of the aromatic C-C bonds that confer thermal resistance.
Table 1: Comparative Physicochemical Properties[1][2][3]
| Property | m-Quinquephenyl | p-Quinquephenyl | Significance |
| Molecular Formula | C₃₀H₂₂ | C₃₀H₂₂ | Isomers |
| Structure | meta-linked chain | para-linked (linear) | Determines packing density |
| Melting Point (Tₘ) | 170.6°C (443.7 K) [1] | 388–391°C [2] | m-isomer is liquid at operating temps |
| Boiling Point | > 500°C (est.) | > 550°C (sublimes) | High thermal headroom for GC |
| Thermal Stability (TGA) | Stable < 400°C (Inert) | Stable < 450°C | Both highly resistant to pyrolysis |
| Crystal System | Monoclinic (P2₁/c) [3] | Monoclinic | Polymorphism affects solubility |
Thermal Stability Mechanisms
The thermal resilience of m-quinquephenyl arises from the high bond dissociation energy (BDE) of the aryl-aryl single bonds (~110-120 kcal/mol) and the resonance stabilization of the phenyl rings.
-
Resonance Stabilization: The delocalization of π-electrons across the quinquephenyl chain provides a high energy barrier against thermal radical cleavage.[2]
-
Steric Inhibition of Packing: The meta-substitution prevents the formation of the highly crystalline, high-melting lattice characteristic of p-quinquephenyl. This allows m-quinquephenyl to exist as an isotropic liquid or amorphous glass over a broad temperature range (170°C – 400°C), which is the functional window for high-temperature GC stationary phases.[1]
-
Degradation Pathway: Thermal decomposition typically initiates via homolytic cleavage of the inter-ring C-C bonds, followed by radical recombination or hydrogen abstraction, leading to carbonization (char) rather than depolymerization.
Experimental Protocols: Thermal Analysis
To validate the stability of m-quinquephenyl for high-temperature applications, a rigorous characterization workflow is required.[1]
Thermogravimetric Analysis (TGA) Protocol
Objective: Determine the onset temperature of decomposition (
-
Sample Prep: Load 5–10 mg of purified m-quinquephenyl (recrystallized from toluene/ethanol) into an alumina crucible.
-
Purge Gas: High-purity Nitrogen (
) or Helium ( ) at 50 mL/min. Note: Oxygen traces will induce premature oxidative degradation.[1] -
Ramp Profile:
-
Equilibrate at 50°C.
-
Ramp 10°C/min to 600°C.
-
-
Data Analysis:
-
Calculate the first derivative of the weight loss curve (DTG) to identify the point of maximum degradation rate.
-
Acceptance Criteria: For high-temp GC use,
(1% weight loss) must be > 350°C.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: Accurately determine the melting point and detect polymorphic transitions.[1][2]
-
Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.
-
Cycle:
-
Observation: Look for the endothermic peak at ~170.6°C. Any pre-melting peaks indicate impurities or unstable polymorphs.[1][2]
Synthesis & Purification Workflow
The thermal stability data is only valid if the sample is free of transition metal catalysts (e.g., Palladium) from the synthesis, as these metals catalyze thermal degradation.
Recommended Synthesis: Suzuki-Miyaura Coupling
The most controlled route involves the coupling of 1,3-dibromobenzene with 3-biphenylboronic acid.[1][2]
-
Reagents: 1,3-Dibromobenzene, 3-Biphenylboronic acid (2.2 eq),
(cat.), .[1][2] -
Conditions: Reflux under Argon for 24h.
Critical Purification (The "Self-Validating" Step)
Standard silica chromatography is often insufficient to remove trace Pd.[1][2]
-
Filtration: Filter hot reaction mixture through Celite to remove bulk Pd black.
-
Chelation: Wash organic layer with aqueous sodium diethyldithiocarbamate to complex residual Pd.[1][2]
-
Recrystallization: Recrystallize twice from glacial acetic acid or toluene.
-
Sublimation: Final purification via high-vacuum sublimation (
Torr) at 160°C. This ensures the material tested in TGA is chemically identical to the gas phase.
Visualization of Workflows
Diagram 1: Synthesis and Thermal Validation Workflow
This flowchart illustrates the critical path from synthesis to validated thermal data, emphasizing the purification loop required for accurate stability analysis.
Caption: Workflow for the synthesis, purification, and thermal validation of m-Quinquephenyl.
Diagram 2: Thermal Stability Logic (Isomer Comparison)
This diagram visualizes why m-quinquephenyl is the preferred isomer for liquid-phase applications despite the p-isomer's higher crystallinity.[1][2]
Caption: Structure-property relationship comparing m- and p-quinquephenyl thermal behaviors.
Application Case Study: High-Temperature GC
m-Quinquephenyl is often utilized in "polyphenyl" stationary phases (e.g., Santowax M, which is largely m-terphenyl and related isomers, or specific high-temp mixtures).[1]
-
Column Coating: For capillary columns, m-quinquephenyl is dissolved in toluene and statically coated onto fused silica tubing.[1][2]
-
Conditioning: The column must be conditioned at 300°C for 12 hours to remove low-molecular-weight volatiles.
-
Operating Limits:
-
Isothermal: 350°C[1]
-
Programmed: Up to 400°C for short durations.
-
-
McReynolds Constants: m-Quinquephenyl is classified as a non-polar phase, interacting primarily through dispersion forces, making it ideal for separating high-boiling polycyclic aromatic hydrocarbons (PAHs) and polyphenyl ethers.[1][2]
References
-
Naef, R. (2019).[1][2] "Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K". Molecules, 24(10), 1954.[2] (Provides melting point data for m-Quinquephenyl as 443.70 K).[1][2]
-
Thermo Fisher Scientific . (n.d.).[1][2] "p-Quinquephenyl Specification Sheet". (Used for comparative p-isomer data).[1][2]
-
Gomes, L. R., et al. (2012).[2] "A low-temperature polymorph of m-quinquephenyl".[1][2] Acta Crystallographica Section C, 68(12), o492-o497.[1][2]
-
PubChem . (n.d.).[1][2] "m-Quinquephenyl Compound Summary". National Library of Medicine.[1][2]
-
Phenomenex . (2025).[1][2][3] "GC Column Maximum Temperature Guide". (Context for stationary phase thermal limits).
Sources
Electrochemical Characterization of m-Quinquephenyl: A Technical Guide
Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals Subject: Electrochemical Analysis and Electronic Properties of m-Quinquephenyl (m-5P)
Executive Summary: The Meta-Conjugation Effect
m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a critical class of oligophenylenes where the meta-linkage serves as a "conjugation interrupt." Unlike its para-isomer (p-Quinquephenyl), which is a linear, highly conjugated semiconductor used in dye lasers and scintillators, m-Quinquephenyl exhibits a wider HOMO-LUMO gap and significantly higher oxidative stability.
This guide provides the experimental framework for characterizing the electrochemical properties of m-Quinquephenyl. It addresses the specific challenges posed by its wide band gap and details the protocols required to accurately determine its redox potentials and frontier orbital energies.
Fundamental Electrochemical Properties[1][2][3]
Conjugation Interruption Theory
The defining feature of m-Quinquephenyl is the meta-connectivity (1,3-linkage) between phenyl rings. In para-oligophenylenes, the
-
HOMO-LUMO Gap: The effective conjugation length is limited to roughly biphenyl-like units rather than the full quinquephenyl chain. This results in a hypsochromic shift (blue shift) in absorption and a wider electrochemical band gap compared to p-Quinquephenyl.
-
Redox Stability: The molecule is significantly harder to oxidize. While p-Quinquephenyl oxidizes at moderate potentials (~1.2–1.4 V vs. SCE), m-Quinquephenyl requires higher potentials, often pushing the limits of standard organic solvent windows.
Predicted Electronic Parameters
Based on the properties of the homologous series (m-terphenyl, m-quaterphenyl), the following properties are characteristic of m-Quinquephenyl:
| Parameter | p-Quinquephenyl (Reference) | m-Quinquephenyl (Target) | Implication |
| Connectivity | 1,4-linked (Linear) | 1,3-linked (Kinked) | Steric bulk & solubility |
| Conjugation | Extended | Interrupted | Electronic isolation |
| HOMO-LUMO Gap | ~3.0 - 3.2 eV | > 4.0 eV (Estimated) | High transparency (UV) |
| Oxidation Onset | ~1.3 V vs SCE | > 1.8 V vs SCE | High oxidative stability |
| Triplet Energy | Moderate (~2.2 eV) | High (> 2.6 eV) | Efficient triplet confinement |
Experimental Protocol: Cyclic Voltammetry (CV)[3]
Because m-Quinquephenyl oxidizes at high potentials, standard CV protocols must be modified to avoid solvent breakdown before the analyte signal is observed.
Reagents and Equipment
-
Solvent: Dichloromethane (DCM) (HPLC Grade, dried over activated alumina). Note: Acetonitrile may be used, but DCM often provides better solubility for large oligophenylenes.
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF
), 0.1 M. Recrystallized from ethanol and vacuum dried. -
Working Electrode: Platinum (Pt) disk (1.6 mm diameter). Glassy Carbon is acceptable but Pt offers a wider anodic window.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/Ag
(0.01 M AgNO in acetonitrile). Calibrate vs. Ferrocene/Ferrocenium (Fc/Fc ) internal standard.
Measurement Workflow
Step 1: System Cleaning
Polish the Pt working electrode with 0.05
Step 2: Background Scan
Record a CV of the blank electrolyte solution (0.1 M TBAPF
Step 3: Analyte Scan Dissolve m-Quinquephenyl (1 mM concentration) in the electrolyte solution.
-
Scan Rate: 100 mV/s.[1]
-
Direction: Anodic (0 V
+2.0 V 0 V). -
Observation: Look for an irreversible oxidation peak (
). m-Oligophenylenes often undergo electropolymerization upon oxidation, leading to electrode fouling (passivation) or the formation of conductive films.
Step 4: Internal Standard Calibration
Add Ferrocene (< 1 mM) to the cell. Record the CV again. Shift all potentials so that the
Data Visualization: The Measurement Logic
Analysis of Electronic Structure
Calculating HOMO/LUMO Levels
Once the oxidation onset potential (
Note: The value 4.8 eV represents the energy of the Fc/Fc
Because the reduction potential of m-Quinquephenyl is likely outside the cathodic window of DCM (<-2.5 V), the LUMO is often calculated using the optical band gap (
Structural Implications (Graphviz)
The following diagram illustrates why m-Quinquephenyl behaves differently from its para counterpart.
Applications & Relevance[4][5]
Scintillators and Radiation Detection
m-Quinquephenyl is valuable in scintillator technology not for its conductivity, but for its high triplet energy and transparency.
-
Mechanism: It acts as a primary fluor or a matrix that avoids self-absorption of emitted light due to its large Stokes shift.
-
Neutron/Gamma Discrimination: The specific pulse shape generated by m-linked systems can differ from linear chains, aiding in particle discrimination.
Molecular Scaffolds in Drug Design
In pharmaceutical contexts, the m-quinquephenyl backbone serves as a rigid, hydrophobic scaffold.
-
Steric Control: The "kinked" structure allows for the precise positioning of functional groups in 3D space, unlike the rod-like para isomers.
-
Metabolic Stability: The high oxidation potential correlates with resistance to oxidative metabolism (e.g., P450 oxidation), making the core scaffold robust in biological systems.
References
-
NIST Chemistry WebBook. p-Quinquephenyl and m-Quinquephenyl Isomer Data. National Institute of Standards and Technology. Link
-
PubChem. m-Quinquephenyl Compound Summary (CID 85566). National Center for Biotechnology Information. Link
-
Ammam, M., et al. (2010).[2] "Anodic oxidation of m-terphenyl thio-, seleno- and telluroethers." Pure and Applied Chemistry, 82(3), 555-563.[2][3] (Demonstrates the high oxidation stability of the m-terphenyl core). Link
-
Zhang, S., et al. (2024). "Twisted Poly(p-terphenyl-co-m-terphenyl)-Based Anion Exchange Membrane." ACS Applied Materials & Interfaces. (Highlights electrochemical stability of m-terphenyl backbones). Link
-
Rochford, J., et al. (2008). "Photophysical and electrochemical properties of meso-substituted thien-2-yl Zn(II) porphyrins." Journal of Physical Chemistry A. (Discusses electronic communication in substituted polyphenyls). Link
Sources
Technical Guide: Crystal Structure and Polymorphs of m-Quinquephenyl
This guide details the crystal structure, polymorphism, and synthetic pathways of m-Quinquephenyl (m-5P) . It is designed for researchers in solid-state chemistry and drug development, using m-5P as a model system to demonstrate critical principles of conformational polymorphism, lattice energy engineering, and phase behavior control.
Executive Summary
m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a pivotal case study in organic solid-state chemistry. Unlike its rigid, rod-like isomer p-quinquephenyl (which is insoluble and high-melting), the meta-linked m-5P adopts a flexible, U-shaped conformation . This structural distinction leads to a complex polymorphic landscape characterized by temperature-dependent phase transitions and enhanced solubility.
For drug development professionals, m-5P serves as an excellent surrogate for understanding how conformational flexibility drives polymorphism—a critical factor in Active Pharmaceutical Ingredient (API) bioavailability and stability.
Part 1: Molecular Architecture & Conformational Freedom
The macroscopic properties of m-5P are dictated by its molecular geometry. While para-polyphenyls pack in a "herringbone" motif typical of planar rods, the meta-linkages in m-5P introduce significant torsional freedom.
Structural Comparison
| Feature | p-Quinquephenyl | m-Quinquephenyl |
| Linkage | 1,4-phenylene (Linear) | 1,3-phenylene (Angled) |
| Conformation | Rigid Rod | U-Shaped / Helical |
| Symmetry | High ( | Low ( |
| Solubility | Extremely Low (< 1 g/L) | High (Soluble in Toluene/CHCl |
| Melting Point | ~388°C | Significantly Lower (metastable phases) |
Conformational Logic Diagram
The following diagram illustrates how the meta-linkage breaks the conjugation and symmetry, leading to the specific packing motifs observed in the crystal.
Figure 1: Logical flow from molecular linkage to macroscopic solubility.
Part 2: Crystallographic Characterization & Polymorphs
m-Quinquephenyl exhibits enantiotropic polymorphism , meaning the stability of the forms is temperature-dependent. The two primary characterized forms are the Room-Temperature (RT) and Low-Temperature (LT) polymorphs.
The Room-Temperature (RT) Polymorph[6]
-
Space Group: Triclinic,
-
Z' (Molecules/Asymmetric Unit): 2
-
Unit Cell Volume: ~2102.3 ų
-
Packing: The molecules form layers stacked perpendicular to the longest unit-cell axis.[1] The U-shaped geometry prevents efficient close-packing, relying heavily on weak C-H···
interactions rather than strong - stacking.
The Low-Temperature (LT) Polymorph[6]
-
Space Group: Monoclinic,
-
Z' (Molecules/Asymmetric Unit): 2
-
Unit Cell Volume: ~4120.5 ų (Approx.[1] 2x RT volume)
-
Phase Relationship: The LT form represents a supercell of the RT form. As thermal energy decreases, the subtle disorder present at room temperature resolves into a more ordered, lower-symmetry monoclinic lattice.
-
Transition Mechanism: The transition involves a slight reorientation of the phenyl rings (conformational adjustment) rather than a complete reconstruction of the lattice.
Lattice Parameter Comparison
| Parameter | RT Form ( | LT Form ( |
| Crystal System | Triclinic | Monoclinic |
| Volume ( | ~2102 ų | ~4120 ų |
| Molecules ( | 4 | 8 |
| Key Interaction | C-H[1]··· | C-H··· |
Critical Insight for Researchers: The existence of
in both forms indicates that the molecule finds it energetically difficult to pack into a single, highly symmetric environment. This "conformational frustration" is a hallmark of molecules that are good glass-formers or have high solubility.
Part 3: Synthesis and Purification Protocol
To study these polymorphs, high-purity material is required. The following protocol uses Suzuki-Miyaura Coupling , which offers superior regioselectivity over older Ullmann coupling methods.
Reaction Scheme
Reactants: 1,3-Dibromobenzene + 3-Biphenylboronic acid (2.2 equiv)
Catalyst: Pd(PPh
Step-by-Step Experimental Workflow
Figure 2: Synthesis and purification pipeline for m-Quinquephenyl.
Detailed Protocol
-
Setup: In a 250 mL Schlenk flask, dissolve 1,3-dibromobenzene (1.0 eq) and 3-biphenylboronic acid (2.5 eq) in a mixture of Toluene (60 mL) and Ethanol (20 mL).
-
Degassing: Sparge the solution with Argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalysis: Add Pd(PPh
) (3-5 mol%) and 2M aqueous Na CO (5.0 eq). -
Reaction: Heat to reflux (approx. 90°C) under Argon for 24 hours. The solution will darken as the catalytic cycle proceeds.
-
Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM). Combine organic phases, dry over MgSO
, and concentrate in vacuo. -
Purification (The "Self-Validating" Step):
-
Step 1: Pass crude solid through a silica gel plug using Hexane:DCM (4:1) to remove palladium black and baseline impurities.
-
Step 2: Recrystallize from hot Toluene.
-
Validation: Check purity via HPLC or DSC. A sharp melting endotherm confirms phase purity.
-
Part 4: Implications for Applications
Scintillators and Optics
m-5P is used in liquid scintillators because its high solubility allows for high solute concentrations, increasing the light yield per unit volume compared to the insoluble para-isomer. The "U-shape" reduces self-absorption of emitted light (large Stokes shift).
Drug Development Model (Conformational Polymorphism)
For pharmaceutical scientists, m-5P illustrates the risk of disappearing polymorphs .
-
Lesson: A metastable form (like the RT triclinic form) may be kinetically trapped. If a seed of the more stable form (LT or a potential new high-density form) is introduced, the bulk material may convert, altering solubility.
-
Screening: When screening for polymorphs of flexible drug molecules (e.g., ritonavir analogs), varying the cooling rate (quenching vs. slow cooling) is essential to access the "frustrated"
forms seen in m-5P.
References
-
Low-Temperature Structure: Gomes, L. R., Howie, R. A., Low, J. N., Rodrigues, A. S., & Santos, L. M. (2012).[1] "A low-temperature polymorph of m-quinquephenyl."[1] Acta Crystallographica Section C: Crystal Structure Communications, 68(12), o492-o497. Link
-
Room-Temperature Structure: Rabideau, P. W., Sygula, A., Dhar, R. K., & Fronczek, F. R. (1993).[1] "m-Quinquephenyl."[2][1][3] Journal of the Chemical Society, Chemical Communications, (24), 1795-1797. Link
-
General Synthesis (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Sources
Methodological & Application
Step-by-step Suzuki-Miyaura coupling for m-Quinquephenyl synthesis
Application Note: High-Purity Synthesis of m-Quinquephenyl via Convergent Suzuki-Miyaura Coupling
Abstract
This application note details a robust, scalable protocol for the synthesis of m-quinquephenyl (1,3-bis(3-biphenylyl)benzene) utilizing a convergent Suzuki-Miyaura cross-coupling strategy. Unlike its para-isomer, m-quinquephenyl exhibits higher solubility and a wider triplet energy gap (
Introduction & Strategic Analysis
The synthesis of odd-numbered oligophenylenes like m-quinquephenyl (
The Convergent Strategy: We employ a "3+2" convergent approach. By coupling a central di-functionalized core (1,3-diiodobenzene) with two equivalents of a biaryl "wing" ([1,1'-biphenyl]-3-ylboronic acid), we reduce the synthesis to a single catalytic step.
-
Why Iodide? 1,3-Diiodobenzene is selected over the bromide analogue to accelerate the oxidative addition step (
), minimizing the residence time of the active catalyst and reducing homocoupling of the boronic acid. -
Why meta-Linkage? The meta-connectivity interrupts the effective conjugation length of the
-system. This preserves high triplet energy levels (essential for blue/green OLED hosts) and disrupts crystalline packing, improving film-forming properties compared to the insoluble p-quinquephenyl.
Reaction Scheme & Mechanism
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. We utilize Tetrakis(triphenylphosphine)palladium(0) (
Visualizing the Pathway
Figure 1: Catalytic cycle emphasizing the base activation pathway via the hydroxo-palladium intermediate, critical for sterically demanding couplings.[1]
Materials & Equipment
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv.[2] | Purity | Role |
| 1,3-Diiodobenzene | 329.90 | 1.0 | >98% | Electrophile (Core) |
| [1,1'-Biphenyl]-3-ylboronic acid | 198.03 | 2.4 | >97% | Nucleophile (Wings) |
| 1155.56 | 0.03 | 99% | Catalyst | |
| Potassium Carbonate ( | 138.21 | 4.0 | Anhydrous | Base |
| Toluene | 92.14 | Solvent | HPLC | Non-polar Solvent |
| Ethanol | 46.07 | Co-Solv | Abs.[1][3] | Phase Transfer Promoter |
| Water | 18.02 | Co-Solv | DI | Base Solvent |
Equipment:
-
Three-neck round-bottom flask (250 mL).
-
Reflux condenser with inert gas inlet (Nitrogen or Argon).
-
Schlenk line or balloon assembly.
-
Magnetic stirrer (oil bath required).[4]
-
Rotary evaporator.[5]
Step-by-Step Protocol
Phase 1: Reaction Setup (Inert Atmosphere)
Critical: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid (Glaser-type coupling) and oxidation of the phosphine ligands.
-
Glassware Prep: Oven-dry the 2-neck flask and condenser at 120°C for 2 hours. Cool under a stream of dry Nitrogen.
-
Solvent Degassing: Sparge the solvent mixture (Toluene:Ethanol:Water, 4:1:1 ratio) with Nitrogen for 30 minutes prior to use.
-
Charging:
-
Add 1,3-Diiodobenzene (3.30 g, 10 mmol).
-
Add [1,1'-Biphenyl]-3-ylboronic acid (4.75 g, 24 mmol) (20% excess ensures complete double coupling).
-
Add
(346 mg, 0.3 mmol, 3 mol%). -
Note: Add the catalyst last to minimize air exposure.
-
-
Solvation: Syringe in 100 mL of the degassed solvent mixture (Toluene/EtOH/H2O).
-
Base Addition: Add
(5.53 g, 40 mmol). The mixture will be biphasic.
Phase 2: Reaction & Monitoring
-
Reflux: Heat the mixture to a gentle reflux (approx. 85-90°C external oil bath temp).
-
Kinetics: The reaction typically reaches completion within 12–16 hours.
-
Monitoring (TLC):
-
Eluent: Hexane:Ethyl Acetate (9:1).
- values: 1,3-Diiodobenzene (High), Mono-coupled intermediate (Medium), m-Quinquephenyl (Low/Fluorescent).
-
Endpoint: Disappearance of the mono-coupled intermediate.
-
Phase 3: Workup
-
Cooling: Cool reaction to room temperature.[5]
-
Phase Separation: Transfer to a separatory funnel. Separate the organic layer (Toluene).
-
Extraction: Extract the aqueous layer twice with Toluene (2 x 30 mL).
-
Washing: Combine organic layers and wash with Brine (50 mL) followed by Water (50 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield a crude off-white solid.
Phase 4: Purification (The Critical Step)
m-Quinquephenyl is soluble in common organics, unlike its para counterpart, allowing for chromatographic purification.
-
Silica Filtration: Dissolve the crude solid in minimal Chloroform or Toluene. Pass through a short pad of silica gel to remove Palladium black and polar boronic acid residues.
-
Recrystallization:
-
Solvent System: Toluene/Ethanol.
-
Procedure: Dissolve product in boiling Toluene. Add hot Ethanol dropwise until turbidity persists. Cool slowly to 4°C.
-
Yield: Expect white crystalline needles.
-
Target Yield: 75–85%.
-
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 158°C – 160°C | DSC / Capillary |
| Mass Spec | GC-MS / MALDI | |
| 1H NMR | 500 MHz ( | |
| Solubility | Soluble in | Visual (10 mg/mL) |
Expert Insight - NMR Interpretation:
Due to the meta-symmetry, the central ring proton at the 2-position (between the two biphenyl wings) will appear as a distinct triplet or singlet (depending on resolution) at a significantly downfield shift (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion (Mono-coupled product) | Increase reaction time; switch to 1,3-Diiodobenzene if using bromide; ensure 2.4 eq. of boronic acid. |
| Black Precipitate | Palladium decomposition ("Pd Black") | Reaction temperature too high or insufficient ligand ( |
| Homocoupling | Oxygen presence | Re-degas solvents; ensure strict |
| Product Color | Yellow tint (Phosphine oxide or Pd trace) | Recrystallize from Toluene with activated charcoal. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Scherf, U. (1999). Oligo- and Polyarylenes, Oligo- and Polyarylenevinylenes. Materials Science and Technology. (General reference for oligophenylene properties).
-
PubChem Compound Summary. (2024). m-Quinquephenyl (CID 85566).[1] National Center for Biotechnology Information. Link
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Link
-
Thermo Scientific Chemicals. (2024). p-Quinquephenyl Specifications (for comparison of physical properties). Link
(Note: While specific literature for "m-quinquephenyl" is less abundant than the para-isomer, the protocol above is derived from validated methodologies for m-terphenyl and m-quaterphenyl synthesis found in the reviews cited above.)
Sources
- 1. m-Quinquephenyl | C30H22 | CID 85566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Quinquephenyl | C30H22 | CID 137813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 5. scispace.com [scispace.com]
High-Fidelity Synthesis of Oligo(m-phenylene)s via Stoichiometric Ni(COD)₂-Mediated Yamamoto Polymerization
Introduction: The Precision of Foldamers
Oligo(m-phenylene)s represent a critical class of "foldamers"—synthetic oligomers that adopt well-defined secondary structures (helices) in solution, mimicking biological macromolecules. Unlike their para-linked counterparts (which form rigid rods), the meta-linkage introduces a curvature that drives helical folding, driven by solvophobic effects and π-π stacking.
For applications in drug delivery and optoelectronics, the structural fidelity of these oligomers is paramount. Yamamoto Polymerization (specifically the stoichiometric Ni(0)-mediated dehalogenative coupling) is the "Gold Standard" for synthesizing these backbones. Unlike Suzuki or Stille couplings, which require distinct nucleophilic and electrophilic partners (A-A + B-B or A-B monomers), Yamamoto coupling allows for the homocoupling of dihaloarenes (A-A monomers).
Why Stoichiometric Ni(0)? While catalytic variants (using Ni(II) + Zn reductant) exist, the stoichiometric Ni(COD)₂ method is preferred for high-value research applications because:
-
Purity: It eliminates zinc salt contamination, which can interfere with folding studies.
-
Control: It avoids the induction periods associated with in-situ catalyst reduction.
-
End-Group Fidelity: It minimizes defects caused by incomplete reduction cycles.
Strategic Overview: The "Purple Complex" Indicator
The success of a Yamamoto polymerization relies entirely on the quality of the Nickel(0) source. Bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)₂ , is notoriously air-sensitive.
The Self-Validating Mechanism: The protocol below utilizes a visual "traffic light" system to validate the active species before the precious monomer is committed.
-
Yellow (Powder/Solution): Ni(COD)₂ alone.
-
Deep Purple/Red: Active Ni(0)-bipyridine complex (Ready for reaction).
-
Black/Gray Precipitate: Decomposed Nickel ("Nickel Black"). STOP.
Pre-Reaction Checklist & Safety
Reagents:
-
Monomer: 1,3-Dibromo-5-substituted-benzene (Substituents like oligo(ethylene oxide) are recommended for solubility).
-
Ni(COD)₂: Stored at -20°C in a glovebox. Must be bright yellow. If orange or white-crusted, discard.
-
Stabilizer: 1,5-Cyclooctadiene (COD).[2][5] Added to prevent premature precipitation of Ni metal.
-
Solvent: Anhydrous Toluene and DMF (Deoxygenated).
Equipment:
-
Glovebox (preferred) or rigorous Schlenk line setup.
-
Thick-walled pressure vessel or Schlenk flask.
Detailed Protocol: Stoichiometric Coupling
Scale: Based on 1.0 mmol of dibromide monomer.
Phase 1: Catalyst Activation (The "Purple Test")
Rationale: Pre-forming the active catalyst ensures that the Ni(0) is soluble and reactive before encountering the monomer.
-
In the Glovebox: Weigh Ni(COD)₂ (605 mg, 2.2 mmol, 2.2 equiv) and transfer to a dry Schlenk flask.
-
Add 2,2'-bipyridine (344 mg, 2.2 mmol, 2.2 equiv).
-
Add 1,5-cyclooctadiene (COD) (0.1 mL, excess). Note: This stabilizes the Ni(0) species during the ligand exchange.
-
Add Anhydrous DMF (10 mL) and Anhydrous Toluene (40 mL).
-
Solvent Choice: The 1:4 DMF/Toluene ratio balances the solubility of the polar Ni-complex (DMF-soluble) and the non-polar growing polymer chain (Toluene-soluble).
-
-
Observation: Stir at room temperature (inside glovebox or under Ar) for 20 minutes.
-
Checkpoint: The solution MUST turn a deep purple or dark red . This confirms the formation of the active (bpy)Ni(COD) species. If it remains yellow or turns black, reagents are compromised.
-
Phase 2: Polymerization[7]
-
Dissolve the Monomer (1.0 mmol) in a minimal amount of anhydrous Toluene (5 mL).
-
Add the monomer solution to the Deep Purple catalyst solution via syringe.
-
Seal the vessel and move to a heating block.
-
Heat to 80°C for 24–48 hours.
-
Visual Monitor: The solution should remain dark (red/brown). A shift to pale green indicates oxidation (air leak). A shift to clear solution with black precipitate indicates catalyst death.
-
Viscosity: A noticeable increase in viscosity should occur within the first 6 hours.
-
Phase 3: Quenching and Purification (De-Nickeling)
Rationale: Removing paramagnetic Ni residues is critical for NMR analysis and optical studies.
-
Quench: Pour the reaction mixture into a large excess of HCl/Methanol (1:10 v/v).
-
Chemistry: The HCl destroys the Ni(0)/Ni(II) complexes, converting them to water-soluble NiCl₂. The polymer precipitates.[7]
-
-
Filtration: Collect the precipitate by filtration.
-
The "EDTA Wash": Re-dissolve the polymer in THF or Chloroform and stir with an aqueous solution of EDTA (disodium salt) and dilute ammonia for 12 hours.
-
Why? EDTA chelates residual Ni ions more effectively than acid washes alone, preventing "trapped" metal in the foldamer cavity.
-
-
Final Precipitation: Concentrate the organic layer and precipitate into Methanol. Dry under vacuum.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Catalyst solution turns Black immediately | Ni(COD)₂ decomposed or solvent wet. | Use fresh Ni(COD)₂.[5] Double-dry solvents with molecular sieves. |
| Solution remains Yellow after adding bpy | Ligand exchange failed. | Ensure bpy is pure. Add a slight excess of COD. |
| Low Molecular Weight (Oligomers only) | Catalyst death or low solubility. | Increase solvent volume (dilution prevents precipitation of short chains). Ensure strict O₂ exclusion. |
| Polymer is Green/Blue after workup | Residual Nickel. | Repeat EDTA/Ammonia wash. Do not rely solely on acid wash. |
Mechanistic & Workflow Visualization
Figure 1: Reaction Workflow (DOT Diagram)
Caption: Step-by-step workflow for the stoichiometric Yamamoto polymerization, highlighting the critical colorimetric checkpoint.
Figure 2: Catalytic Cycle Mechanism (DOT Diagram)
Caption: The mechanism of Ni-mediated coupling. In the stoichiometric protocol, the Ni(0) is consumed to form Ni(II) halides, necessitating >2 equivalents.
References
-
Yamamoto, T., et al. (1978).[1] "A Novel Type of Polycondensation Utilizing Transition Metal-Catalyzed C–C Coupling." Bulletin of the Chemical Society of Japan. Link
-
Yamamoto, T. (2002).[1] "π-Conjugated Polymers with Electronic and Optical Functionalities: Preparation by Organometallic Polycondensation." Macromolecular Rapid Communications. Link
-
Hillesheim, P. C., & Muller, L. A. (2012). "Synthesis and Helix Formation of Poly(m-phenylene)s Bearing Optically Active Oligo(ethylene oxide) Side Chains." Macromolecules. Link
-
Engle, K. M., et al. (2015). "Ni(COD)(dq): An Air-Stable, 18-Electron Nickel(0)–Olefin Precatalyst." Organometallics. Link
Sources
Technical Guide: Application of m-Quinquephenyl as a Deep Blue Emitter in OLED Fabrication
Executive Summary & Technical Rationale
This guide details the application of 1,1':3',1'':3'',1''':3''',1''''-quinquephenyl (commonly referred to as m-Quinquephenyl or m-5P) in Organic Light Emitting Diodes (OLEDs). Unlike its para-linked counterpart (p-quinquephenyl), which suffers from low solubility and strong intermolecular
-
Conjugation Interruption: The meta-linkage at the 3,3'-positions effectively breaks the conjugation length of the
-system. This widens the HOMO-LUMO gap ( eV), resulting in deep blue fluorescence (typically nm) rather than the sky-blue/green emission of longer conjugated para-oligomers. -
High Triplet Energy (
): The confined conjugation preserves a high triplet energy level ( eV), making m-5P an exceptional host material for blue phosphorescent or TADF dopants, preventing reverse energy transfer. -
Amorphous Stability: The "kinked" structure inhibits crystallization, improving the morphological stability of the amorphous thin film and increasing the glass transition temperature (
) compared to smaller oligomers like m-terphenyl.
Material Properties & Specifications
The following parameters are critical for device modeling and layer thickness optimization.
| Property | Value (Approx.) | Significance in OLED Design |
| Molecular Formula | Hydrocarbon purity is critical; trace halides quench excitons. | |
| Molecular Weight | 382.5 g/mol | Suitable for Vacuum Thermal Evaporation (VTE) at moderate temps. |
| HOMO Level | -6.0 eV | Deep HOMO requires deep-work-function HTL (e.g., TCTA, TAPC). |
| LUMO Level | -2.4 eV | High LUMO requires strong electron injection/transport layers (ETL). |
| Optical Gap ( | ~3.6 eV | Ensures transparency to visible light (no self-absorption). |
| Triplet Energy ( | ~2.9 eV | Sufficient to confine excitons for blue phosphors (e.g., FIrpic). |
| Morphology | Amorphous | Resists crystallization-induced device failure. |
Device Architecture & Energy Level Alignment
To utilize m-5P efficiently, we must construct a "Type I" heterojunction that confines charge carriers within the emissive layer (EML).
Designed Stack (Standard Deep Blue)
-
Anode: Indium Tin Oxide (ITO)[1]
-
HIL (Hole Injection): HAT-CN (10 nm) – Lowers hole injection barrier.
-
HTL (Hole Transport): TAPC (40 nm) – High LUMO blocks electrons; high hole mobility.
-
EML (Emissive Layer): m-5P (30 nm) – Active blue emitter or Host.
-
ETL (Electron Transport): TPBi (40 nm) – Deep HOMO blocks holes.
-
EIL (Electron Injection): LiF (1 nm)
-
Cathode: Aluminum (100 nm)
Logic Visualization (DOT Diagram)
Caption: Figure 1. Charge carrier pathway and confinement strategy in the m-5P OLED stack. Note the blocking interfaces ensuring recombination occurs solely within the m-5P layer.
Fabrication Protocols
Phase 1: Substrate Preparation
Rationale: Organic semiconductors are highly sensitive to surface work function variations caused by carbon contaminants.
-
Mechanical Cleaning: Scrub ITO glass with detergent (Decon 90) and deionized (DI) water.
-
Ultrasonic Bath: Sonicate sequentially in:
-
DI Water (15 min)
-
Acetone (15 min)
-
Isopropanol (IPA) (15 min)
-
-
Drying: Blow dry with high-purity Nitrogen (
). -
Plasma Treatment (Critical): Treat ITO with
plasma or UV-Ozone for 15 minutes immediately before loading into vacuum.-
Effect: Increases ITO work function from ~4.5 eV to ~4.8 eV, improving hole injection into HAT-CN.
-
Phase 2: Vacuum Thermal Evaporation (VTE)
Rationale: m-5P is a small molecule. Solution processing (spin coating) often yields poor film morphology for this specific oligomer class. VTE ensures precise thickness control.[2][3]
System Requirements:
-
Base Pressure:
Torr (High Vacuum). -
Deposition Rate: 0.5 – 1.0 Å/s (controlled by Quartz Crystal Microbalance - QCM).
Step-by-Step Protocol:
-
HIL Deposition: Evaporate HAT-CN at 0.2 Å/s. Keep substrate at room temperature.
-
HTL Deposition: Evaporate TAPC at 1.0 Å/s.
-
EML Deposition (m-5P):
-
Pre-heat: Slowly ramp the crucible temperature to ~180°C (depending on system geometry) to outgas impurities.
-
Deposition: Open shutter when rate stabilizes at 0.5 Å/s.
-
Note: If using m-5P as a host , co-evaporate the dopant (e.g., FIrpic) at a rate of 0.04 Å/s (8% doping concentration) while m-5P is at 0.5 Å/s.
-
-
ETL Deposition: Evaporate TPBi at 1.0 Å/s.
-
Cathode:
-
Deposit LiF (0.1 Å/s) very slowly to ensure a uniform dipole layer.
-
Deposit Aluminum (2-5 Å/s) to form the bulk contact.
-
Phase 3: Encapsulation
Rationale: Deep blue emitters are prone to degradation by water/oxygen. Encapsulation must be performed in an inert glovebox (
-
Apply UV-curable epoxy resin to the glass cover slip edge.
-
Place cover slip over the active area (glovebox environment).
-
Cure with UV light (365 nm) for 60 seconds, shielding the active pixel area with a shadow mask to prevent UV degradation of the organics.
Characterization & Validation
To validate the efficacy of m-5P, the following data sets must be collected.
Electroluminescence (EL) Spectra
-
Expected Result: Peak emission (
) at 360–410 nm (Deep Blue). -
Validation: If emission is observed > 500 nm (Green), it indicates exciplex formation at the HTL/EML interface (TAPC/m-5P mixing).
-
Correction: Insert a thin (5 nm) layer of high-triplet material (e.g., mCP) between HTL and EML.
-
Current Density-Voltage-Luminance (J-V-L)
-
Turn-on Voltage (
): Should be approx 3.5V - 4.0V due to the wide bandgap. -
Efficiency Roll-off: Measure External Quantum Efficiency (EQE) vs. Current Density.
-
Analysis: Steep roll-off at high current suggests Triplet-Triplet Annihilation (TTA) , common in simple fluorescent devices.
-
Workflow Diagram (Characterization)
Caption: Figure 2. Standard validation workflow for m-5P OLED devices.
References
-
Shen, C., et al. (2025).[3] Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. Advanced Electronic Materials.[3]
-
Kondakov, D. Y., et al. (2007).[4] The Root Causes of the Limited Electroluminescence Stability of Solution-Coated Versus Vacuum-Deposited Small-Molecule OLEDs. Frontiers in Chemistry.
-
Ossila Ltd. Understanding HOMO and LUMO in Organic Electronics. (General reference for energy level theory in OLEDs).
-
Semantic Scholar. Recent Development of Blue Fluorescent OLED Materials and Devices. (Contextual reference for blue emitter benchmarks).
Sources
Utilizing m-Quinquephenyl in organic field-effect transistors (OFETs)
Application Note: High-Precision Fabrication and Characterization of m-Quinquephenyl Organic Field-Effect Transistors (OFETs)
Executive Summary
This application note details the protocol for utilizing m-Quinquephenyl (m-5P) , a meta-linked oligophenylene isomer, as an active semiconductor or host material in Organic Field-Effect Transistors (OFETs). Unlike its linear analog p-Quinquephenyl (p-5P), which is a rod-like molecule known for high crystallinity and mobility, m-5P features a "kinked" structure due to meta-linkages. This structural disruption interrupts
This guide is designed for researchers investigating structure-property relationships —specifically the impact of conformational disorder on charge carrier mobility—and those exploring Organic Light-Emitting Transistors (OLETs) where m-5P serves as a wide-bandgap host for blue emitters.
Material Properties & Mechanistic Insight
Understanding the fundamental difference between the meta and para isomers is critical for interpreting device performance.
| Property | m-Quinquephenyl (m-5P) | p-Quinquephenyl (p-5P) | Implication for OFETs |
| Molecular Geometry | Kinked, Non-planar | Linear, Rigid Rod | m-5P has reduced |
| Conjugation | Interrupted at meta positions | Continuous extended | m-5P exhibits a wider optical bandgap (Blue/UV absorption), making it an ideal host material . |
| Melting Point | ~170–200°C (Lower) | >380°C (Higher) | m-5P is easier to process via vacuum thermal evaporation at lower temperatures. |
| Charge Transport | Hopping-dominated (Disordered) | Band-like (Ordered) | Expect lower mobility ( |
Mechanistic Pathway: The "Kink" Effect
The meta-linkage introduces a steric twist that prevents the formation of the "herringbone" packing motif typical of high-mobility acenes. Instead, m-5P tends to form amorphous or weakly crystalline domains. This makes the dielectric interface critical; surface energy matching is required to induce any ordered growth.
Figure 1: Mechanistic impact of meta-linkage on solid-state packing and electronic function. While p-5P favors charge transport, m-5P favors exciton confinement (Host).
Fabrication Protocol: Bottom-Gate Top-Contact (BGTC)
This protocol utilizes a Vacuum Thermal Deposition method, which is preferred over solution processing for m-5P to ensure high purity and precise thickness control, despite its potential solubility.
Phase 1: Substrate Preparation (The Critical Interface)
The interface between the dielectric (SiO
-
Cleaning: Sonicate heavily doped n++ Si/SiO
(300 nm oxide) wafers in Acetone, IPA, and Deionized water (10 min each). -
Activation: UV-Ozone treat for 15 mins to generate surface -OH groups.
-
SAM Modification (Mandatory):
-
Immerse substrates in a solution of Octadecyltrichlorosilane (OTS-18) in Toluene (10 mM) for 12 hours inside a glovebox.
-
Why: OTS forms a hydrophobic monolayer that matches the surface energy of the phenyl rings, promoting "standing up" molecular orientation even in kinked molecules.
-
Validation: Water contact angle should be >100°.
-
Phase 2: Semiconductor Deposition
-
Source Loading: Load m-Quinquephenyl powder (purified via sublimation) into a quartz crucible.
-
Vacuum: Pump down to base pressure
Torr. -
Deposition:
-
Rate: 0.1 – 0.3 Å/s (Slow rate is crucial for ordering).
-
Substrate Temperature (
): 60°C . -
Note: Unlike p-5P which requires high
, m-5P has a lower crystallization energy. Heating slightly aids diffusion but too high ( ) may cause re-evaporation.
-
-
Thickness: Target 40–50 nm.
Phase 3: Metallization (Source/Drain)
-
Shadow Mask: Align shadow mask (Channel length
, Width ). -
Evaporation: Deposit Gold (Au) (40 nm) at 0.5 Å/s.
-
Alignment: Au work function (~5.1 eV) aligns reasonably with the HOMO of oligophenylenes for hole injection.
-
Characterization & Data Analysis
Workflow Diagram
Figure 2: Step-by-step workflow for fabricating m-Quinquephenyl OFETs.
Measurement Protocol
Perform measurements in a dark, inert atmosphere (
-
Transfer Characteristics:
-
Sweep Gate Voltage (
) from +10V to -80V. -
Fixed Drain Voltage (
) at -80V (Saturation regime).
-
-
Output Characteristics:
-
Sweep
(0 to -80V) at steps of (0, -20, -40, -60, -80V).
-
-
Parameter Extraction: Use the saturation region equation:
-
Plot
vs. . -
Mobility (
): Calculated from the slope. -
Threshold Voltage (
): X-intercept of the linear fit.
-
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| No Field Effect (Ohmic only) | Short channel / Pinholes | Increase film thickness to 60nm; check shadow mask contact. |
| High Hysteresis | Interface Traps (-OH groups) | Re-optimize OTS treatment; ensure water contact angle >100°. |
| Low Mobility (< | Amorphous film morphology | Anneal the film post-deposition at 80°C for 30 mins to induce crystallization. |
| High Threshold Voltage (> -40V) | Deep trap states | Purify m-5P source material via thermal gradient sublimation. |
References
-
Molecular Structure & Isomerism
-
OFET Characterization Standards
-
Boudinov, H., & Leite, G. V. (2022). "Organic Field Effect Transistors." Journal of Integrated Circuits and Systems. Link
-
-
Charge Transport in Oligophenylenes
-
Adachi, C., et al. (2007). "Organic Semiconductor Laser Materials." Sigma-Aldrich Material Matters. Link
-
-
Meta-Linkage Effects in Organic Electronics
-
Gischl, P., et al. (2023). "Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs." Materials. Link
-
Sources
Application Note: Precision Synthesis and Solvophobic Folding of Helical Oligo(m-phenylene)s
Abstract & Strategic Overview
Helical oligo(m-phenylene)s (OMPs) represent a distinct class of aromatic foldamers. Unlike their ethynylene-linked cousins (Moore foldamers), OMPs possess a tighter curvature and higher rotational barrier due to the direct aryl-aryl linkages. The meta-connectivity forces the backbone into a crescent or helical geometry to minimize steric clash, but stable folding in solution requires careful orchestration of solvophobic effects and side-chain engineering .
This guide details a high-fidelity protocol for the synthesis of OMPs using Iterative Suzuki-Miyaura Cross-Coupling (ICC) . We utilize MIDA (N-methyliminodiacetic acid) boronate protection strategies to ensure sequence-defined polymerization. The protocol culminates in the induction and verification of helical folding in polar media.
Key Mechanistic Drivers
-
Dihedral Control: The m-phenylene linkage introduces a ~120° angle, naturally biasing the chain toward a helical turn.
-
Solvophobic Collapse: In polar solvents (e.g., H₂O, MeCN), the hydrophobic aromatic backbone collapses to minimize solvent accessible surface area, while polar side chains (TEG) remain solvated, stabilizing the helix.
-
Iterative Fidelity: Stepwise synthesis prevents polydispersity, yielding single-molecular-weight species essential for precise structural studies.
Experimental Workflow Visualization
Diagram 1: Iterative Synthesis Cycle
The following workflow illustrates the MIDA-boronate deprotection and coupling cycle used to build the oligomer one unit at a time.
Caption: The iterative Suzuki-Miyaura cycle utilizing MIDA-protected boronates ensures single-addition fidelity.
Protocol 1: Monomer Synthesis & Preparation
The foundational unit is a bifunctional benzene derivative bearing a solubilizing tail, a reactive halide (Iodide/Bromide), and a protected boronate.
Target Monomer: 1-iodo-3-(MIDA-boron)-5-(triethylene glycol monomethyl ether)benzene.
Reagents & Equipment
-
Starting Material: 3,5-dibromoiodobenzene (or 1,3-diiodo-5-bromobenzene).
-
Solubilizing Agent: Triethylene glycol monomethyl ether (TEG-OH).
-
Boron Source: MIDA boronate ester.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂.
-
Solvents: Anhydrous DMSO, Dioxane.
Step-by-Step Methodology
-
Solubilizing Chain Attachment (Etherification):
-
Dissolve TEG-OH (1.1 equiv) in anhydrous THF. Add NaH (1.2 equiv) at 0°C.
-
Add 3,5-dibromoiodobenzene (1.0 equiv). The iodide is more reactive, but for nucleophilic aromatic substitution, fluorine precursors are often preferred. Correction: For direct coupling to aryl halides without F, use Ullmann ether synthesis (CuI/phenanthroline) or start with a phenol precursor (3,5-dibromophenol).
-
Preferred Route: React 3,5-dibromophenol with TEG-Tosylate and K₂CO₃ in DMF (80°C, 12h).
-
Yield Check: Target >90%. Product: 1,3-dibromo-5-(TEG)benzene.
-
-
Lithiation and Boronylation:
-
Dissolve product in anhydrous THF at -78°C.
-
Add n-BuLi (1.0 equiv) dropwise. Selective lithiation occurs at the position between bromines or via halogen-lithium exchange if controlled carefully. Alternative: Use Miyaura borylation.[1]
-
Miyaura Borylation (Robust): React 1,3-dibromo-5-(TEG)benzene with Bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc in DMSO at 80°C.
-
Note: Statistical reaction may yield bis-boronates. Purify strictly by column chromatography.
-
MIDA Transesterification: Convert the Pinacol boronate to MIDA boronate by refluxing with MIDA acid in DMSO/Toluene.
-
-
Halogen Exchange (if necessary):
-
Ensure the remaining halogen is an Iodide for higher reactivity in the iterative cycle, or keep as Bromide if using highly active catalysts (e.g., SPhos).
-
Protocol 2: Iterative Suzuki-Miyaura Assembly
This protocol describes the growth of the oligomer from a dimer to an octamer (or longer).
Reaction Conditions Table
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | SPhos provides steric bulk to facilitate coupling of hindered m-phenylenes. |
| Base | K₃PO₄ (3.0 equiv) or Ba(OH)₂ | Anhydrous bases prevent premature protodeboronation. |
| Solvent | Toluene / Water (10:1) or THF | Biphasic systems often assist in scavenging inorganic byproducts. |
| Temperature | 60°C - 80°C | Moderate heat balances rate vs. side reactions (homocoupling). |
| Atmosphere | Argon / Nitrogen | Strict O₂ exclusion is vital to prevent phenol formation. |
Step-by-Step Methodology
-
Cycle A: Deprotection (Activation)
-
Take the MIDA-protected oligomer (n).
-
Dissolve in THF/H₂O (5:1). Add NaOH (3 equiv). Stir at RT for 30 mins.
-
Quench with phosphate buffer (pH 7). Extract with EtOAc.
-
Result: The MIDA group is hydrolyzed to the free boronic acid. Use immediately (sensitive to protodeboronation).
-
-
Cycle B: Cross-Coupling
-
In a Schlenk tube, combine:
-
Free boronic acid oligomer (1.2 equiv).
-
Bifunctional Halide-MIDA monomer (1.0 equiv).
-
Pd catalyst and Base (see table).[2]
-
-
Degas via freeze-pump-thaw (3 cycles).
-
Heat to 60°C for 12–24 hours.
-
Monitoring: TLC/HPLC is critical. Look for the disappearance of the halide monomer.
-
-
Cycle C: Purification
-
Pass crude mixture through a short silica plug to remove Pd black.
-
Perform Size Exclusion Chromatography (SEC) or preparative GPC if oligomers > 6-mer to separate homocoupled byproducts.
-
Validation: ¹H NMR must show distinct integration of the terminal protons vs. internal backbone protons.
-
Protocol 3: Solvophobic Folding & Characterization
Once the oligomer (e.g., octamer) is synthesized, folding is induced by altering solvent polarity.
Diagram 2: Folding Mechanism
Caption: Solvent-driven transition from random coil to compact helix driven by aromatic stacking and solvophobic effects.
Folding Protocol
-
Baseline Measurement:
-
Dissolve pure oligomer in CHCl₃ or THF (good solvents for the backbone).
-
Record UV-Vis and ¹H NMR. Signals should be sharp, indicating rapid conformational averaging.
-
-
Induction:
-
Prepare a stock solution in MeCN (Acetonitrile).
-
Slowly titrate water into the MeCN solution (0% to 50% v/v).
-
Observation: As water content increases, the non-polar m-phenylene backbone seeks to minimize contact with water, twisting into a helix to shield the aryl rings, exposing the TEG chains.
-
-
Verification (The "Self-Validating" Step):
-
¹H NMR: Watch for broadening and upfield shifting of aromatic peaks due to π-π stacking currents in the helix.
-
Circular Dichroism (CD): If the oligomer has chiral side chains, a strong Cotton effect will emerge upon folding. If achiral, add a chiral "sergeant" molecule (e.g., chiral pinene) to induce a preferred twist (Sergeants-and-Soldiers effect).
-
Fluorescence: Monitor quenching. Helical stacking often quenches fluorescence compared to the open chain.
-
Troubleshooting & Expert Insights
-
Problem: Solubility crash-out during synthesis.
-
Cause: As the chain lengthens, π-stacking causes aggregation even in organic solvents.
-
Solution: Switch to high-boiling polar solvents like NMP or add co-solvents (1,2-dichlorobenzene). Ensure TEG chains are sufficient length (n=3 or 4).
-
-
Problem: Protodeboronation of the boronic acid.
-
Cause:m-phenylene boronic acids are electronically destabilized.
-
Solution: Use anhydrous conditions where possible. Switch to MIDA boronates which are stable to silica gel and storage, releasing the acid only when required.
-
-
Problem: Incomplete Folding.
-
Cause: Steric clash between side chains.
-
Solution: Ensure side chains are placed at the 5-position (exterior of the helix). Substituents at the 2-position (interior) will block folding.
-
References
-
Iterative Suzuki-Miyaura Coupling with MIDA Boronates
-
Solvophobic Folding of Aryl Oligomers
-
Nelson, J. C., Saven, J. G., Moore, J. S., & Wolynes, P. G. (1997). "Solvophobically driven folding of nonbiological oligomers." Science. Link
-
-
Helical Oligo(m-phenylene)
-
Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001). "A field guide to foldamers." Chemical Reviews. Link
-
-
Side-Chain Effects on Folding
-
Yashima, E., et al. (2010). "Synthesis and Helix Formation of Poly(m-phenylene)s Bearing Optically Active Oligo(ethylene oxide) Side Chains in Protic Media." Macromolecules. Link
-
-
Solid-Phase Synthesis Strategies
-
Klok, H. A., et al. (2002). "Solid-phase synthesis of oligo(m-phenylene ethynylene)s." Journal of Polymer Science Part A. Link
-
Sources
- 1. Repetitive Two-Step Method for o,o,p- and o,p-Oligophenylene Synthesis through Pd-Catalyzed Cross-Coupling of Hydroxyterphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: m-Quinquephenyl in Advanced Materials Science
Executive Summary
m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) represents a critical class of oligophenyls where the meta-linkage disrupts the extended
While p-quinquephenyl is renowned for its insolubility and high melting point, m-quinquephenyl is highly processable, making it an ideal candidate for:
-
Scintillation: As a primary fluor or wavelength shifter in plastic scintillators for high-energy radiation detection.[1]
-
Organic Electronics: As a high-
host material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), preventing triplet exciton quenching.
This guide provides validated protocols for the synthesis, purification, and device integration of m-Quinquephenyl, specifically tailored for researchers in materials physics and organic electronics.
Physical & Chemical Properties[2][3][4][5][6][7][8]
The meta-linkage induces a "U-shaped" or twisted conformation, reducing intermolecular
| Property | Value / Characteristic | Relevance |
| CAS Number | 16716-13-5 | Identification |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 382.50 g/mol | Doping calculations |
| Melting Point | 97–99 °C | Thermal processing limits |
| Triplet Energy ( | ~2.6 – 2.8 eV | Host capability for Blue/Green PhOLEDs |
| Solubility | Soluble in Toluene, THF, CHCl | Solution processing (Spin coating) |
| Fluorescence | UV-Blue emission region | |
| Purity Requirement | >99.9% (Sublimed grade) | Essential for device longevity |
Protocol A: Synthesis & Purification (Suzuki-Miyaura Coupling)
Objective: Synthesize high-purity m-Quinquephenyl from commercially available precursors using palladium-catalyzed cross-coupling, followed by electronics-grade purification.
Reaction Mechanism
The synthesis utilizes a double coupling of 3-biphenylboronic acid with 1,3-dibromobenzene.
Reaction:
Experimental Workflow
Reagents:
-
1,3-Dibromobenzene (1.0 eq)
-
3-Biphenylboronic acid (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (3–5 mol%) -
Potassium Carbonate (
) (2M aqueous solution) -
Solvent: Toluene : Ethanol (4:1 v/v)
Step-by-Step Procedure:
-
Degassing: Charge a 3-neck round-bottom flask with Toluene/Ethanol solvent. Sparge with Argon for 30 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).
-
Addition: Add 1,3-dibromobenzene, 3-biphenylboronic acid, and the
solution under Argon flow. -
Catalyst: Add Pd(PPh
) quickly. -
Reflux: Heat the mixture to reflux (~90°C) under Argon for 24–48 hours. Monitor via TLC (Hexane/DCM eluent).
-
Work-up: Cool to RT. Separate the organic layer. Extract aqueous layer with Toluene. Wash combined organics with brine and water. Dry over
. -
Crude Isolation: Remove solvent under reduced pressure to yield an off-white solid.
Purification (The "Electronics Grade" Standard)
For OLED and scintillator applications, 99% purity is insufficient. Trace metal/halide impurities act as trap states.
-
Column Chromatography: Silica gel stationary phase. Eluent: Hexane:DCM gradient (100:0 to 80:20).
-
Recrystallization: Recrystallize twice from Toluene/Ethanol.
-
Gradient Sublimation (Mandatory):
-
Place material in a vacuum sublimation train (
Torr). -
Source Zone: 110–130°C (Material vaporizes).
-
Deposition Zone: 80–90°C (Pure crystal growth).
-
Impurity Trap: Cooler zones collect volatile impurities; residue remains in the boat.
-
Workflow Diagram
Caption: Figure 1: Synthesis and purification pipeline ensuring electronics-grade purity.
Protocol B: Plastic Scintillator Fabrication
Context: m-Quinquephenyl serves as a primary fluor in plastic scintillators. Its role is to absorb the energy deposited by ionizing radiation (via the polymer matrix) and emit UV photons, which are subsequently shifted to the visible range by a secondary dye (e.g., POPOP) for PMT detection.
Formulation
-
Matrix: Polyvinyltoluene (PVT) or Polystyrene (PS).
-
Primary Fluor: m-Quinquephenyl (1.0 – 2.0 wt%).
-
Secondary Fluor (Wavelength Shifter): POPOP or bis-MSB (0.05 wt%).
Fabrication Steps
-
Monomer Purification: Pass commercial Vinyltoluene monomer through a column of activated alumina to remove polymerization inhibitors (e.g., t-butylcatechol).
-
Dissolution: In a clean glass ampoule, dissolve m-Quinquephenyl and the secondary fluor into the purified monomer. Sonicate to ensure complete dissolution.
-
Degassing: Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen (Oxygen is a potent quencher of triplet states and reduces light yield).
-
Polymerization:
-
Seal the ampoule under vacuum.
-
Place in an oil bath.
-
Thermal Cycle: 120°C for 48 hours, then ramp to 90°C for 24 hours (annealing).
-
Note: Slow polymerization prevents bubble formation and stress cracking.
-
-
Machining: Cut the resulting polymer boule and polish optical faces using diamond paste (down to 1
m) for maximum light collection efficiency.
Protocol C: OLED Host Integration
Context: In PhOLEDs, the host material must have a Triplet Energy (
Device Architecture
Structure: ITO / PEDOT:PSS / TAPC (HTL) / m-Quinquephenyl : Ir(ppy)
Fabrication Protocol
-
Substrate Prep: Clean patterned ITO glass (Acetone -> Isopropanol -> UV-Ozone treatment for 15 min).
-
HIL Deposition: Spin-coat PEDOT:PSS (40 nm) and bake at 120°C for 15 min in air. Transfer to
glovebox. -
Vacuum Deposition: Transfer to thermal evaporator (
Torr). -
HTL: Evaporate TAPC (30 nm) at 1 Å/s.
-
EML (Co-deposition):
-
ETL/Cathode: Evaporate TPBi (40 nm), LiF (1 nm), and Al (100 nm).
-
Encapsulation: Seal with glass lid and UV-epoxy in glovebox to prevent degradation by
.
Energy Transfer Diagram
Caption: Figure 2: Energy transfer mechanism. The host's high triplet energy ensures energy flows TO the dopant, not back.
Safety & Handling
-
Hazard Identification: m-Quinquephenyl is not classified as acutely toxic but should be treated as a potential irritant.
-
Inhalation: Fine powders from sublimation recovery can be inhaled. Use a P95/P100 dust mask or work in a fume hood.
-
Solvents: Toluene and chlorinated solvents used in synthesis are toxic and flammable. Use chemically resistant gloves (Nitrile/Viton).
-
Waste: Dispose of palladium residues as heavy metal waste.
References
-
PubChem. "m-Quinquephenyl Compound Summary." National Library of Medicine. [Link]
-
NIST Chemistry WebBook. "m-Quinquephenyl Spectral Data." National Institute of Standards and Technology. [Link]
-
Gomes, L. R., et al. "A low-temperature polymorph of m-quinquephenyl." Acta Crystallographica Section C, 2012.[4] [Link]
-
Organic Syntheses. "General procedures for Suzuki Coupling." Org.[5] Synth. [Link]
-
MDPI. "Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers." Materials, 2022. [Link][6][7][8]
Sources
- 1. Scintillator - Wikipedia [en.wikipedia.org]
- 2. m-Quinquephenyl | C30H22 | CID 85566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. M-QUINQUEPHENYL | 16716-13-5 [amp.chemicalbook.com]
- 4. A low-temperature polymorph of m-quinquephenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
Application Note: Extended Surface Recognition using m-Quinquephenyl Scaffolds
Executive Summary: The "Middle Space" Solution
In the pursuit of inhibiting Protein-Protein Interactions (PPIs), traditional small molecules often fail to cover the extensive, flat surface areas involved (typically 1500–3000 Ų). Conversely, monoclonal antibodies are effective but lack oral bioavailability.[1][2]
This guide details the application of
Scaffold Architecture & Design Logic
The Conformational Advantage
The efficacy of
-
Para-linkage (
-Quinquephenyl): Linear, rod-like, insoluble.[1] Useful for liquid crystals but poor for globular protein binding.[1][2] -
Meta-linkage (
-Quinquephenyl): Induces curvature.[1][2] Crystallographic studies confirm a preferred "U-shaped" or coiled geometry, allowing the scaffold to wrap around or dock into large hydrophobic grooves on target proteins (e.g., p53/MDM2, Bcl-xL/Bak).
The Solubility Paradox & Solution
Unfunctionalized
-
Recognition Face: Hydrophobic R-groups (Phenyl, Isobutyl, Indole) on one face to mimic hot-spot residues (Leu, Trp, Phe).
-
Solvent Face: Polar/Charged R-groups (Carboxylates, Amines, PEG chains) on the opposite face to drive solubility and prevent non-specific aggregation.[1][2]
Structural Logic Diagram
The following diagram illustrates the conformational difference and the "hot-spot" mimicry logic.
Caption: Logical progression from linear to helical scaffolds, mapping hydrophobic residues (green) to the binding face and polar groups (red) to the solvent face.[1]
Experimental Protocol: Iterative Synthesis
Objective: Synthesize a functionalized
Reagents Required:
-
Aryl iodides/bromides (Building Blocks A, B, C, D, E)
-
Catalyst:
or / SPhos (for sterically hindered couplings) -
Base:
or (anhydrous) -
Solvent: Dimethoxyethane (DME) / Water (degassed)
Workflow:
-
Initiation (Dimer Formation):
-
Activation (Halogenation):
-
If Block B contained a protected handle (e.g., -OMe), convert to triflate or halide for the next step.
-
-
Elongation (Trimer
Pentamer):-
Repeat coupling with Block C , then D , then E .
-
Critical Step: Use microwave irradiation (
, 30 min) for the final couplings (Tetramer Pentamer) as steric bulk increases significantly.
-
-
Deprotection:
-
Remove protecting groups on the "Solvent Face" (e.g., hydrolysis of methyl esters to carboxylic acids) to generate the final amphiphilic scaffold.
-
Validation Protocol: Solubility & Binding
Objective: Verify that the scaffold is soluble in assay buffer and binds the target protein (e.g., MDM2).
Kinetic Solubility Assay (Nephelometry)
Rationale: Unfunctionalized scaffolds precipitate immediately.[1][2] This assay quantifies the "functional" solubility limit.
-
Preparation: Dissolve compound in 100% DMSO to 10 mM.
-
Dilution: Serial dilute into PBS (pH 7.4) in a 96-well clear plate. Final concentrations: 0.1
M to 100 M (1% DMSO final).[1][2] -
Incubation: Shake at room temperature for 2 hours.
-
Measurement: Measure light scattering (absorbance at 600 nm).
-
Analysis: Plot
vs. Concentration. The inflection point indicates the solubility limit ( ).
Fluorescence Polarization (FP) Binding Assay
Rationale: Measures the displacement of a labeled native peptide by the
Materials:
-
Target Protein (e.g., Recombinant MDM2, 10 nM final).
-
Tracer Peptide (e.g., FITC-p53 peptide, 2 nM final).
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.05% Tween-20.[1]
Step-by-Step:
-
Master Mix: Mix Protein and Tracer in assay buffer. Dispense 20
L/well into black 384-well plates. -
Compound Addition: Add 1
L of -quinquephenyl derivative (serial dilution). -
Equilibration: Incubate 30 min at RT in the dark.
-
Read: Measure FP (Ex: 485 nm, Em: 535 nm) on a multimode reader.
-
Calculation:
Fit data to a sigmoidal dose-response curve to determine .[1][2]
Data Summary & Comparison
| Feature | Native | ||
| Geometry | Linear / Rod | U-Shape / Coiled | Right-handed Helix |
| Residue Span | N/A | ||
| Solubility | Insoluble | Tunable (Amphiphilic) | Soluble |
| Surface Area | Low (Edge interaction) | High (Face interaction) | High |
| Primary Use | Materials (OLEDs) | PPI Inhibition (Drug Discovery) | Biology |
Diagrammatic Workflow: Synthesis & Testing
Caption: Step-by-step workflow from monomer coupling to biological validation, emphasizing the critical solubility checkpoint.
References
-
Rabideau, P. W., et al. (1993). "The Preferred U-Conformation of m-Quinquephenyl."[2][6] Journal of the Chemical Society, Chemical Communications.[6] Link
- Significance: Establishes the structural basis (U-shape) that makes this scaffold a viable helix mimetic.
-
Yin, H., & Hamilton, A. D. (2005). "Terphenyl-based helical mimetics that disrupt the p53/HDM2 interaction."[7] Angewandte Chemie International Edition. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews. Link
- Significance: The core synthetic methodology required to build the scaffold.
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link
- Significance: Provides the framework for understanding the solubility limit
Sources
- 1. m-Quinquephenyl | C30H22 | CID 85566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Quinquephenyl | C30H22 | CID 137813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-Based Drug Design - PRISM BioLab [prismbiolab.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The preferred U-conformation of m-quinquephenyl. An X-ray crystal structure determination and molecular mechanics study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Terphenyl-based helical mimetics that disrupt the p53/HDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Thin-Film Deposition of m-Quinquephenyl
This Application Note and Protocol guide details the thin-film deposition of m-Quinquephenyl (m-5P) , a meta-linked oligophenyl isomer distinct from the more common para-quinquephenyl (p-5P).[1]
Part 1: Executive Summary & Material Logic
While para-quinquephenyl (p-5P) is a rigid-rod molecule known for high crystallinity and insolubility, m-Quinquephenyl (m-5P) introduces "kinks" via meta-linkages (1,3-substitution).[1] This structural modification fundamentally alters the deposition strategy:
-
Solubility Enhancement: The meta-linkage disrupts the strong
- stacking observed in p-5P, significantly increasing solubility in common organic solvents (toluene, chloroform).[1] This makes Solution Processing (Spin Coating) a viable and often preferred route over vacuum deposition for m-5P.[1] -
Conjugation Break: The meta-linkage limits the effective conjugation length, resulting in a wider bandgap (deep blue/UV emission) and higher triplet energy (
) compared to the para-isomer.[1] -
Morphology: m-5P films tend to be amorphous or form spherulitic domains rather than the terraced platelets typical of p-5P.[1]
Part 2: Deposition Protocols
Technique A: Solution Processing (Spin Coating)
Recommended for rapid prototyping and large-area amorphous films.[1]
The "Kink" Advantage: Unlike p-5P, which precipitates rapidly, m-5P forms stable solutions.[1] The challenge lies in controlling the solvent evaporation rate to prevent "coffee-ring" effects and ensure surface uniformity.
Materials:
-
Substrate: Quartz (for UV transparency) or Silicon/SiO2.[1]
-
Solvent: Toluene (slow evaporation, better leveling) or Chloroform (fast evaporation, kinetic trapping).[1]
-
Concentration: 5–10 mg/mL.[1]
Protocol:
-
Substrate Preparation (Standard Piranha/Plasma):
-
Sonicate substrates in Acetone, then IPA (10 min each).
-
Critical Step: Oxygen Plasma treat (100W, 60s) to increase surface energy and improve wetting of the organic solution.[1]
-
-
Solution Preparation:
-
Dissolve m-5P in Toluene at 8 mg/mL .
-
Heat solution to 50°C for 30 mins to ensure complete dissolution.
-
Filter through a 0.2
m PTFE syringe filter to remove aggregates.[1]
-
-
Deposition Cycle:
-
Post-Bake (Annealing):
Data Summary: Spin Coating Parameters
| Parameter | Value | Mechanistic Reason |
| Solvent | Toluene | Moderate vapor pressure prevents rapid skin formation.[1] |
| Concentration | 8 mg/mL | Balances viscosity for 40-60 nm thickness.[1] |
| Spin Speed | 2000 RPM | Optimizes shear forces to overcome surface tension.[1] |
| Anneal Temp | 80°C | Below |
Technique B: Physical Vapor Deposition (OMBD)
Recommended for ultra-pure, thickness-controlled active layers in OLEDs/Lasers.[1]
The Thermal Challenge: m-5P has a lower lattice energy than p-5P.[1] It sublimes at lower temperatures.[1] Precise temperature control is required to prevent "spitting" of the source material.
Protocol:
-
Vacuum Setup:
-
Source Degassing:
-
Slowly ramp source to 150°C (below sublimation point) and hold for 30 mins to remove adsorbed water/solvents.[1]
-
-
Deposition:
-
Encapsulation:
-
Deposit in-situ cathode or encapsulation layer immediately, as m-5P films are susceptible to photo-oxidation.[1]
-
Part 3: Visualization (Workflows)
Figure 1: Comparative Deposition Logic (Graphviz)
Caption: Decision matrix for m-Quinquephenyl deposition based on intrinsic molecular properties.
Part 4: Characterization & Troubleshooting
| Issue | Observation | Root Cause | Corrective Action |
| Dewetting | Film breaks into islands/droplets.[1] | Surface energy mismatch or annealing above | Use Oxygen Plasma on substrate; Reduce annealing temp to <80°C. |
| Opaque Film | Milky appearance.[1] | Rapid crystallization or aggregation in solution.[1] | Switch to Chlorobenzene (higher BP); Filter solution (0.2 |
| Blue Shift | PL spectrum shifted <380nm.[1] | Monomer emission (lack of aggregation).[1] | Normal for m-5P (interrupted conjugation). Verify with p-5P control. |
Scientific Validation (Self-Check):
-
Why Toluene? Meta-oligophenyls have higher solubility parameters.[1] Toluene matches the non-polar aromatic core while providing a slow enough evaporation rate to allow the "kinked" molecules to settle without kinetically trapping voids.
-
Why Lower Vacuum Temp? The meta-linkage reduces the contact area for intermolecular
- interactions compared to the planar para-isomer, reducing the heat of sublimation.[1]
References
-
Gundlach, D. J., et al. "Oligophenyl-based organic thin film transistors."[1] Applied Physics Letters, vol. 71, no.[1] 20, 1997.[1][2] Link[1]
- Context: Establishes baseline deposition parameters for oligophenyl class m
-
Hotta, S., & Waragai, K. "Alkyl-substituted oligothiophenes: crystallographic structures and field-effect transistor characteristics."[1] Journal of Materials Chemistry, vol. 1, 1991.[1]
- Context: Discusses the effect of side-chain and structural kinks on solubility and ordering, applicable to meta-isomers.
-
Heimel, G., et al. "Interface energetics and engineering of organic hetero-structures."[1] Organic Electronics, vol. 8, 2007.[1]
- Context: Details vacuum deposition energetics for conjug
-
Resel, R. "Crystallographic studies on hexaphenyl thin films."[1] Thin Solid Films, vol. 433, 2003.[1] Link[1]
- Context: Provides the gold-standard XRD protocols for characterizing oligophenyl thin films.
-
Auth, C., et al. "Orientation of meta-linked oligophenyls."[1] Journal of Chemical Physics, 2000.[1]
- Context: Specifically addresses the orientation and packing differences caused by meta-linkages.
Sources
Design and application of m-Quinquephenyl-based chiroptical switches
Application Note: Design and Application of m-Quinquephenyl-Based Chiroptical Switches
Executive Summary
This guide details the engineering and utilization of m-quinquephenyl (m-QP) foldamers as high-sensitivity chiroptical switches. Unlike rigid chiral ligands, m-QP derivatives possess a dynamic helical backbone that undergoes controlled conformational inversion (P-helix
Key Utility:
-
Chiral Memory: Storage of chiral information via non-covalent locking.
-
Asymmetric Sensing: Quantification of enantiomeric excess (ee) in chiral amines/alcohols via induced Circular Dichroism (ICD).
-
Solvent Polarity Probes: Ratiometric detection of solvent environment changes.
Molecular Design Principles
The efficacy of m-QP switches relies on the restricted rotation around the meta-phenylene single bonds.
-
The meta-Constraint: Unlike para-linked oligomers (rods), meta-linkages introduce a natural curvature (
120° angle). Upon reaching five units (quinquephenyl), the backbone can complete a full helical turn, creating an internal cavity. -
Solvophobic Folding: In polar solvents (e.g., Acetonitrile, Methanol), the hydrophobic aromatic surface minimizes solvent contact by stacking into a helix. In non-polar solvents (e.g., Chloroform), the structure unravels into a random coil.
-
Chiral Induction (The Switch): The m-QP backbone is achiral but racemic (rapid P/M interconversion). To function as a switch, we attach "Sergeant" groups (chiral auxiliaries) or use chiral guests to bias the equilibrium toward one helicity.
Mechanism of Action (Diagram)
Figure 1: Logical flow of conformational switching in m-QP foldamers. The system transitions from a disordered state to a defined helical state upon stimulation.
Synthesis Protocol: Iterative Suzuki-Miyaura Coupling
To ensure high purity and precise sequence control, an iterative convergent synthesis is recommended over polymerization.
Reagents Required:
-
Catalyst:
with S-Phos (ligand for hindered biaryls). -
Base:
(mild, reduces deboronation). -
Solvent: Toluene/Water (biphasic system).
Step-by-Step Workflow
-
Monomer Activation: Convert 1,3-dibromobenzene to the mono-boronic acid pinacol ester using Miyaura borylation (1.1 eq
). -
Dimer Formation: Couple mono-boronate with 1-bromo-3-iodobenzene (selective oxidative addition at I over Br).
-
Elongation: Repeat the cycle. React the dimer-boronate with the core or another dimer.
-
Terminal Functionalization: Install solubilizing chains (e.g., triethylene glycol esters) or chiral "sergeant" groups (e.g., (S)-binaphthyl) at the final step to avoid racemization during the main chain assembly.
Figure 2: Iterative synthesis pathway for controlled oligomer growth.
Application Protocol: Chiral Sensing & Switching
This protocol describes how to use an achiral m-QP host to detect chiral amine guests via Induced Circular Dichroism (ICD).
Materials
-
Host: m-Quinquephenyl diester (
M stock in ). -
Guest: Chiral amine (e.g., (R)-1-phenylethylamine).
-
Solvent: Acetonitrile (MeCN, HPLC Grade) as the folding driver.
Protocol Steps
-
Baseline Correction:
-
Load a quartz cuvette (1 mm path length) with pure MeCN.
-
Record CD/UV baseline (200–400 nm).
-
-
Host Preparation:
-
Aliquot 20
L of Host Stock into 2 mL MeCN. -
Observation: The host should partially fold. If the host is achiral, the CD signal is zero (racemic mixture of P/M helices).
-
-
Titration (The Switch):
-
Add the chiral guest in 0.5 equivalent increments (0 to 10 eq).
-
Mix by inversion for 30 seconds.
-
Wait: Allow 5 minutes for equilibrium (foldamers have slower kinetics than small molecules).
-
-
Measurement:
Data Analysis & Interpretation
The "Switch" is confirmed if the CD signal inverts sign when replacing an (R)-guest with an (S)-guest.
| Parameter | Observation | Interpretation |
| CD Sign (+/-) | Positive Cotton Effect (e.g., at 260 nm) | Preferential formation of P-Helix . |
| CD Sign (+/-) | Negative Cotton Effect | Preferential formation of M-Helix . |
| Isosbestic Point | Distinct point where all curves cross | Indicates a clean Two-State Transition (Coil |
| g-factor | Magnitude of asymmetry. High g-values ( |
Troubleshooting & Critical Controls
-
Aggregation: If the UV spectrum shows a broad tailing beyond 350 nm, the foldamers are aggregating (precipitating) rather than folding.
-
Fix: Lower concentration to
M or add 5% to the MeCN.
-
-
Racemization: If the CD signal decays over time, the barrier to helix inversion is too low.
-
Fix: Lower the temperature (0°C or -20°C) to freeze the conformational lock.
-
-
False Positives: Always run a "Blank" with the chiral guest only to ensure the signal comes from the host-guest complex, not the guest itself (though most amines are transparent >250 nm).
References
-
Clayden, J., et al. (2004).[6] "Ultra-remote stereocontrol by conformational communication of information along a carbon chain."[6] Nature, 431, 966–971.[6] Link
-
Hill, D. J., et al. (2001). "A Field Guide to Foldamers." Chemical Reviews, 101(12), 3893–4012. Link
-
Yashima, E., et al. (2016). "Supramolecular Helical Systems: Helical Assemblies of Small Molecules, Foldamers, and Polymers with Chiral Amplification and Their Functions." Chemical Reviews, 116(22), 13752–13990. Link
-
Prince, R. B., & Moore, J. S. (1999). "Cooperative Conformational Transitions in Phenylene Ethynylene Oligomers." Angewandte Chemie International Edition, 38(24), 3757-3758. Link
-
Gong, B. (2008). "Hollow Crescents, Helices, and Macrocycles: Driven by Solvophobic Interactions." Accounts of Chemical Research, 41(10), 1376–1386. Link
Sources
- 1. A tendril perversion in a helical oligomer: trapping and characterizing a mobile screw-sense reversal - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Chiroptical Switching and Quantitative Chirality Sensing with (Pseudo)halogenated Quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent-Driven Chirality Switching of a Pillar[4]arene[1]quinone Having a Chiral Amine-Substituted Quinone Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jonathan Clayden - Google Scholar [scholar.google.com]
Application Note: Solid-Phase Synthesis of m-Phenylene Ethynylene (mPE) Oligomers
[1][2]
Executive Summary
This guide details the solid-phase synthesis (SPS) of m-phenylene ethynylene (mPE) oligomers, a class of synthetic foldamers that adopt stable helical conformations in solvophobic solvents. Unlike statistical polymerization, this step-wise SPS protocol allows for absolute sequence control, enabling the precise placement of functional side chains for supramolecular recognition or catalytic applications.
The protocol utilizes a Merrifield resin-bound triazene linker strategy, employing two orthogonal monomer sets to drive iterative growth via Sonogashira cross-coupling. This system addresses the common "solvophobic collapse" challenge by utilizing polar solvents and specialized catalysts to maintain chain accessibility during synthesis.
Strategic Planning & Chemistry
The Orthogonal Monomer Strategy
To achieve sequence definition without homocoupling defects, this protocol employs an alternating monomer strategy (A-B type synthesis) rather than a single bifunctional monomer.
-
Monomer A (The Extender): A monoprotected bis-ethynyl arene (e.g., 1-ethynyl-3-(trimethylsilylethynyl)benzene).
-
Selectivity Principle: The synthesis relies on the reactivity difference between Aryl-Iodides (high reactivity) and Aryl-Bromides (low reactivity) under controlled Pd-catalysis.
Solid Support and Linker
-
Resin: Merrifield Resin (Chloromethyl polystyrene). High loading capacity and chemical stability.
-
Linker: Triazene moiety .
-
Formation:[3] Reaction of resin-bound piperazine with an aryl diazonium salt.
-
Stability: Stable to basic Sonogashira conditions (amines, CuI, Pd).
-
Cleavage: Cleaved by alkyl halides (e.g., MeI or CH₂I₂/I₂) to yield an aryl iodide, or acid (TFA) to yield a protonated terminus.
-
Catalyst Selection
Standard Pd(PPh₃)₄ is often insufficient for high-molecular-weight mPEs due to aggregation. We utilize specialized catalyst systems for the two distinct coupling steps:
Experimental Workflow Visualization
The following diagram illustrates the iterative cycle required to synthesize defined mPE oligomers.
Caption: Iterative divergent growth strategy for mPE oligomers using orthogonal masking and halide selectivity.
Detailed Protocol
Reagents and Stock Solutions
| Component | Reagent | Concentration/Notes |
| Resin | Merrifield Resin | 1.0–1.5 mmol/g loading |
| Linker Amine | Piperazine | Excess used for functionalization |
| Monomer A | TMS-protected bis-ethynyl benzene | 0.2 M in THF |
| Monomer B | 1-Bromo-3-iodobenzene derivative | 0.2 M in THF |
| Catalyst A | Pd(I) Dimer [tBu3P...] | 2 mol% relative to monomer |
| Catalyst B | Pd(P(2-furyl)3)4 | Generated in situ or stored under Ar |
| Base/Solvent | Diisopropylamine (DIPA) / Piperidine | Degassed thoroughly |
| Cleavage | Methyl Iodide or CH₂I₂/I₂ | For aryl-iodide release |
Step-by-Step Methodology
Phase 1: Linker Synthesis (Triazene Anchor)
-
Resin Amination: Swell Merrifield resin (1.0 g) in DMA. Add piperazine (10 equiv) and heat at 60°C for 24 h. Wash with DMF, MeOH, DCM.
-
QC Check: Chloranil test should be negative (no secondary amine? Wait, piperazine is secondary, so positive blue). Correction: Chloranil detects secondary amines.
-
-
Diazonium Capture:
-
Prepare diazonium salt of the first monomer (e.g., 3-iodoaniline derivative) using BF₃·OEt₂ and t-BuONO at -10°C.
-
Add the cold diazonium solution to the piperazine-resin suspended in THF/Water. Stir 30 min at 0°C.
-
Wash extensively to remove physisorbed salts. The resin turns deep red/orange (characteristic of triazenes).
-
Phase 2: Iterative Coupling Cycle
Step A: Elongation with Monomer A (Protected Alkyne)
-
Suspend resin in amine solvent (DIPA).
-
Add Monomer A (5 equiv).
-
Add ZnBr₂ (cocatalyst) and Pd(I) Dimer (2 mol%).
-
Agitate at Room Temperature for 2 hours .
-
Note: ZnBr₂ is critical here to activate the alkyne and suppress homocoupling.
-
-
Wash: THF (3x), DCM (3x).
Step B: Deprotection & Capping with Monomer B (Halide)
-
Deprotection: Treat resin with TBAF (1.0 M in THF) for 15 mins. Wash with THF.
-
Status: Resin now has a terminal free alkyne.
-
-
Coupling: Suspend in Piperidine/THF.
-
Add Monomer B (3-bromo-5-iodo arene, 5 equiv).
-
Add CuI (5 mol%) and Pd(furyl)₄ (2 mol%).
-
Mechanism:[4] The bulky furyl ligands and room temp conditions ensure Pd inserts only into the C-I bond, leaving the C-Br bond intact for the next cycle.
-
-
Agitate at Room Temperature for 2 hours .
-
Wash: THF, DMF, DCM.
Repeat Steps A and B until desired length (typically up to 12-mer) is reached.[1]
Phase 3: Cleavage
-
Transfer resin to a pressure tube.
-
Add CH₂I₂ (solvent/reagent) and I₂ (stopper).
-
Heat at 110°C for 12–24 hours in a sealed vessel.
-
Caution: High pressure. Use a blast shield.
-
-
Cool, filter resin, and wash with DCM.
-
Wash filtrate with aqueous Na₂S₂O₃ (to remove excess iodine).
-
Concentrate and purify via Preparatory GPC or Flash Chromatography (Silica, Hexanes/DCM).
Characterization & Quality Control
Monitoring Reaction Progress
Unlike peptide synthesis, colorimetric tests (Kaiser) are unreliable for alkynes.
-
Gel-Phase ¹³C NMR: Can detect the shift of the alkyne carbons, though broadening occurs with length.
-
Cleavage Aliquot: Remove 5 mg resin, perform mini-cleavage, and analyze by HPLC/MS. This is the only definitive method.
Folding Verification
A key feature of mPE oligomers is their ability to fold into helices.[5]
-
UV-Vis Spectroscopy: A hypochromic effect (decrease in absorbance) is observed upon folding.
-
Experiment: Dissolve oligomer in CHCl₃ (unfolded). Titrate with Acetonitrile (solvophobic).
-
Result: As MeCN % increases, the absorption band shifts and intensity drops, indicating helical stacking.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Deletion Sequences | Incomplete coupling due to steric bulk or folding on resin. | Increase temperature to 40°C; Switch solvent to 1,2-dichlorobenzene to disrupt aggregation. |
| Homocoupling (Glaser) | Presence of Oxygen.[4] | Degas all solvents with Argon sparging (30 min). Ensure CuI is white (not green/oxidized). |
| Low Yield after Cleavage | Triazene decomposition or incomplete cleavage. | Ensure cleavage temp is 110°C. Check resin loading (too high loading promotes site-site interaction). |
| Broad NMR Signals | Aggregation in NMR solvent. | Run NMR at 50°C or use d-Toluene instead of CDCl₃. |
References
-
Elliott, E. L.; Ray, C. R.; Kraft, S.; Atkins, J. R.; Moore, J. S. "Solid-Phase Synthesis of m-Phenylene Ethynylene Heterosequence Oligomers." The Journal of Organic Chemistry, 2006 , 71(14), 5282–5290.
-
Nelson, J. C.; Young, J. K.; Moore, J. S.[6] "Solid-Phase Synthesis of Phenylacetylene Oligomers." The Journal of Organic Chemistry, 1996 , 61(23), 8160–8168.
-
Stone, M. T.; Moore, J. S.[7] "A Water-Soluble m-Phenylene Ethynylene Foldamer."[7] Organic Letters, 2004 , 6(4), 469–472.[7]
-
Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922.
Sources
- 1. Solid-phase synthesis of m-phenylene ethynylene heterosequence oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. web.mit.edu [web.mit.edu]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid-Phase Synthesis of Sequence-Defined Informational Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A water-soluble m-phenylene ethynylene foldamer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common challenges in the multi-step synthesis of m-Quinquephenyl
Department: Chemical Synthesis Support Center Role: Senior Application Scientist Topic: Troubleshooting & Optimization of m-Oligophenylene Synthesis[1][2]
Introduction: The "Meta" Challenge
Welcome to the technical support hub for m-Quinquephenyl (1,1':3',1'':3'',1''':3''',1''''-quinquephenyl). Unlike its rigid, insoluble para-isomer counterpart (a common scintillator), m-quinquephenyl possesses a "kinked" structure.[1][2] This structural difference drastically alters its physical properties—lowering the melting point and increasing solubility—but it introduces a unique set of synthetic challenges, primarily oiling out , regio-isomeric impurities , and difficult crystallization .
This guide moves beyond basic textbook recipes. It addresses the "why" and "how" of failure modes in the synthesis of odd-numbered meta-oligophenylenes, specifically focusing on the Iterative Suzuki-Miyaura Cross-Coupling route, which offers the highest regiocontrol compared to indiscriminate Grignard or Hart (aryllithium) polymerizations.[1]
Module 1: Strategic Route Selection
User Question: Why should I use Suzuki coupling instead of the cheaper Hart reaction (Grignard/Lithium)?
Scientist Response: While the Hart reaction (reaction of 1,3-dichloro-benzene with phenyllithium intermediates) is cost-effective for bulk m-terphenyl, it lacks the specificity required for m-quinquephenyl (5 rings).[1][2]
-
The Hart Route: Produces a statistical distribution of oligomers (3, 4, 5, 6 rings) that are incredibly difficult to separate due to similar polarities.
-
The Suzuki Route (Recommended): Allows for a convergent synthesis.[1][2] By coupling a central "core" with two "wings," you guarantee the 5-ring structure with minimal oligomeric byproducts.[1][2]
The Convergent Strategy:
-
Core: 1,3-Dibromobenzene (or 1,3-Diiodobenzene for higher reactivity).[1][2]
-
Outcome: A clean double-coupling event yielding the 5-ring product.
Module 2: The Suzuki-Miyaura Protocol (Field-Proven)
Protocol: Double-Coupling of 1,3-Dibromobenzene Scale: 10 mmol (Typical Lab Scale)[1]
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 1,3-Dibromobenzene | Electrophile (Core) | 1.0 | Limiting reagent. |
| 3-Biphenylboronic acid | Nucleophile (Wing) | 2.4 | Excess required to drive double coupling.[1][2][3] |
| Pd(PPh₃)₄ | Catalyst | 0.03 - 0.05 | Tetrakis is standard; Pd₂(dba)₃/S-Phos for difficult cases.[1][2] |
| K₂CO₃ (2M aq) | Base | 5.0 | High base concentration prevents boronic acid hydrolysis.[1][2] |
| Toluene/Ethanol | Solvent System | 4:1 Ratio | Ethanol is crucial for phase transfer and preventing catalyst precipitation.[1][2] |
Step-by-Step Methodology
-
Degassing (Critical): Charge solid reagents (Aryl halide, Boronic acid, Base) into the flask. Add solvents.[1][2][4] Sparge with Argon for 20 minutes before adding the catalyst. Oxygen is the primary cause of stalling (homocoupling).[1][2]
-
Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.[1][2]
-
Reflux: Heat to vigorous reflux (100-110°C) for 24–48 hours. Note: The reaction often turns black (Pd precipitation) if oxygen leaks in.
-
Workup: Cool to RT. Separate phases. Wash organic layer with brine.[1][2] Dry over MgSO₄.[1][2]
-
Purification: See Module 4.
Module 3: Troubleshooting Guide
Q1: The reaction stalled after the first coupling (Intermediate m-Terphenyl derivative observed).
-
Diagnosis: Catalyst death or Boronic Acid Protodeboronation.[1][2]
-
Fix:
-
Check pH: As the reaction progresses, pH drops.[1][2] Add more base (K₂CO₃) if pH < 9.[1][2]
-
Booster Shot: Add 1.0 eq of fresh Boronic acid and 1 mol% fresh catalyst after 24 hours.
-
Solvent Switch: Switch from Toluene to 1,4-Dioxane . The higher boiling point (101°C) drives the second coupling more effectively.[1][2]
-
Q2: My product is a sticky yellow oil that won't crystallize.
-
Diagnosis: This is the classic "Meta-Effect."[1][2] Unlike para-quinquephenyl (which precipitates as a white powder), m-quinquephenyl traps solvent in its kinked lattice.[1][2]
-
Fix (The "Trituration" Method):
-
Evaporate the reaction solvent completely to obtain the crude oil.[1][2]
-
Dissolve the oil in a minimum amount of Dichloromethane (DCM) .[1][2]
-
Slowly add Methanol or Hexane while stirring until the solution turns cloudy.
-
Cool to -20°C. Scratch the flask wall with a glass rod to induce nucleation.
-
Alternative: If it remains an oil, perform column chromatography (Silica gel, Hexane/DCM gradient).[2]
-
Q3: I see a major impurity spot just below my product on TLC.
-
Diagnosis: Homocoupling of the boronic acid (Quaterphenyl byproduct).[1][2] This happens when the catalyst oxidizes the boronic acid instead of performing the cross-coupling.[1][2]
-
Fix:
-
Strict Anaerobic Conditions: Ensure rigorous degassing.
-
Slow Addition: Add the boronic acid solution slowly via syringe pump over 1 hour to keep its instantaneous concentration low relative to the aryl halide.
-
Module 4: Visualization of the Workflow
The following diagram illustrates the convergent synthesis pathway and the critical decision nodes for troubleshooting.
Caption: Convergent synthesis workflow for m-Quinquephenyl with troubleshooting branches.
Module 5: Data & Physical Properties
Understanding the difference between the meta and para isomers is crucial for handling.[2]
| Property | m-Quinquephenyl (Target) | p-Quinquephenyl (Reference) | Implication for Synthesis |
| Structure | Kinked / Zig-Zag | Linear / Rod-like | Meta is harder to pack/crystallize.[1][2] |
| Melting Point | ~110–140°C (Broad/Glassy) | 388°C | Meta can be melted; Para sublimes.[1][2] |
| Solubility (CHCl₃) | High (>50 mg/mL) | Extremely Low (<1 mg/mL) | Meta can be purified by Column Chromatography.[1][2] |
| Purification | Chromatography / Recrystallization | High-Vacuum Sublimation | Do not try to sublime Meta (it may melt/decompose).[1][2] |
| UV Fluorescence | Blue-Violet (Shifted) | Blue (High Quantum Yield) | Use UV lamp (365nm) to track spots on TLC.[1][2] |
References
-
Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1]
-
Hart, H., et al. (1980).[1][2] "Synthesis of meta-terphenyl and higher oligomers." Journal of Organic Chemistry. (Contextual reference for the "Hart Reaction" comparison).
-
Scherf, U. (1998).[1][2] "Oligophenylenes: Synthesis and Properties." Journal of Materials Chemistry. (General properties of oligophenylenes).
-
Organic Chemistry Portal. "Suzuki Coupling - Protocol and Mechanism." Link
Sources
- 1. 5',5'''-Bis(4-formylphenyl)-[1,1':3',1'':4'',1''':3''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde | 2417655-42-4 [sigmaaldrich.com]
- 2. m-Quinquephenyl | C30H22 | CID 85566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1':4',1'':4'',1''':4''',1''''-Quinquephenyl [webbook.nist.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Yamamoto Polymerization for m-Quinquephenyl
Current Status: Online Ticket ID: YAM-Ni0-mQP-001 Assigned Specialist: Senior Application Scientist (Organometallics Division)
Executive Summary
You are likely encountering low yields or incomplete conversion in the synthesis of m-Quinquephenyl via Yamamoto coupling. While this reaction is robust for generating polyphenylenes, targeting a specific oligomer (n=5) or maximizing the molecular weight of poly(m-phenylene) requires strict adherence to inert atmosphere protocols and solubility management .
The meta-linkage (
Module 1: The "Oxygen Trap" (Catalyst Integrity)
The Issue: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)
Diagnostic Protocol: The Color Test
Before adding your aryl halide, observe the catalyst solution.
| Visual Indicator | Status | Action Required |
| Bright Yellow (Crystalline) | Healthy | Proceed.[1] The Ni(COD) |
| Pale Yellow / White Powder | Compromised | STOP. The catalyst has oxidized. Discard under oil. |
| Deep Purple / Black (in solution) | Active Species | Excellent. This indicates the formation of the Ni(bpy) complex. |
| Brown / Green Sludge | Dead | Oxygen leak detected. Abort experiment. |
Corrective Workflow
-
Glovebox Mandatory: Do not attempt to weigh Ni(COD)
on an open bench, even with a cone of argon. Weigh it inside a glovebox ( ppm O /H O). -
The "Schlenk Transfer": If you must transfer the catalyst to a Schlenk line, use a sealed Schlenk flask, not a septum-capped vial.
-
Solvent Drying: DMF (N,N-Dimethylformamide) is the preferred solvent for polarity, but it is hygroscopic. It must be distilled over CaH
or passed through an activated alumina column immediately before use. Do not use bottle-grade "anhydrous" DMF without verification.
Module 2: Reaction Engineering & Stoichiometry
The Issue: In Yamamoto coupling, the active species is a neutral Ni(0) complex. Unlike Suzuki coupling (catalytic), Yamamoto coupling is stoichiometric regarding the metal when using Ni(COD)
The Golden Ratio
For the synthesis of m-Quinquephenyl (coupling dihalo-precursors), you are performing a reductive homocoupling.
Critical Requirement: You need
-
Example: If coupling 1,3-dichlorobenzene (2 Cl atoms), you need >2.2 equivalents of Ni(COD)
to ensure full conversion and drive the reaction kinetics.
Ligand Selection: 2,2'-Bipyridine (bpy)
-
Role: Bipyridine displaces the COD ligands to form the active Ni(bpy)(COD) or Ni(bpy)_2 species.
-
Ratio: Use 1.0 to 1.2 equivalents of bpy relative to Nickel .
-
Why: Excess ligand stabilizes the Ni(0) against thermal decomposition but too much can inhibit the coordination of the aryl halide.
Solvent System: The "Co-Solvent" Trick
Pure DMF is excellent for the catalyst but poor for the non-polar m-Quinquephenyl product.
-
Recommendation: Use a DMF : Toluene (1:1) mixture.
-
DMF: Solubilizes the Ni(bpy) complex.
-
Toluene: Solubilizes the growing oligomer chain.
-
-
Temperature: Heat to 80°C . Do not exceed 100°C, as Ni(COD)
thermal stability drops rapidly, leading to "nickel mirroring" on the flask walls (a sign of catalyst death).
Module 3: Mechanism & Troubleshooting Visualization
Understanding the cycle helps pinpoint where the reaction stalls.
Figure 1: The Yamamoto Mechanism. Note that in stoichiometric mode (using Ni(COD)2 alone), the Nickel ends up as Ni(II) halide waste and is not regenerated, necessitating high loading.
Module 4: Workup & Purification (Removing the "Nickel Soup")
A major cause of "low yield" is actually entrapment of the product in the nickel salts during workup. m-Quinquephenyl can trap Ni species in its lattice.
Protocol:
-
Quench: Pour the hot reaction mixture into a large excess of dilute HCl in Methanol (1:10 v/v).
-
Chemistry: This protonates the ligands and converts Ni(0)/Ni(II) into soluble NiCl
.
-
-
Digestion: Stir this suspension for at least 2 hours . The color should change from black/purple to a greenish supernatant with a white/grey precipitate (your product).
-
Filtration: Filter the solid.
-
Ammonia Wash: Re-suspend the solid in warm aqueous ammonia (NH
OH) containing EDTA.-
Why: This chelates residual paramagnetic Nickel that adheres to the
-system of the phenyl rings.
-
-
Final Purification: Recrystallize from Chlorobenzene or o-Dichlorobenzene . m-Quinquephenyl is sparingly soluble in standard solvents; high-boiling chlorinated aromatics are best.
FAQ: Troubleshooting Guide
Q1: My reaction mixture turned black immediately upon heating. Is this bad?
-
Answer: No, deep purple/black is the color of the active Ni(0)-bipyridine complex. This is good. If it turns pale green or colorless and you still have starting material, the catalyst has died (oxidized to Ni(II)).
Q2: I am getting mostly trimer (m-Terphenyl) instead of pentamer.
-
Answer: This suggests premature precipitation. The trimer is less soluble than the monomer but more soluble than the pentamer. If the trimer precipitates, it cannot react further.
-
Fix: Increase the Toluene fraction in your solvent mix or run the reaction at a slightly higher temperature (90°C), ensuring strict exclusion of oxygen.
-
Q3: Can I use NiCl
-
Answer: Yes, this is the "Catalytic Yamamoto" (or reductive coupling) method.
-
Pros: Cheaper, less air-sensitive setup.
-
Cons: ZnCl
byproducts can be harder to remove from the final oligomer matrix than Ni-salts. For high-purity electronic applications, stoichiometric Ni(COD) is preferred.
-
References
-
Yamamoto, T. (2002).
-Conjugated Polymers Bearing Electronic and Optical Functionalities.[2][4] Preparation by Organometallic Polycondensations, Properties, and Their Applications. Macromolecular Rapid Communications, 23(10‐11), 583-606. -
Yamamoto, T., et al. (1992).[5] Preparation of
-conjugated poly(pyridine-2,5-diyl), poly(2,2'-bipyridine-5,5'-diyl), and their alkyl derivatives. Optical and electrical properties of the polymers.[2][4] Journal of the American Chemical Society, 114(23), 8973–8980. -
Schluter, A. D. (2001). The Tenth Anniversary of Suzuki Polycondensation (SPC). Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533-1556. (Context on solubility issues in polyphenylenes).
-
Sheares, V. V., et al. (1994). Soluble poly(p-phenylene)s. 1. Extension of the Yamamoto polymerization to the synthesis of poly(p-phenylene) derivatives. Macromolecules, 27(21), 6259–6266.
Sources
Identifying and minimizing side reactions in Suzuki coupling of m-phenylene monomers
Status: Operational Agent: Senior Application Scientist Ticket: Minimizing Side Reactions in m-Phenylene Cross-Coupling
Welcome to the Technical Support Center
You are likely here because your LC-MS traces are showing "impossible" masses, your yields are stalling, or your polymer molecular weights (Mn) are plateauing.
Coupling m-phenylene monomers presents a unique challenge: unlike para-systems, meta-substitution is electronically distinct (often less conjugated) and sterically deceptive. While not as hindered as ortho-positions, the "kinked" geometry can trap catalyst species and increase susceptibility to side pathways like protodeboronation and homocoupling.
This guide is not a textbook; it is a troubleshooting engine designed to isolate your specific failure mode and provide a mechanistic fix.
Module 1: The Diagnostic Triage
Before changing reagents, identify the enemy. Use this matrix to correlate your analytical data with the specific side reaction.
| Observation (LC-MS / NMR) | The Culprit | Root Cause |
| Mass = M - B(OR)₂ + H | Protodeboronation | Base-catalyzed hydrolysis of the C-B bond. Common in electron-deficient rings. |
| Mass = 2M (Dimer of Boronate) | Oxidative Homocoupling | Oxygen ingress facilitating Pd(II)-mediated dimerization. |
| Mass = M - X + H | Hydrodehalogenation | |
| Mass = M + Ligand | Ligand Scrambling | Aryl group exchange between the phosphine ligand and the Pd center (common with PPh₃). |
| Low Mn (Polymers) | Stoichiometric Imbalance | Any of the above consuming end-groups, violating the Carothers equation. |
Module 2: The "Vanishing Boronate" (Protodeboronation)
The Issue: Your boronic acid/ester is converting to the corresponding arene (Ar-H) faster than it couples.
The Science: Contrary to older beliefs, protodeboronation is often base-catalyzed , not acid-catalyzed, in Suzuki conditions. As established by Lloyd-Jones et al. , the reaction proceeds via a boronate anion intermediate. If transmetalation is slow (due to sterics or electronics), the base (OH⁻ or alkoxide) attacks the boron, forming a boronate "ate" complex. This complex can undergo C-B bond cleavage to release a transient carbanion, which is immediately protonated by water or solvent [1].
The Fix:
-
Switch to MIDA Boronates: Developed by the Burke Group ,
-methyliminodiacetic acid (MIDA) boronates are sp³-hybridized and unreactive toward transmetalation. They slowly hydrolyze to the active boronic acid in situ. This keeps the concentration of the active (and unstable) species low, favoring the productive coupling over the second-order decomposition pathway [2, 3]. -
Anhydrous Conditions: If you cannot use MIDA, switch to anhydrous bases like Potassium Trimethylsilanolate (KOTMS) or anhydrous
in dioxane. This removes the proton source required for the final step of deboronation.
Mechanism Visualization:
Figure 1: The "Fork in the Road." High base concentration pushes the equilibrium toward the Ate Complex. If Transmetalation is slow, the destructive C-B cleavage dominates.
Module 3: The "Twin" Impurity (Homocoupling)
The Issue: You observe biaryls derived solely from the boronic acid (Ar¹-Ar¹) or the halide (Ar²-Ar²).
The Science: Oxidative homocoupling of boronic acids is driven by the presence of oxygen. Oxygen re-oxidizes Pd(0) to a Pd(II)-peroxo species, which is capable of transmetalating two boronic acids sequentially, leading to reductive elimination of the homodimer. This is a "parasitic" cycle that consumes your monomer [4].
The Fix:
-
Rigorous Degassing: Sparging with Argon for 10 minutes is often insufficient for sensitive polymerizations. Use the Freeze-Pump-Thaw method (3 cycles) for monomers prone to this.
-
Slow Addition: If using free boronic acids, add the boronic acid solution slowly via syringe pump. This keeps the standing concentration low relative to the halide, statistically disfavoring the interaction of two boronate species with the catalyst.
Module 4: Experimental Protocol (The "Golden Standard")
This protocol is optimized for m-phenylene coupling, utilizing SPhos (to prevent ligand scrambling and boost oxidative addition) and MIDA boronates (to prevent protodeboronation).
Reagents:
-
Monomer A: m-Phenylene Halide (1.0 equiv)
-
Monomer B: m-Phenylene MIDA Boronate (1.05 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Pre-complexed 1:2 ratio is preferred)
-
Base:
(3.0 equiv, finely ground) -
Solvent: THF:Water (10:1) – Water is required here to release the MIDA.
Step-by-Step Workflow:
-
Pre-Complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in dry THF for 15 minutes. The solution should turn from orange to yellow/pale, indicating ligation.
-
Solids Assembly: Add Monomer A, Monomer B, and
to a reaction vial equipped with a stir bar. -
Degassing: Seal the vial. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add the degassed THF/Water mixture and the catalyst solution via syringe.
-
The "Slow Release" Reaction: Heat to 60°C.
-
Why? At this temp, the MIDA hydrolyzes slowly. The free boronic acid is generated at a rate that matches the catalytic turnover, minimizing the "standing population" of boronic acid available for side reactions.
-
-
Quench: Cool to RT. Filter through Celite.
Decision Tree Visualization:
Figure 2: Strategic decision matrix for selecting the correct boron species.
References
-
Cox, P. A., et al. (2016).[1] Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.[1][2]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3] Journal of the American Chemical Society.[1][2]
-
Sigma-Aldrich. MIDA Boronates - Technical Guide.
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.[1][2]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Effective purification methods for crude m-Quinquephenyl oligomers
Status: Online Agent: Senior Application Scientist Ticket ID: m-QP-PUR-001 Subject: Optimization of Purification Protocols for Crude m-Quinquephenyl[1]
Welcome to the Advanced Materials Support Hub.
You are dealing with m-Quinquephenyl (m-5P) , a meta-linked polyphenyl oligomer. Unlike its para-linked counterpart (p-Quinquephenyl), which is notoriously insoluble and high-melting (~388°C), the meta topology introduces "kinks" in the molecular chain. This disrupts pi-stacking, significantly lowering the melting point (typically 112–115°C) and drastically improving solubility in common organic solvents like toluene, chloroform, and dichloromethane.
This unique property profile dictates a purification strategy completely different from standard rigid-rod oligomers. Below is your troubleshooting guide, structured to address specific purity bottlenecks.
Part 1: The Purification Decision Matrix
Before initiating a protocol, determine your target purity and primary contaminants using this logic flow.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material state and end-application requirements.
Part 2: Troubleshooting & Protocols (Q&A)
Issue 1: "My crude product contains shorter (n=3, 4) and longer (n=6) oligomers. Recrystallization isn't separating them."
Diagnosis: Polyphenyl homologs (terphenyl, quaterphenyl) have similar solubility parameters to m-quinquephenyl. Recrystallization relies on solubility differences; if the differences are marginal, co-precipitation occurs.
Solution: Flash Column Chromatography Because m-quinquephenyl is soluble, chromatography is the superior method for removing homologs—an option not available for the insoluble p-isomer.
Protocol:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase: Gradient elution using Hexane:Dichloromethane (DCM) .
-
Start: 100% Hexane (elutes non-polar impurities).
-
Ramp: 10:1
5:1 Hexane:DCM.
-
-
Loading: Dissolve crude m-5P in minimal DCM. Adsorb onto silica if solubility is borderline at high concentrations.
-
Monitoring: Use TLC (UV 254 nm). m-Quinquephenyl will have a distinct Rf value between the n=4 and n=6 homologs.
Technical Insight: The meta-linkage reduces the planarity of the molecule. This increases the interaction with the silica stationary phase compared to para-isomers, allowing for effective separation of chain lengths [1].
Issue 2: "The product is chemically pure but has a persistent grey/brown tint."
Diagnosis: This indicates residual Palladium (Pd) or Copper (Cu) catalysts from the coupling reaction (e.g., Suzuki-Miyaura or Ullmann coupling). These metals are fluorescence quenchers and must be removed for optical applications.
Solution: Scavenger-Assisted Recrystallization Standard recrystallization often traps metal nanoparticles inside the crystal lattice. You must chelate the metal in the solution phase.
Protocol:
-
Dissolution: Dissolve 10g of crude material in 100 mL Toluene at 60°C.
-
Scavenging: Add activated charcoal (10 wt%) OR a functionalized silica scavenger (e.g., Thiol-functionalized silica, Si-SH).
-
Digestion: Stir at 60°C for 1 hour.
-
Hot Filtration: Filter through a Celite pad while hot to remove the charcoal/silica.
-
Crystallization:
-
Concentrate the filtrate to ~40 mL.
-
Slowly add Ethanol (anti-solvent) until turbidity persists.
-
Cool to 4°C overnight.
-
-
Wash: Filter crystals and wash with cold Ethanol.
Data: Solvent Compatibility Table
| Solvent | Solubility (25°C) | Role in Purification |
| Toluene | High | Primary solvent for dissolution/filtration.[1] |
| Dichloromethane | Very High | Loading solvent for chromatography.[1] |
| Ethanol | Low/Insoluble | Anti-solvent for recrystallization.[1] |
| Hexane | Low | Eluent for chromatography (non-polar).[1] |
Issue 3: "I need OLED-grade purity (>99.9%), but the melting point is too low for standard sublimation."
Diagnosis: You are likely applying parameters meant for p-quinquephenyl (T > 300°C). m-Quinquephenyl melts around 112–115°C. Subliming above the melting point results in "splattering" or distillation, which is less effective at separation than true sublimation.
Solution: Low-Temperature High-Vacuum Sublimation You must operate in a regime where the vapor pressure is sufficient for mass transfer but the temperature is below the melting point, or use a controlled "vacuum distillation" mode if the liquid phase is stable.
Protocol (Train Sublimation):
-
Vacuum: Establish a base pressure of
Torr (Turbo pump recommended). -
Source Zone: Heat the crude boat to 100–110°C . (Do not exceed 115°C to avoid bulk melting if strictly subliming).
-
Note: If the rate is too slow, you may melt the material (120°C) and distill it, but this risks carrying over non-volatile impurities via micro-droplets.
-
-
Gradient: Establish a deposition zone at 60–80°C .
-
Impurity Trap: Keep the far end of the tube at room temperature to catch volatile solvent residues or lighter homologs.
Figure 2: Thermal gradient profile for the vacuum sublimation of low-melting meta-oligomers.
Part 3: Quality Control (Self-Validation)
How do you verify the success of your purification?
-
HPLC (High-Performance Liquid Chromatography):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Success Metric: Single peak >99.5% area integration. Homologs (n=4, n=6) will appear as distinct satellite peaks if present.
-
-
DSC (Differential Scanning Calorimetry):
-
Run a heating cycle at 10°C/min.
-
Success Metric: Sharp endothermic melting peak at ~112–114°C. Broad peaks indicate isomeric impurities or solvent entrapment.
-
-
Fluorescence Spectroscopy:
-
Dissolve in dilute toluene.
-
Success Metric: Check for quenching. High quantum yield indicates successful removal of metal catalysts [2].
-
References
-
Hart, H., et al. (1980). Synthesis and Properties of Metacyclophanes and Meta-Polyphenyls. Journal of Organic Chemistry. (General grounding on meta-polyphenyl solubility and synthesis).
-
Mueller, H., et al. (2000). Purification of Organic Semiconductors for LED Applications. Synthetic Metals. (Principles of sublimation and catalyst removal).
-
PubChem. (2024). m-Quinquephenyl Compound Summary. National Library of Medicine. (Physical property verification).
-
Sigma-Aldrich. (2024). Polyphenyl Standards and Properties. Merck KGaA. (Standard analytical data for oligomers).
Sources
Optimizing reaction conditions for Nickel-catalyzed homocoupling of aryl halides
Welcome to the Advanced Synthesis Support Hub. Ticket ID: NI-HOMO-OPT-001 Assigned Specialist: Senior Application Scientist, Organometallic Division
You are accessing the Level 3 Engineering Guide for optimizing Nickel-catalyzed homocoupling reactions (Yamamoto/Ullmann-type). This document moves beyond basic textbook procedures to address the stochastic failures and hidden variables often encountered in drug discovery and materials science workflows.
Module 1: The "Hardware" – Catalyst & Reagent Integrity[1]
The majority of failures in Ni-coupling are false negatives caused by compromised reagents. Before optimizing conditions, you must validate your "hardware."
Q: My Ni(COD)₂ is a dull orange/brown. Can I still use it?
A: No. Discard it immediately. Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] is your primary source of active Ni(0). It is notoriously air-sensitive.
-
Visual Validator: High-quality Ni(COD)₂ is a bright lemon-yellow crystalline solid.
-
Failure Mode: If it looks orange, brown, or has a white crust, it has oxidized to Ni(II) or hydroxides. Using this introduces an unknown induction period and undefined stoichiometry.
-
Handling: Must be manipulated strictly in a glovebox (<1 ppm O₂/H₂O).
Q: I am using the catalytic method (Ni(II) + Zn). Why is the reaction stalled despite fresh catalyst?
A: Your Zinc is likely "passivated" (coated in ZnO). Commercial zinc dust forms a surface oxide layer that prevents electron transfer to the Nickel catalyst. You must activate the zinc.[1][2][3]
Protocol: Chemical Activation of Zinc Dust
-
Acid Wash (Standard): Stir Zn dust in 2M HCl (1 min), filter, wash sequentially with water, ethanol, and diethyl ether. Dry under high vacuum at 100°C.
-
In-Situ Activation (Fast): Add 1-2 mol% TMSCl (Trimethylsilyl chloride) or 1,2-dibromoethane to the Zn/solvent suspension before adding the catalyst. Stir for 15 mins.
Module 2: Reaction Optimization Matrix
Use this logic table to select conditions based on your substrate's electronic and steric profile.
| Parameter | Standard Condition | Optimization Logic |
| Solvent | DMF or DMAc | Polar Aprotic is non-negotiable. These solvents coordinate to Ni, stabilizing the intermediate. Issue: If substrate is insoluble, use NMP or a Toluene/DMF (1:1) mix. |
| Ligand | 2,2'-Bipyridine (bpy) | Default: Bipyridine (rigid, N-donor) prevents β-hydride elimination and stabilizes Ni(0). Alternative: For sterically hindered aryl halides, switch to dppe or PPh₃ (phosphines are bulkier but more labile). |
| Catalyst Loading | 10 mol% Ni | Scale-up: Can drop to 1-5 mol% if strictly anhydrous. Difficult Substrates: Increase to 20 mol% for electron-rich aryl chlorides. |
| Additives | KI or NaI (10-50 mol%) | The Finkelstein Effect: Essential for Aryl Chlorides or Bromides. In situ conversion to Aryl-Iodide accelerates oxidative addition. |
Visualization: The Catalytic Cycle & Failure Points
Understanding where the cycle breaks allows you to fix it.
Figure 1: The Ni(0)/Ni(II) catalytic cycle. Note that moisture interception at the Oxidative Addition stage leads to the irreversible formation of reduced side-product (Ar-H).
Module 3: Troubleshooting Guide (The "Debug")
Issue 1: "I see a lot of reduced product (Ar-H) instead of dimer (Ar-Ar)."
Diagnosis: Water Contamination. The organonickel intermediate (Ar-Ni-X) is highly basic. If it encounters even trace water (ppm levels), it protonates immediately to form Ar-H.
-
Fix 1: Dry solvents over 4Å Molecular Sieves for 24h. Sparge with Argon for 30 mins.
-
Fix 2: Add 10-20 mol% TFA (Trifluoroacetic acid) or Mn powder. Surprisingly, trace acid can sometimes clear surface oxides on the reductant, while Mn acts as a water scavenger.
Issue 2: "The reaction turned black and precipitated."
Diagnosis: "Nickel Black" Formation. The ligand has dissociated from the metal, causing Ni(0) to aggregate into non-catalytic metallic nickel.
-
Fix: Increase Ligand:Metal ratio. Standard is 1:1 or 2:1. Try 3:1 (Ligand:Ni) to force the equilibrium toward the active complex.
Issue 3: "Yield is low for Aryl Chlorides."
Diagnosis: Slow Oxidative Addition.[4] The C-Cl bond is strong. Ni(0) struggles to break it.
-
Fix: Add NaI (Sodium Iodide) or KI . This performs an in-situ halogen exchange (Finkelstein reaction), converting Ar-Cl → Ar-I, which couples much faster.
Module 4: Validated Standard Operating Procedure (SOP)
Protocol: Catalytic Reductive Homocoupling (NiCl₂/Zn System) This protocol avoids the use of glovebox-dependent Ni(COD)₂ by generating Ni(0) in situ.
Reagents:
-
Aryl Halide (1.0 equiv)
-
NiCl₂(dppe) (10 mol%) [Air stable precatalyst]
-
Zinc Dust (Activated) (1.5 equiv)
-
KI (20 mol%)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Workflow:
-
Setup: Flame-dry a Schlenk tube and cool under Argon flow.
-
Solids: Add NiCl₂(dppe), Activated Zn, and KI.
-
Solvent: Add anhydrous DMF via syringe.
-
Activation: Stir at room temperature for 10-15 mins. The mixture should turn from green (Ni(II)) to reddish-brown (active Ni(0)). If it stays green, stop. Your Zn is bad.
-
Substrate: Add Aryl Halide (liquid via syringe, solid dissolved in minimal DMF).
-
Reaction: Heat to 60-80°C for 12-24 hours.
-
Quench: Cool to RT. Pour into 1M HCl (dissolves excess Zn and salts). Extract with EtOAc.
Visualization: Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flowchart for reaction monitoring.
References
-
Yamamoto, T., et al. (1977). "A Novel Type of Polycondensation Utilizing Transition Metal-Catalyzed C–C Coupling." Bulletin of the Chemical Society of Japan.
-
Everson, D. A., & Weix, D. J. (2012). "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides." Journal of the American Chemical Society.[5]
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent Advances in Homogeneous Nickel Catalysis." Nature.
-
Smith, K. (2013). "Process for the in situ activation of zinc metal." Google Patents (WO2013114068A2).
Sources
- 1. indolysaght.com [indolysaght.com]
- 2. youtube.com [youtube.com]
- 3. WO2013114068A2 - Process for the in situ activation of zinc metal - Google Patents [patents.google.com]
- 4. Nickel-Catalyzed Atroposelective Cross-Electrophile Coupling of Aryl Halides: A General and Practical Route to Diverse MOP-type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimization of m-Quinquephenyl Thin Films
Executive Summary
m-Quinquephenyl (m-5P) is a meta-linked oligophenylene widely utilized in organic electronics (OLEDs) and scintillation applications due to its high triplet energy and deep blue emission. However, its planar aromatic structure drives strong intermolecular
-
Bathochromic Shifts: Emission color drifts from deep blue to broad yellow/green.
-
Luminescence Quenching: Reduced Photoluminescence Quantum Yield (PLQY) due to non-radiative decay channels in aggregates.
-
Morphological Instability: Haze or crystallization over time.
This guide provides field-proven strategies to suppress these phenomena through Host-Guest Engineering , Kinetic Control , and Solvent Dynamics .
Part 1: The Physics of Aggregation
Before troubleshooting, understand the enemy. m-5P aggregation is not random; it is thermodynamically driven.
-
The Mechanism: Unlike para-quinquephenyl (which forms insoluble crystals), meta-quinquephenyl has a "kinked" structure that improves solubility. However, at high concentrations, the phenyl rings still stack.
-
The Consequence:
-
Monomer Emission: ~350–380 nm (Deep Blue/UV).
-
Excimer Emission: ~450–500 nm (Broad, featureless band).
-
Cause: Wavefunction overlap between an excited state molecule and a ground state neighbor.
-
Visualizing the Aggregation Pathway
Figure 1: The thermodynamic cascade leading to spectral shifts in m-Quinquephenyl films.
Part 2: Host-Guest Engineering (The Gold Standard)
The most effective strategy is physical isolation of the chromophore. By dispersing m-5P into a wide-bandgap host matrix, you prevent the molecules from touching, effectively killing excimer formation.
Protocol A: Vacuum Deposition (OLEDs/Scintillators)
Objective: Create a "Solid Solution" where m-5P molecules are separated by inert host molecules.
| Parameter | Recommended Specification | Scientific Rationale |
| Doping Concentration | 1% – 8% (wt) | Above 10%, the probability of nearest-neighbor interaction increases exponentially (Percolation Threshold). |
| Host Selection | High Triplet Energy ( | The host must have a higher |
| Recommended Hosts | mCP, UGH-2, DPEPO | These hosts are rigid and bulky, providing excellent steric spacing. |
Step-by-Step Workflow:
-
Calibrate Rates: Set Quartz Crystal Microbalance (QCM) sensors for both sources.
-
Target Rate:
-
Host (e.g., mCP): 1.0 Å/s
-
Dopant (m-5P): 0.05 Å/s (for 5% doping).
-
-
Co-Deposition: Open shutters simultaneously. Ensure the substrate rotates to ensure uniformity.
-
Verification: Measure PL spectra. A clean vibronic structure indicates successful isolation. A broad tail indicates aggregation.
Protocol B: Solution Processing (Spin Coating)
Objective: Prevent phase separation during solvent evaporation.
| Parameter | Recommended Specification | Scientific Rationale |
| Matrix Polymer | PMMA, Polystyrene (PS) | Inert, optical-grade polymers provide a rigid cage. |
| Solvent Choice | Toluene or Chlorobenzene | Moderate boiling points allow uniform film formation without rapid crashing out (crystallization). |
| Loading Ratio | 1:10 to 1:20 (m-5P : Polymer) | High dilution is critical in solution as solvent evaporation drives concentration gradients. |
Part 3: Kinetic Control & Deposition Parameters
If you must deposit a neat (100%) film of m-5P, you cannot rely on dilution. You must rely on Kinetic Trapping . You want to freeze the molecules in a disordered, amorphous state before they can rearrange into stacks.
Troubleshooting Guide: Vacuum Deposition
Issue: Film is hazy or opaque (Macroscopic Crystallization).
Corrective Action:
-
Increase Deposition Rate: Move from 0.5 Å/s to 2.0–3.0 Å/s .
-
Why? Fast deposition denies the molecules the thermal energy/time required to find their thermodynamically stable (crystalline) lattice positions.
-
-
Cool the Substrate: Maintain substrate at < 20°C (or liquid nitrogen temps if available).
-
Why? Reduces surface diffusion length (
). Molecules stick where they hit.[1]
-
Troubleshooting Guide: Solution Processing
Issue: "Coffee-ring" effect or radial striations (Phase Separation).
Corrective Action:
-
Accelerate Evaporation: Increase spin speed (e.g., from 1000 rpm to 3000 rpm ).
-
Solvent Blending: Use a 90:10 mix of a good solvent (Chloroform) and a high-viscosity solvent (Dichlorobenzene).
-
Why? The Marangoni effect helps counteract the outward flow that concentrates aggregates at the edges.
-
Part 4: Diagnostic Decision Tree
Use this logic flow to diagnose your specific aggregation issue.
Figure 2: Diagnostic workflow for identifying the scale of aggregation.
Part 5: Frequently Asked Questions (FAQ)
Q1: Why does my m-5P film look clear initially but turn cloudy after 24 hours?
A: This is Ostwald Ripening or cold crystallization. The amorphous state is metastable. At room temperature, if the Glass Transition Temperature (
-
Fix: Encapsulate the device immediately to prevent moisture-assisted crystallization, or dope into a high-
host like PVK or CBP.
Q2: Can I use thermal annealing to fix aggregation? A: No. Annealing usually promotes aggregation in oligophenylenes by providing the thermal energy needed to stack. Annealing is only recommended if you are trying to induce crystallization for charge transport (transistors), not for emission (OLEDs).
Q3: Does the "meta" linkage guarantee no aggregation? A: No. While meta-linkages disrupt the long-range conjugation compared to para-linkages (making them more soluble), the individual phenyl rings can still face-to-face stack if the concentration is high enough [1].
References
-
Grem, G., et al. "Realization of a Blue-Light-Emitting Device using Poly(p-phenylene)." Advanced Materials, vol. 4, no. 1, 1992. Link (Foundational principles of polyphenylene aggregation).
- Nicolet, A. A., et al. "Photophysics of meta-linked oligophenylenes." ChemPhysChem, 2000. (Establishes the baseline for meta- vs para- photophysics).
-
Wu, Y., et al. "Host–Guest Systems for Organic Photovoltaics and LEDs." Nature Photonics, General Principles of Host-Guest Chemistry in Organic Semiconductors. Link
-
Vertex AI Search Result 1.13: "Effect of thermal annealing on aggregation of a squaraine thin film." National Science Foundation, 2021. Link (Analogous mechanism for kinetic trapping and annealing effects).
-
Vertex AI Search Result 1.16: "Boosting organic phosphorescence in adaptive host-guest materials." Nature Communications, 2024. Link (Demonstrates the efficacy of host-guest doping for excimer suppression).
Sources
Technical Support Center: m-Quinquephenyl Solubility & Handling Guide
[1][2][3]
Executive Summary & Chemical Profile[1][2][3]
m-Quinquephenyl (1,3-bis(3-phenylphenyl)benzene) is a meta-linked oligophenyl used primarily in scintillation counting, organic field-effect transistors (OFETs), and as a fluorescent probe.[1][2][3]
Unlike its para-linked isomer (p-Quinquephenyl), which is notoriously insoluble due to its rigid, planar rod-like structure, m-Quinquephenyl possesses "kinked" meta-linkages.[1][2][3] This structural irregularity disrupts intermolecular
| Property | Data | Relevance to Solubility |
| CAS Number | 16716-13-5 | Verify identity; distinct from p-isomer (3073-05-0). |
| Molecular Formula | Highly hydrophobic; zero hydrogen bonding potential.[1][2][3] | |
| Molecular Weight | 382.5 g/mol | Large size slows dissolution kinetics.[1][2][3] |
| Geometry | Meta-linked (Angled) | Reduces lattice energy vs. p-isomer, aiding dissolution.[1][2][3] |
| Key Interaction | Hydrophobic / | Requires aromatic or non-polar solvents.[1][2][3] |
Diagnostic Workflow: The "Dissolution Decision Tree"
Before modifying your protocol, use this logic flow to diagnose the specific nature of your solubility failure.
Figure 1: Diagnostic logic for identifying solubility vs. aggregation issues.
Solvent Compatibility Matrix
The "Like Dissolves Like" rule is critical here. m-Quinquephenyl is a non-polar aromatic hydrocarbon.[1][2][3] It will not dissolve in water or alcohols.[1][2][3]
| Solvent Class | Recommended Solvents | Solubility Rating | Notes |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | Primary Choice. Matches the solute's aromatic structure perfectly.[1][2] Toluene is the standard for scintillation cocktails.[1][2][3] |
| Chlorinated Solvents | Chloroform, Dichloromethane (DCM), Chlorobenzene | Very Good | Good for high-concentration stocks.[1][2][3] Chlorobenzene is preferred for thin-film deposition due to higher boiling point.[1][2][3] |
| Polar Aprotic | THF, Dioxane | Good | Useful if miscibility with other organic phases is required.[1][2][3] Avoid acetone if possible (marginal solubility).[1][2][3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Poor / Insoluble | Do Not Use. Will cause immediate precipitation.[1][2][3] |
| Aqueous | Water, PBS, TRIS | Insoluble | Requires a surfactant or encapsulation matrix to exist in aqueous media.[2][3] |
Step-by-Step Troubleshooting Protocols
Issue A: "The powder floats and won't dissolve even in Toluene."[1][2][3]
Cause: Surface tension effects (wetting) or kinetic trapping.[1][2][3] The hydrophobic powder repels the solvent initially.[1][2][3] Protocol:
-
Pre-wetting: Add a minimal amount of DCM (Dichloromethane) to the powder first.[1][2][3] DCM wets hydrophobic surfaces extremely well.[1][2][3]
-
Dilution: Once the powder turns into a wet paste/slurry, add the primary solvent (e.g., Toluene).[2][3]
-
Energy Input: Apply bath sonication for 10–15 minutes. Avoid probe sonication if possible to prevent solvent evaporation or overheating.[1][2][3]
-
Thermal Assist: Gently heat the solution to 40–50°C. m-Quinquephenyl is thermally stable, but ensure the solvent's boiling point is not exceeded.
Issue B: "The solution was clear, but crystals formed overnight."
Cause: Supersaturation.[1][2][3] You likely dissolved it at a higher temperature, and it crashed out upon returning to room temperature (RT).[1][2][3] Protocol:
-
Determine Saturation Limit: For m-Quinquephenyl, stable RT concentrations in Toluene are typically <10 mg/mL.[1][2][3] If you need higher concentrations, maintain the solution at an elevated temperature.[2][3]
-
Seeding Prevention: Ensure the storage vial is scrupulously clean. Scratches on the glass or dust particles act as nucleation sites for crystallization.[1][2][3]
-
Re-dissolution: Re-heat to 60°C with agitation. If it re-dissolves, the chemical integrity is intact; it was simply a solubility limit issue.
Issue C: "I need to use it in an aqueous biological assay."
Cause: Extreme hydrophobicity makes this impossible without a carrier.[1][2][3] Protocol:
-
Stock Preparation: Make a 100x concentrated stock in THF or DMSO (check solubility limits in DMSO first; THF is safer for solubility).[1][2][3]
-
Rapid Injection: Inject the stock into the vortexing aqueous buffer.
-
Surfactant Support: The aqueous buffer must contain a surfactant (e.g., 0.1% Tween-20 or Triton X-100) or a carrier protein (BSA) to sequester the hydrophobic molecules and prevent them from crashing out of solution.[2][3]
Frequently Asked Questions (FAQ)
Q: Can I use Nylon filters to sterilize my m-Quinquephenyl solution? A: No. Nylon is relatively hydrophilic and can bind hydrophobic aromatics, leading to sample loss.[1][2][3] Use PTFE (Teflon) or PVDF filters.[1][2][3] PTFE is chemically resistant to Toluene and Chloroform and will not bind the solute.[1][2][3]
Q: My NMR peaks are very broad. Is the compound impure?
A: Not necessarily.[1][2][3] Broad peaks in aromatic regions often indicate aggregation (
-
Fix: Switch from
to -Toluene or -Benzene.[1][2][3] Aromatic solvents compete for -stacking interactions, breaking up aggregates and sharpening the peaks.[1][2][3] Alternatively, run the NMR at an elevated temperature (e.g., 50°C).[2][3]
Q: Is m-Quinquephenyl sensitive to light? A: Yes, like many polyphenyls, it can undergo photo-oxidation or photodimerization upon prolonged exposure to UV light in solution.[1][2][3] Store stock solutions in amber vials wrapped in foil.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85566, m-Quinquephenyl. Retrieved January 28, 2026 from [Link][3]
-
NIST Chemistry WebBook. p-Quinquephenyl (Isomer Comparison Data). SRD 69.[1][2][3][4] Retrieved January 28, 2026 from [Link][3]
-
Kawski, A. et al. Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives. ResearchGate. (Contextual reference for polyphenyl solubility behavior). [Link]
Sources
- 1. m-Quinquephenyl | C30H22 | CID 85566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Quinquephenyl | C30H22 | CID 137813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1':4',1'':4'',1''':4''',1''''-Quinquephenyl [webbook.nist.gov]
Technical Support Center: Optimizing Blue PhOLED Stability with m-Quinquephenyl Hosts
Status: Operational Ticket Focus: Blue Phosphorescent OLED (PhOLED) Stability & Host Engineering Assigned Specialist: Senior Application Scientist, OLED Materials Division
Executive Summary: The "Blue Wall" & The m-Quinquephenyl Solution
Current Landscape:
Blue PhOLEDs remain the "holy grail" of display technology. While red and green phosphorescent emitters have achieved commercial lifetimes (
The m-Quinquephenyl (m-5Ph) Advantage: Researchers turn to m-Quinquephenyl derivatives because they occupy a critical "sweet spot" in material design:
-
High Triplet Energy (
): The meta-linkage interrupts effective conjugation, keeping high enough (>2.7 eV) to confine deep blue emitters like FIrpic or Ir(ppi) . -
Thermal Stability (
): Unlike terphenyls (3 rings), the 5-ring quinquephenyl structure increases the Glass Transition Temperature ( ), preventing crystallization during operation—a primary failure mode in lower molecular weight hosts.
Critical Degradation Pathways (Visualized)
Before troubleshooting, you must understand how the host fails. The diagram below details the excitonic pressure points in a blue PhOLED.
Figure 1: Mechanistic pathway of host degradation in Blue PhOLEDs. Note that TTA and TPA generate "hot" excited states that exceed the bond dissociation energy of the host molecule.
Troubleshooting & Optimization Guide
Module A: Material Quality & Pre-Deposition
Issue: My device shows rapid initial decay (<10 hours) despite good efficiency. Diagnosis: Impurity-induced quenching. Blue excitons are extremely sensitive to trace impurities (halogens, isomers) which act as deep traps.
Q: Is "HPLC Grade" purity sufficient for m-5Ph? A: No. HPLC purity (e.g., 99.5%) only measures UV-active components. It often misses aliphatic impurities or trace halides left over from Suzuki coupling synthesis.
-
Protocol: You must use Sublimation Grade (>99.9%) .
-
Verification: Perform Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) on the source material. Look for Br or Cl peaks. Even ppm levels of halogens can reduce lifetime by 50% [1].
Q: How do I handle the high evaporation temperature of m-5Ph? A: m-Quinquephenyls have high molecular weights. If your evaporation temperature fluctuates, you risk thermal decomposition in the crucible.
-
Step 1: Pre-heat the source to 10-15°C below the deposition temperature for 2 hours (degassing).
-
Step 2: Use a dual-sensor controller to monitor rate stability.
-
Step 3: If the material turns brown in the crucible, it has decomposed. Discard immediately.
Module B: Device Architecture & Charge Balance
Issue: The driving voltage increases significantly over time. Diagnosis: Charge carrier accumulation at the EML interfaces (usually EML/ETL), leading to TPA.
Q: Should I use m-5Ph as a single host? A: m-Quinquephenyls are typically wide-bandgap hydrocarbons. They are often electron-transport dominant or weakly bipolar. Using them as a single host often leads to a narrow recombination zone near the Anode (if hole-poor) or Cathode (if electron-poor).
-
Recommendation: Use a Co-Host System .
-
Host 1: m-Quinquephenyl (Stabilizer & Triplet Manager).
-
Host 2: A Hole-Transporting Host (e.g., TCTA or mCP) to broaden the recombination zone.
-
Ratio: Start at 50:50. If voltage is high, increase the transport-dominant host.
-
Q: How does the "Meta" linkage affect the device compared to Para-analogs? A: The meta-linkage breaks the conjugation length.
-
Para-5Ph: Lower
, better charge transport, likely to quench blue emission. -
Meta-5Ph: Higher
(~2.7 eV), poorer charge transport, better confinement. -
Trade-off: You gain confinement but lose conductivity. You must compensate with thinner EML layers (30-40 nm) or higher doping of the transport co-host [2].
Module C: Stability & Lifetime Analysis
Issue: My emission spectrum broadens or red-shifts after aging. Diagnosis: This indicates Exciplex formation or Dopant Aggregation .
-
Mechanism: As the host degrades, dopant molecules may cluster, or the host-dopant interaction creates a new lower-energy state (exciplex).
Experimental Workflow: Lifetime Validation
-
Fabricate: ITO / HIL / HTL / m-5Ph:Blue Dopant (10-15%) / ETL / EIL / Al.
-
Stress Test: Constant Current (CC) mode at
. -
Data Capture: Record Voltage (
) and Luminance ( ) every minute. -
Analysis: Plot
vs. Time.-
If
rises fast but is stable: Charge injection issue (Interfaces). -
If
drops fast but is stable: Exciton quenching (Impurity or TTA).
-
Advanced Characterization Protocols
To scientifically validate your improvements, use the following characterization logic.
| Metric | Technique | Target Value | Why it matters |
| Triplet Energy ( | Low-Temp Phosphorescence (77 K) | > 2.75 eV | Ensures no back-transfer from Blue Dopant to Host. |
| Glass Transition ( | DSC (Differential Scanning Calorimetry) | > 100°C | Prevents crystallization during device heating [3]. |
| Degradation Zone | Nanoscale SIMS (Depth Profiling) | N/A | Identifies if failure is at the EML/ETL interface [4]. |
Workflow: Determining the Degradation Mechanism
Figure 2: Decision tree for diagnosing Blue PhOLED failure modes.
References
-
Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling. Source: National Physical Laboratory (NPL). Context: Identifies the EML/ETL interface as the primary zone for chemical degradation due to exciton-polaron accumulation.
-
New blue-violet emitters based on an indenopyrazine core for OLEDs: Effects of the position of m-terphenyl side group substitution. Source: Organic Electronics (via Elsevier Pure). Context: Validates the structural impact of meta- vs. para-substitution on conjugation length and optical properties.
-
A Quantitative Structure−Property Relationship Study of the Glass Transition Temperature of OLED Materials. Source: Zhigang Shuai Group. Context: Establishes the correlation between molecular weight/structure (like quinquephenyl chains) and
, crucial for thermal stability. -
Degradation Mechanism and Lifetime Improvement Strategy for Blue Phosphorescent Organic Light-Emitting Diodes. Source: ResearchGate. Context: Comprehensive review of TTA and TPA mechanisms in blue devices and strategies to mitigate them.
Technical Support Center: Optimizing m-Quinquephenyl (m-5P) OLED Efficiency
Ticket ID: #EQE-OPT-5P Subject: Advanced Methods for Improving Quantum Efficiency in m-Quinquephenyl Devices Assigned Specialist: Senior Application Scientist, OLED Materials Division
Executive Summary & Core Directive
User Query: How do I maximize the External Quantum Efficiency (EQE) of my m-Quinquephenyl (m-5P) based OLEDs?
Technical Assessment: m-Quinquephenyl (m-5P) is a wide-bandgap oligophenylene derivative. While it offers deep blue emission and high chemical stability, its performance in standard fluorescent devices is often capped by two fundamental limitations:
-
Spin Statistics: As a fluorescent emitter, it is limited to ~25% Internal Quantum Efficiency (IQE) due to non-radiative triplet excitons.
-
Crystallization & Aggregation: The planar nature of polyphenylenes leads to π-π stacking aggregation in thin films, causing exciton quenching and grain boundary leakage.
Optimization Strategy: To break the 5% EQE barrier (standard for fluorescent devices), you must transition m-5P from a primary emitter to a wide-bandgap host for Phosphorescent (PhOLED) or Thermally Activated Delayed Fluorescence (TADF) dopants, or rigorously engineer the morphology to prevent aggregation quenching.
Critical Experimental Protocols (The "Golden Path")
This workflow is designed to mitigate the specific failure modes of m-5P.
Phase 1: Material Purification (The 99.99% Rule)
Causality: m-5P is highly susceptible to halide impurities from synthesis (Suzuki coupling) which act as deep traps, increasing non-radiative recombination.
-
Protocol: Perform gradient sublimation at high vacuum (
Torr). -
Checkpoint: The material should be white/colorless. Any yellowing indicates oxidized impurities or polymerization.
Phase 2: Device Architecture & Interface Engineering
Context: m-5P has a deep HOMO (~6.0 eV). Standard ITO anodes (-4.8 eV) create a massive hole injection barrier (>1.0 eV), leading to high turn-on voltages and imbalanced charge carriers.
Recommended Stack for High EQE:
| Layer Function | Material Recommendation | Thickness | Technical Rationale |
| Anode | ITO (Indium Tin Oxide) | 100 nm | Plasma treated ( |
| HIL | HAT-CN or MoO₃ | 10 nm | Critical: Deep LUMO of HAT-CN allows charge generation, bypassing the large injection barrier of m-5P. |
| HTL | TAPC or TCTA | 40 nm | Step-ladder hole transport to bridge energy gap. TCTA blocks electrons from leaking to anode. |
| EML (Host) | m-Quinquephenyl (m-5P) | 20-30 nm | Wide bandgap host. |
| EML (Dopant) | Blue: FIrpic (10%) TADF: 2CzPN (10%) | -- | Harvests Triplets: Utilizing m-5P's high triplet energy to sensitize dopants. |
| ETL | TPBi or Bphen | 40 nm | Deep HOMO blocks holes; high mobility balances charge transport. |
| Cathode | LiF (1 nm) / Al (100 nm) | -- | Standard electron injection. |
Technical Deep Dive (Q&A)
Q1: Why is my device showing crystallization spots after only a few hours of operation?
Diagnosis: m-5P has a strong tendency to crystallize due to the rod-like structure of the polyphenyl chain. Solution:
-
Doping Strategy: Do not use m-5P as a neat (100%) layer. Doping it with 5-10% of a guest material (even if just for morphology) disrupts the crystal lattice formation.
-
Substrate Temperature: Deposit m-5P at a controlled rate (0.5 Å/s) onto a substrate kept at room temperature or slightly cooled . High-temperature deposition promotes thermodynamic equilibrium, leading to large crystal grains (roughness) rather than a smooth amorphous film.
Q2: My EQE is stuck at 2-3% despite using a good stack. Why?
Diagnosis: You are likely observing "roll-off" caused by Triplet-Triplet Annihilation (TTA) or poor charge balance. Solution:
-
Exciton Confinement: m-5P has a wide bandgap. If your neighboring layers (HTL/ETL) have lower triplet energies than m-5P, excitons will transfer out of the EML and decay non-radiatively in the transport layers.
-
Fix: Ensure the Triplet Energy (
) of your HTL (e.g., TCTA, eV) and ETL (e.g., TPBi, eV) is higher than the dopant's triplet energy.
Q3: Can I use m-5P as a deep blue emitter instead of a host?
Diagnosis: Yes, but efficiency will be limited by singlet statistics (max ~5% EQE). Optimization for Emitter Mode:
-
To maximize this specific mode, you must utilize Triplet-Triplet Fusion (TTF) / P-type Delayed Fluorescence.
-
Protocol: Optimize the recombination zone to be strictly in the center of the EML. Use a "Double-Hole Transport" structure (e.g., NPB / TCTA / m-5P) to prevent electrons from quenching excitons at the HTL interface.
Visualization & Logic Flows
Figure 1: Optimized Device Architecture for m-5P Host
Caption: Energy level diagram showing the "Step-Ladder" injection strategy required to overcome m-5P's deep HOMO level.
Figure 2: Troubleshooting Logic for Low Efficiency
Caption: Diagnostic flowchart for identifying the root cause of low EQE in oligophenylene OLEDs.
References
-
Improving the performance of organic light-emitting diodes. ResearchGate. Available at: [Link]
-
The conjugation effects on the luminescence properties of oligophenylenes for the OLED. ResearchGate. Available at: [Link]
-
Thin film morphology of organic electronic materials. ResearchGate. Available at: [Link]
-
Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices. NIH. Available at: [Link]
-
Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI. Available at: [Link]
Overcoming challenges in the scale-up synthesis of m-Quinquephenyl
Status: Operational
Topic: Scale-Up Synthesis & Purification of m-Quinquephenyl (
Introduction: The "Meta" Challenge
Welcome to the Technical Support Hub for m-Quinquephenyl. Unlike its para-isomer (p-Quinquephenyl), which is a rigid rod used often in scintillators, m-Quinquephenyl features 1,3-linkages that introduce "kinks" into the molecular backbone.
Why this matters for scale-up:
-
Solubility: The meta-linkage disrupts crystal packing, making m-quinquephenyl significantly more soluble than the para-isomer, though it still presents "brick dust" characteristics at multi-gram scales.
-
Synthesis: Achieving high regioselectivity requires precise cross-coupling (Suzuki-Miyaura) rather than non-specific oxidative couplings (Ullmann), which produce inseparable isomer mixtures.
This guide addresses the three most common support tickets we receive: Reaction Stalling , Product Trapping (Work-up) , and Trace Metal Contamination .
Module 1: Synthesis Optimization (The Chemistry)
Q: My Suzuki coupling stalls at ~60% conversion. Adding more catalyst doesn't help. Why?
A: You are likely experiencing Protodeboronation or Catalyst Poisoning.
In the synthesis of m-quinquephenyl, the standard route involves coupling 1,3-dibromobenzene (core) with two equivalents of 3-biphenylboronic acid (wings).
Root Cause Analysis:
-
Protodeboronation: Under basic aqueous conditions, the boronic acid "wings" can lose their boron group before coupling, forming biphenyl (a side product that looks like the starting material by TLC).
-
Pd-Black Formation: If the reaction mixture turns black and conversion stops, your active Pd(0) has precipitated. This is common with simple ligands (
) when scaling up because the reaction time increases, testing the catalyst's thermal stability.
The Fix:
-
Switch Ligands: Move from
to bulky, electron-rich phosphines like SPhos or XPhos . These ligands protect the Pd center and accelerate the oxidative addition into the electron-neutral aryl bromide. -
Base Management: Switch from
(aqueous) to or in anhydrous conditions (THF/Toluene) to minimize protodeboronation.
Recommended Protocol (Scale: 50g - 100g)
| Parameter | Recommendation | Rationale |
| Catalyst | High turnover number; SPhos handles steric bulk of meta-positions. | |
| Solvent | Toluene/Water (10:1) or 1,4-Dioxane | High boiling point required for kinetics; Dioxane solubilizes the oligomer. |
| Base | Mild enough to prevent hydrolysis, strong enough for transmetalation. | |
| Temp | 90°C - 100°C | Required to drive the second coupling event. |
Visualizing the Pathway
Figure 1: The Suzuki-Miyaura catalytic cycle optimized for m-quinquephenyl. Note the critical risk of protodeboronation (Red) if base/water balance is not controlled.
Module 2: Work-up & Solubility (The Physics)
Q: I filtered the reaction mixture, but my yield is 20%. Where is the product?
A: Your product is likely in the filter cake, mistaken for catalyst waste.
While m-quinquephenyl is more soluble than the para-isomer, it is still a large polyphenyl. At room temperature, it precipitates out of toluene or ethanol. If you filter the black reaction mixture at room temperature, the product crashes out alongside the Palladium black and salts.
The Fix: The "Hot Filtration" Protocol
-
Do NOT Cool: At the end of the reaction, keep the mixture at 90°C.
-
Solvent Spike: Add hot 1,2-Dichlorobenzene (ODCB) or additional Toluene until all solids (except the inorganic salts/Pd) are dissolved.
-
Filtration: Filter through a pre-heated Celite pad.
-
Why? This removes the Pd-black and salts while keeping the m-quinquephenyl in solution.
-
-
Crystallization: Cool the filtrate slowly to 4°C. The product will crystallize out as a white/off-white solid.
Solubility Data for Process Design
| Solvent | Solubility (25°C) | Solubility (100°C) | Use Case |
|---|---|---|---|
| Ethanol | Insoluble | Poor | Anti-solvent for precipitation. |
| Toluene | Low | Moderate | Standard reaction solvent. |
| 1,2-Dichlorobenzene | Moderate | High | Best for recrystallization. |
| Chloroform | Moderate | High | Good for chromatography (small scale). |
Module 3: Purification & Quality Control
Q: The product is slightly yellow/grey. Recrystallization isn't fixing it. How do I reach 99.9% purity?
A: The color comes from trace Palladium nanoparticles or conjugated oligomer byproducts.
For electronic applications (e.g., OLEDs, scintillators), 99% purity is insufficient. You need 99.9%+. Recrystallization often traps trace Pd within the crystal lattice.
The Fix: Gradient Sublimation For scale-up (10g - 100g), high-vacuum sublimation is the gold standard for polyphenyls.
-
Setup: Use a three-zone tube furnace.
-
Conditions: Vacuum <
Torr. Source temp ~200-250°C (Determine via TGA, as m-isomer sublimes lower than p-isomer). -
Result:
-
Zone 1 (Hot): Non-volatile residue (Pd, salts).
-
Zone 2 (Warm): Pure m-Quinquephenyl crystals.
-
Zone 3 (Cool): Volatile impurities (biphenyl, terphenyl).
-
Purification Decision Tree
Figure 2: Workflow for isolating pure m-quinquephenyl. Note that sublimation is the final step for removing stubborn trace metals.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link
- Tohma, T., et al. (2020). "Synthesis and Properties of m-Terphenyl Derivatives for Organic Electronics." Journal of Materials Chemistry C. (General reference for meta-polyphenyl properties).
-
NIST Chemistry WebBook. "p-Quinquephenyl Standards and Phase Data." (Used for comparative solubility/melting point extrapolation). Link
Validation & Comparative
Comparative analysis of m-Quinquephenyl versus p-Quinquephenyl properties
Comparative Analysis of m-Quinquephenyl versus p-Quinquephenyl Properties[1][2][3]
Executive Summary
This guide provides a rigorous technical comparison between m-Quinquephenyl (m-5P) and p-Quinquephenyl (p-5P) . While both are pentameric oligophenyls (
-
p-Quinquephenyl: A rigid, rod-like molecule characterized by a high melting point, low solubility, and high fluorescence quantum yield.[3] It is a standard material in organic scintillators and organic field-effect transistors (OFETs) .[3]
-
m-Quinquephenyl: A kinked, flexible molecule with significantly lower crystallinity and melting point.[3] Its disrupted conjugation length results in blue-shifted optical absorption and higher solubility, making it a model for amorphous organic semiconductors and folding studies.[3]
Molecular Architecture & Structure-Property Relationships
The primary differentiator is the linkage position on the phenyl rings: para (1,[3]4) versus meta (1,3).[3] This geometric alteration governs the macroscopic properties.[3]
Figure 1: Structural causality map illustrating how the para- vs. meta-linkage influences packing density, thermal stability, and optical performance.[3]
Physical & Chemical Properties Comparison
The following data aggregates experimental values. Note the drastic difference in melting points, driven by the efficiency of crystal packing.[3]
| Property | p-Quinquephenyl (p-5P) | m-Quinquephenyl (m-5P) | Causality |
| CAS Number | 3073-05-0 | 1166-19-4 | - |
| Molecular Weight | 382.49 g/mol | 382.49 g/mol | Isomers |
| Melting Point | 388°C - 391°C | ~170°C (443 K) | Para-linkage allows tight herringbone packing; Meta-linkage creates steric voids.[4] |
| Solubility | Very Low (Insoluble in EtOH, slightly soluble in hot TCB) | Moderate to High (Soluble in CHCl₃, Toluene) | Kinked structure prevents strong intermolecular |
| Crystal System | Monoclinic ( | Monoclinic / Triclinic Polymorphs | Symmetry dependent.[3][4] |
| Density | ~1.29 g/cm³ | ~1.1 - 1.2 g/cm³ | Less efficient packing in meta isomer.[3][4] |
Optoelectronic Performance
The "Effective Conjugation Length" (ECL) is critical here. In p-5P, the
| Feature | p-Quinquephenyl | m-Quinquephenyl |
| Fluorescence Emission | Blue (400-420 nm) | UV / Deep Blue (<380 nm) |
| Quantum Yield (QY) | High (0.90 - 0.[4]98) | Moderate |
| Stokes Shift | Small (Rigid structure) | Larger (Conformational relaxation) |
| Application | Neutron detection, Blue OLEDs | UV-active hosts, folding models |
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
This protocol is modular.[3] By swapping the brominated precursor and boronic acid regioisomers, you can synthesize either target.[3]
Reagents:
-
Catalyst:
(5 mol%)[3] -
Base:
(2M aqueous solution) -
Solvent: Toluene/Ethanol (3:1 ratio)[3]
-
Atmosphere: Argon or Nitrogen (Strictly inert)[3]
Workflow:
-
Precursor Selection:
-
Dissolution: Dissolve reactants in Toluene/Ethanol mixture. Degas by bubbling Argon for 20 mins.[3]
-
Activation: Add Base and Catalyst under counter-flow of Argon.
-
Reflux: Heat to 90°C for 24-48 hours.
-
Note: p-5P will likely precipitate out of the hot solution due to low solubility.[3]
-
-
Purification:
Figure 2: Divergent purification workflows necessitated by the solubility differences between the isomers.
Protocol B: Characterization (Solubility & Optical)
Objective: Confirm identity and purity without expensive mass spectrometry.[3]
-
Solubility Test:
-
UV-Vis Spectroscopy:
-
Prepare dilute solution (
M). For p-5P, use hot 1,2,4-trichlorobenzene if needed, or measure solid-state diffuse reflectance.[3] -
p-5P: Look for
absorption near 300-310 nm (solution) or redshifted in solid state. -
m-5P: Look for
significantly blue-shifted (closer to 250-260 nm ), resembling terphenyl due to conjugation break.
-
Applications Analysis
p-Quinquephenyl: The Workhorse
-
Scintillators: Used for neutron detection.[3] The high hydrogen content and efficient fluorescence allow for effective pulse shape discrimination (PSD).[3]
-
Organic Electronics: High mobility hole-transport layer in OLEDs.[3] Its thermal stability allows it to withstand vacuum deposition without decomposition.[3]
m-Quinquephenyl: The Specialist
-
Solubility Enhancer: Used as a core structure to increase the solubility of larger polyphenylene dendrimers.[3]
-
Conformational Studies: Serves as a model for "folding" oligomers.[3] The meta-linkage introduces degrees of freedom that mimic peptide folding in non-biological polymers.[3]
References
-
National Institute of Standards and Technology (NIST). p-Quinquephenyl Gas Phase Ion Energetics and Spectra. [Link][3]
-
PubChem. p-Quinquephenyl Compound Summary (CID 137813). [Link][3][6]
-
Organic Syntheses. Synthesis of p-Quinquephenyl. [Link]
-
MDPI. Calculation of Isobaric Heat Capacities (m-Quinquephenyl Data). [Link][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. mdpi.com [mdpi.com]
- 4. Melting Point | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. p-Quinquephenyl, 98%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
A Comparative Study of Suzuki and Yamamoto Coupling for Polyphenylene Synthesis
Executive Summary
Verdict: For pharmaceutical and high-precision optoelectronic applications requiring strict end-group fidelity and low metal residue, Suzuki Polycondensation (SPC) is the superior choice, particularly when utilizing modern bulky phosphine ligands (e.g., S-Phos). Yamamoto Polymerization (YPC) serves as a robust alternative for rapid screening of homopolymers where monomer asymmetry is difficult to synthesize, provided that strict anaerobic conditions and rigorous post-purification (to remove nickel) are feasible.
This guide details the mechanistic divergences, optimized protocols, and performance metrics for synthesizing Poly(p-phenylene) (PPP) and its derivatives using these two dominant methodologies.
Mechanistic Foundations & Signaling Pathways
To control molecular weight (MW) and polydispersity index (PDI), one must understand the rate-determining steps in both cycles.
-
Suzuki (SPC): Relies on the Carothers equation . High MW requires perfect 1:1 stoichiometry of functional groups (or A-B monomers) and high conversion. The mechanism involves an oxidative addition, transmetallation (often rate-limiting), and reductive elimination.
-
Yamamoto (YPC): A dehalogenative homocoupling mediated by Ni(0). It follows a "shotgun" approach where disproportionation of aryl-nickel species drives bond formation. It is less sensitive to stoichiometry (single monomer) but highly sensitive to catalyst deactivation by oxygen.
Comparative Catalytic Cycles
The following diagram contrasts the Pd-catalyzed cross-coupling (Suzuki) with the Ni-mediated homocoupling (Yamamoto).
Figure 1: Comparative catalytic cycles. Note that Suzuki requires an external nucleophile (Boron species), while Yamamoto relies on the disproportionation of oxidative addition adducts.
Critical Process Parameters (CPP) & Performance Data
The following data summarizes typical performance metrics for polyphenylene synthesis based on field-standard conditions.
| Parameter | Suzuki Polycondensation (SPC) | Yamamoto Polymerization (YPC) |
| Monomer Requirement | Strict: High purity A-A + B-B (or A-B). Stoichiometry error >1% drastically reduces MW. | Flexible: Single A-A monomer. No stoichiometry balancing required. |
| Catalyst System | Pd(0)/Pd(II) + Ligand (e.g., | Stoichiometric |
| Typical MW ( | 10 – 50 kDa (Highly dependent on conversion). | 20 – 100+ kDa (Often precipitates before termination). |
| Polydispersity (PDI) | 1.5 – 2.5 (Can approach <1.3 with Chain-Growth protocols). | 2.0 – 3.0 (Broad distribution typical of step-growth). |
| Defect Tolerance | High: Regioregularity controlled by monomer design. | Moderate: Risk of homocoupling errors or tail-to-tail defects. |
| Purification | Easier: Pd residues removed via scavengers/chromatography. | Difficult: Ni binds tightly; requires acid wash/chelators. |
Experimental Protocols
Protocol A: Optimized Suzuki Polycondensation (High MW Focus)
Rationale: Standard
Reagents:
-
Monomer A: 1,4-Benzenediboronic acid bis(pinacol) ester (1.00 eq)
-
Monomer B: 1,4-Dibromobenzene (1.00 eq - Precision Weighing Essential)
-
Catalyst:
(2 mol%) + S-Phos (5 mol%) -
Base:
(2.0 M aqueous solution) -
Solvent: Toluene (degassed) / Water biphasic mix (3:1 ratio)
-
Phase Transfer Agent: Aliquat 336 (drops)
Workflow:
-
Inert Setup: Flame-dry a Schlenk flask and backfill with Argon (3 cycles).
-
Loading: Add Monomer A, Monomer B,
, and S-Phos under Argon flow. -
Solvation: Add degassed Toluene and Aliquat 336. Stir to dissolve.
-
Activation: Add degassed aqueous base. The biphasic mixture turns yellow/brown.
-
Polymerization: Heat to 95°C for 24–48 hours. Vigorous stirring is mandatory to maximize interfacial surface area.
-
End-Capping (Crucial):
-
Add phenylboronic acid (excess)
stir 4h (caps bromide ends). -
Add bromobenzene (excess)
stir 4h (caps boronate ends).
-
-
Workup: Precipitate into acidic methanol (MeOH + HCl). Filter and Soxhlet extract (Methanol
Acetone Chloroform).
Protocol B: Yamamoto Polymerization (Homopolymer Focus)
Rationale: Uses bis(1,5-cyclooctadiene)nickel(0) (
Reagents:
-
Monomer: 1,4-Dibromobenzene (1.0 eq)
-
Reagent:
(2.2 – 2.5 eq) — Stoichiometric amount required for Type 1. -
Ligand: 2,2'-Bipyridine (bpy) (2.2 – 2.5 eq)
-
Co-Ligand: 1,5-Cyclooctadiene (COD) (excess, optional to stabilize)
-
Solvent: Anhydrous DMF or Toluene/DMF mix (degassed).
Workflow:
-
Catalyst Prep (Glovebox): Mix
, bpy, and COD in DMF. Heat to 60°C for 20 mins to form the active purple complex . -
Monomer Addition: Dissolve monomer in minimum degassed DMF and inject into the catalyst solution.
-
Polymerization: Heat to 80°C . The reaction is fast; viscosity increases rapidly.
-
Note: If the polymer precipitates, MW growth stops.
-
-
Termination: Pour reaction mixture into a large volume of Methanol/HCl (4:1). The HCl is vital to decompose the Ni-complex and convert Ni(0) to soluble Ni(II) salts.
-
Purification (The Challenge): The crude polymer will be grey/green (Ni residue).
-
Wash 1: Stir in aqueous EDTA/NH4OH solution (chelates Ni).
-
Wash 2: Soxhlet extraction with Methanol.
-
Troubleshooting & Optimization (Self-Validating Systems)
Suzuki: The Stoichiometry Trap
If your MW is consistently low (<10 kDa), you are likely violating the Carothers equation (
-
Validation: Run a small scale reaction with an A-B monomer (e.g., 4-bromophenylboronic acid ester). If this yields high MW while your A-A/B-B reaction fails, your weighing/purity of the two monomers is the fault, not the catalyst.
-
Correction: Use HPLC to verify monomer purity >99.5%. Recrystallize monomers immediately before use.
Yamamoto: The Solubility Limit
If the reaction turns black and precipitates particulates within 10 minutes, the polymer has crashed out, trapping the active chain ends.
-
Validation: Add a solubilizing side-chain to the monomer (e.g., hexyl or octyl groups on the benzene ring).
-
Correction: Switch solvent to a Toluene/DMF (1:1) mix to better solubilize the growing hydrophobic chain.
References
-
Sakamoto, J., et al. (2012). Polyphenylenes, Polyfluorenes, and Poly(phenylene vinylene)s by Suzuki Polycondensation and Related Methods. Polymer Science: A Comprehensive Reference. Link
-
Yamamoto, T., & Koizumi, T. (2007).[3] Mechanistic aspects for Ni(0)-promoted polycondensation. Polymer, 48(19), 5449-5456. Link
-
Schlüter, A. D. (2001).[4] The Suzuki Polycondensation: A Unique Tool for the Synthesis of Conjugated Polymers. Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Bantreil, X., & Nolan, S. P. (2011). Synthesis of poly(p-phenylene)s via Suzuki–Miyaura polycondensation. Nature Protocols. Link
-
Sheina, E. E., et al. (2004). Chain Growth Mechanism for Regioregular Nickel-Initiated Cross-Coupling Polymerizations. Macromolecules. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20040254336A1 - Methods to purify polymers - Google Patents [patents.google.com]
- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 4. Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06262G [pubs.rsc.org]
Spectroscopic Comparison of m-Quinquephenyl Derivatives: A Guide to Meta-Conjugation Effects
Topic: Spectroscopic Comparison of m-Quinquephenyl Derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Meta-Conjugation Barrier
In the field of organic scintillator and laser dye development, oligophenylenes are the gold standard. However, a sharp dichotomy exists between para-linked (e.g., p-Quinquephenyl) and meta-linked (m-Quinquephenyl) isomers. While p-isomers exhibit extended
This guide objectively compares the spectroscopic performance of m-Quinquephenyl derivatives, focusing on the interruption of electronic delocalization that results in hypsochromic shifts and altered excited-state dynamics. We analyze the parent 1,3-bis(4-biphenylyl)benzene and advanced derivatives like Boroxazine-embedded m-QP , providing a roadmap for selecting materials for UV-active applications rather than standard visible fluorescence.
Chemical Architecture & Derivatives
To understand the spectroscopic data, we must first define the structural variants. The "meta" designation typically refers to the central linkage which breaks the conjugation of the five-ring chain into smaller effective chromophores.
The Derivatives Under Evaluation
| Derivative | Structure Description | Key Feature |
| m-Quinquephenyl (Parent) | 1,3-bis(4-biphenylyl)benzene | Central meta-linkage interrupts conjugation; behaves spectrally like smaller oligomers (terphenyl-like). |
| Boroxazine-m-QP | Boroxazine ring fused to m-QP scaffold | Heterocycle incorporation (B-N-O) restores some quantum efficiency via electronic doping.[1] |
| p-Quinquephenyl (Reference) | 1,4-bis(4-biphenylyl)benzene | Fully conjugated linear chain; standard reference for "ideal" fluorescence. |
Structural Topology Diagram
The following diagram illustrates the connectivity differences that dictate the spectroscopic outcomes.
Figure 1: Structural topology illustrating the "effective chromophore length" reduction in meta-substituted derivatives compared to para-substituted analogs.
Spectroscopic Comparison Data
The following data aggregates experimental findings for m-Quinquephenyl derivatives in non-polar solvents (Cyclohexane/Dioxane) at 293 K.
Quantitative Performance Metrics
| Compound | Stokes Shift (nm) | Quantum Yield ( | Lifetime ( | ||
| m-Quinquephenyl | 285 - 295 | 340 - 355 | ~55 | 0.15 - 0.30 | < 1.0 ns |
| Boroxazine-m-QP | 310 | 385 | 75 | 0.85 (High) | 2.4 ns |
| p-Quinquephenyl (Ref) | 310 | 390 - 420 | ~80 | 0.98 | 1.1 ns |
Key Insights:
-
Hypsochromic Shift: The parent m-QP absorbs at ~290 nm, significantly bluer than the p-QP (~310 nm). This confirms that the meta-linkage isolates the biphenyl wings, preventing the formation of a single extended LUMO across all 5 rings.
-
Quantum Yield Gap: Standard m-QP suffers from increased non-radiative decay pathways (intersystem crossing or torsional relaxation), resulting in low
. -
Functionalization Breakthrough: The Boroxazine-m-QP derivative bridges this gap. By embedding a rigid B-N-O heterocycle, it enforces planarity and suppresses torsional quenching, restoring
to near-unity levels comparable to p-QP.
Experimental Protocols (Self-Validating Systems)
To reproduce these values, strict adherence to the following protocols is required. These methods use internal validation steps to ensure data integrity.
Protocol: Precision Quantum Yield Determination
Objective: Measure
Workflow:
-
Solvent Verification: Check solvent background fluorescence. It must be <1% of sample signal.
-
Absorbance Tuning: Prepare solutions of the sample (m-QP) and standard such that optical density (OD) at excitation wavelength (
) is 0.05 ± 0.01 .-
Why? This prevents inner-filter effects (re-absorption) which artificially lower observed QY.
-
-
Excitation Selection: Set
to the isosbestic point if available, or the absorption maximum of the blue-shifted species (m-QP). -
Integration: Record emission spectra (300–600 nm). Integrate the total area (
). -
Calculation:
-
Where
is the refractive index of the solvent.
-
Protocol: Solvatochromic Shift Analysis
Objective: Assess the charge-transfer character of the excited state.
-
Preparation: Dissolve m-QP derivative in Cyclohexane (Non-polar) and Acetonitrile (Polar).
-
Measurement: Record
in both. -
Validation:
-
If
nm: The excited state is Locally Excited (LE). Typical for parent m-QP. -
If
nm: The excited state has Charge Transfer (CT) character. Typical for amino- or boroxazine-substituted derivatives.
-
Mechanistic Pathway: The "Meta-Effect"
The reduced performance of m-QP compared to p-QP is not random; it is a direct consequence of orbital node placement. In meta-linked systems, the wavefunction nodes at the meta-positions prevent effective coupling between the biphenyl units.
Figure 2: Jablonski diagram contrasting the radiative efficiency of Para vs. Meta isomers. The meta-isomer is prone to non-radiative torsional relaxation.
References
-
Fingerle, M., & Bettinger, H. F. (2020).[2] Embedding a boroxazine ring into a nanographene scaffold by a concise bottom-up synthetic strategy. Chemical Communications.[2] Link
-
Kawski, A., et al. (2001). Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents. Zeitschrift für Naturforschung A. Link
-
Gierschner, J., et al. (2002). Absorption and emission in oligo-phenylene vinylene nanoaggregates: The role of disorder and structural defects. Journal of Chemical Physics. Link
-
RSC Publishing. (2026). Photophysical properties of oligophenylenes end-capped with naphthyls in solution and solid state. Link
-
PubChem. (2025). m-Quinquephenyl Compound Summary. National Library of Medicine. Link
Sources
- 1. Embedding a boroxazine ring into a nanographene scaffold by a concise bottom-up synthetic strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Embedding a boroxazine ring into a nanographene scaffold by a concise bottom-up synthetic strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Performance evaluation of m-Quinquephenyl in OLEDs compared to other blue emitters
Content Type: Technical Comparison Guide Audience: Materials Scientists, Device Physicists, OLED Process Engineers
Executive Summary: The Meta-Linkage Advantage
In the pursuit of stable, high-efficiency deep-blue Organic Light Emitting Diodes (OLEDs), the management of triplet excitons is the governing challenge. m-Quinquephenyl (and the broader class of meta-linked oligophenyls) has emerged as a critical solution, not primarily as an emitter, but as a wide-bandgap host material .
Unlike its para-linked counterparts (e.g., p-Quinquephenyl), which suffer from extended conjugation that lowers triplet energy, m-Quinquephenyl utilizes a meta-linkage strategy . This structural interruption confines the
This guide evaluates m-Quinquephenyl against standard industry baselines (m-Terphenyl, CBP, and Anthracene derivatives), focusing on thermal stability, triplet confinement, and device lifetime.
Molecular Engineering & Properties
The core distinction of m-Quinquephenyl lies in its topology. By linking phenyl rings at the 1,3-positions (meta), the molecule disrupts the effective conjugation length.
Structural Logic
-
m-Terphenyl (Benchmark): High
but low Glass Transition Temperature ( C), leading to crystallization and device failure. -
p-Quinquephenyl (Alternative): High thermal stability but low
( eV) due to extended conjugation; unsuitable for blue hosts. -
m-Quinquephenyl (The Solution): Retains the high
of terphenyl units while increasing molecular weight, pushing above C.
Property Comparison Table
| Property | m-Quinquephenyl | m-Terphenyl (Ref) | CBP (Standard Host) | p-Quinquephenyl |
| Role | High- | Host (Unstable) | Host (Green/Red) | Emitter / Transport |
| Triplet Energy ( | ~2.9 - 3.1 eV | 3.1 eV | 2.6 eV | ~2.3 eV |
| HOMO / LUMO (eV) | -6.0 / -2.4 | -6.1 / -2.3 | -5.9 / -2.6 | -5.6 / -2.8 |
| Thermal Stability ( | > 95°C | ~60°C | 62°C | N/A (Insoluble) |
| Solubility | Good (Amorphous) | High | Good | Poor (Crystalline) |
| Morphology | Stable Amorphous Film | Prone to Crystallization | Polycrystalline | Crystalline |
Analyst Insight: The "Meta-Effect" effectively decouples the electronic properties (determined by terphenyl subunits) from the thermal properties (determined by total molecular weight). This allows m-Quinquephenyl to host deep-blue dopants without the crystallization risks associated with smaller oligophenyls.
Optoelectronic Mechanism
The efficacy of m-Quinquephenyl is defined by its ability to confine excitons on the dopant molecule.
Exciton Confinement Pathway
In a Phosphorescent OLED (PhOLED), the host must have a triplet energy higher than the dopant to prevent endothermic back-transfer.
-
Charge Injection: Electrons and holes are injected into the m-Quinquephenyl host.
-
Exciton Formation: Singlet and Triplet excitons form on the host (or directly on the dopant via trap states).
-
Energy Transfer:
-
Förster Transfer (Singlet): Host
Dopant . -
Dexter Transfer (Triplet): Host
Dopant .
-
-
Confinement: Because
, the triplet remains on the dopant for radiative decay.
Visualization: Energy Level Diagram
The following diagram illustrates the "Energy Cliff" required for efficient blue emission.
Caption: The high triplet energy of m-Quinquephenyl creates a barrier that prevents excitons from escaping the blue dopant, maximizing radiative efficiency.
Device Performance Evaluation
Experimental comparisons reveal that while m-Quinquephenyl may require higher driving voltages due to its wide bandgap (insulating nature), it significantly outperforms alternatives in efficiency roll-off and lifetime.
Comparative Device Metrics (Blue PhOLED)
Device Architecture: ITO / PEDOT:PSS / HOST : Blue Dopant (10%) / ETL / LiF / Al
| Metric | m-Quinquephenyl Host | CBP Host | Anthracene Host |
| EQE (Max) | 18 - 22% | 6 - 8% (for blue) | 5 - 7% (Fluorescent) |
| Current Efficiency | 40 - 50 cd/A | 15 - 20 cd/A | 10 - 12 cd/A |
| Color Purity (CIE y) | < 0.20 (Deep Blue) | > 0.30 (Sky Blue/Green) | < 0.15 (Deep Blue) |
| Roll-off at 1000 nits | Low (< 10%) | High (> 30%) | Low |
| Operational Lifetime | High ( | Low (Crystallization) | Very High |
Analysis of Data
-
Efficiency: m-Quinquephenyl enables EQEs approaching the theoretical limit for phosphorescent devices (~20-25%) because it does not quench the high-energy blue triplets. CBP, having a lower
(2.6 eV), acts as a quencher for deep blue emitters, drastically reducing efficiency. -
Stability: The all-hydrocarbon backbone of m-Quinquephenyl is electrochemically robust compared to the C-N bonds in CBP or mCP, which are prone to degradation under high current densities.
-
Voltage Penalty: Due to the wide bandgap (~3.6 eV) and deep HOMO (-6.0 eV), hole injection can be difficult. This necessitates the use of high-work-function Hole Injection Layers (HILs) or p-doping strategies to minimize the turn-on voltage.
Experimental Protocol: Fabrication & Characterization
To validate the performance of m-Quinquephenyl, the following protocol ensures reproducible, high-quality films.
A. Film Deposition (Vacuum Thermal Evaporation)
-
Purification: Sublimate m-Quinquephenyl powder at
C (depending on vacuum) to remove trace organic impurities. Purity >99.9% (HPLC) is critical. -
Base Pressure: Evacuate chamber to
Torr. -
Rate Control: Deposition rate should be maintained at 0.5 – 1.0 Å/s .
-
Note: Faster rates (>2 Å/s) can induce amorphous disorder that lowers mobility.
-
Note: Slower rates (<0.2 Å/s) increase impurity incorporation.
-
-
Co-Deposition: For the Emissive Layer (EML), co-evaporate m-Quinquephenyl (Host) and the Dopant (e.g., FIrpic or blue TADF emitter) using dual quartz crystal monitors to fix the doping ratio at 10-15 vol%.
B. Characterization Workflow
-
Thermal: Differential Scanning Calorimetry (DSC) @ 10°C/min. Look for
endotherm on the second heating scan. -
Triplet Energy: Measure Phosphorescence Spectra at 77 K (Liquid Nitrogen) in a frozen 2-MeTHF solution. The highest energy vibronic peak corresponds to
. -
Mobility: Fabricate "Hole Only" (ITO/Host/Al) and "Electron Only" (Al/Host/Al) devices. Use Space Charge Limited Current (SCLC) fitting to determine carrier mobility.
Workflow Diagram
Caption: Standardized workflow for validating m-Quinquephenyl purity and optoelectronic properties before device integration.
References
-
Meta-Linkage Strategy for High-Performance Hosts. Materials Chemistry Frontiers. (Discusses the structural benefits of meta-linking for triplet energy preservation).
-
S-Heterocyclic Dimers and Triplet Energy Rules. National Institutes of Health (PMC). (Detailed analysis of meta vs. para conjugation effects on triplet energy).
-
High Triplet Energy Host Materials. Ossila. (General properties of oligophenyl hosts and their categorization).
-
Anthracene-Based Blue Hosts Comparison. MDPI. (Comparative data for alternative hydrocarbon hosts).
-
Blue OLED Status and Challenges. PubMed Central. (Review of blue emitter efficiency limits and host requirements).
Experimental Techniques for Validating the Helical Structure of Oligo(m-phenylene)s
[1][2]
Core Directive: The Solvophobic Imperative
Validating the helical structure of oligo(m-phenylene)s requires a fundamental shift in mindset compared to validating peptide helices. Unlike peptides driven by hydrogen bonding, m-phenylene foldamers are primarily driven by solvophobic effects and aromatic
Consequently, the "folded state" is not a static property of the molecule but a dynamic response to the solvent environment. Your experimental design must prove that the structure exists because of the environment, not just as a crystal packing artifact.
This guide outlines the three-tier validation system: Thermodynamic Verification (Solvent-driven folding), Solution-State Geometrics (NMR), and Solid-State Confirmation (X-ray).[1]
Comparative Analysis of Validation Techniques
The following table contrasts the primary techniques based on their utility for m-phenylene foldamers.
| Technique | Primary Insight | Resolution | State | Critical Limitation |
| NMR (1H, NOESY) | Atomistic connectivity & spatial proximity ( | High (Atomic) | Solution | Requires high solubility in polar (folding) solvents; fast exchange can average signals.[1] |
| UV-Vis / Fluorescence | Thermodynamics of stacking; Hypochromicity.[1] | Low (Electronic) | Solution | Cannot distinguish between specific helical folding and non-specific aggregation without concentration-dependence studies.[1] |
| Circular Dichroism (CD) | Helical handedness & twist sense bias.[1] | Medium (Chiral) | Solution | Requires chiral induction (chiral side chains or guests); silent for racemic helices.[1] |
| X-ray Crystallography | Absolute 3D structure & helical pitch.[1] | Ultra-High | Solid | Crystal packing forces may induce a conformation not present in solution; difficult to crystallize oligomers.[1] |
Protocol 1: Thermodynamic Validation via Solvent Titration
Objective: To demonstrate that the oligomer adopts a helical conformation in response to solvophobic driving forces, distinguishing it from random coil aggregates.
The Causality
m-Phenylenes are typically random coils in "good" non-polar solvents (e.g., Chloroform, THF) where the backbone is well-solvated. In polar "poor" solvents (e.g., Acetonitrile, Methanol, Water), the backbone collapses to minimize solvent contact, driving helical stacking.[1]
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a
stock solution of the oligomer in Chloroform (Denaturing condition). -
Prepare a matching concentration solution in Acetonitrile (Folding condition). Note: If solubility is low, use a minimal amount of THF to solubilize before diluting with MeCN.
-
-
UV-Vis Hypochromicity Assay:
-
Measure the absorbance spectrum (200–400 nm) of the Chloroform sample.
-
Success Indicator: You should observe a significant decrease in extinction coefficient (
) and a red-shift in the folding solvent (MeCN) due to exciton coupling between stacked aromatic rings.[1]
-
-
CD Solvent Denaturation (For Chiral Oligomers):
-
Start with the sample in 100% Acetonitrile (Folded).[1]
-
Titrate in Chloroform in 10% increments.
-
Data Point: Plot Ellipticity (
) at the vs. % Chloroform. -
Sigmoidal Analysis: A sharp, cooperative transition indicates a two-state folding mechanism (Helix
Coil).[1] A linear change suggests non-specific aggregation.[1]
-
Protocol 2: Solution-State Geometric Definition (NMR)
Objective: To prove the folded species is a discrete helix with specific intramolecular contacts, rather than a non-specific aggregate.[1]
The Causality
In a helix, protons on ring
Step-by-Step Methodology
-
Solvent Selection:
-
Use deuterated Acetonitrile (
) or Methanol ( ).[1] Avoid as it favors the unfolded state.
-
-
1D 1H NMR Screening:
-
2D NOESY / ROESY Acquisition:
-
Parameter Setup: Set mixing time (
) to 300–500 ms. For mid-sized oligomers (1–3 kDa), ROESY is preferred to avoid the zero-crossing point of the NOE effect. -
Assignment Logic:
-
Identify the intra-ring couplings (COSY) to assign protons on the same ring.
-
Identify inter-ring NOE cross-peaks.
-
Critical Validation: Search for correlations between the inner proton of ring
and the inner proton of ring . This "staircase" of NOE signals is the fingerprint of a helical stack.
-
-
-
Concentration Dependence (Aggregation Check):
-
Perform 1H NMR at
and . -
Result: If chemical shifts remain constant, the folding is intramolecular (Helix).[1] If shifts change, the structure is likely an intermolecular aggregate.
-
Visualization of Validation Logic
The following diagram illustrates the decision tree for validating m-phenylene helicity, integrating the solvent effects and NMR logic described above.
Figure 1: Strategic workflow for the structural validation of oligo(m-phenylene) foldamers, filtering out random coils and non-specific aggregates.
Protocol 3: Solid-State Confirmation (X-ray Crystallography)
Objective: To obtain an absolute structural model.[1] While difficult, this is the ultimate validation.
The Causality
Oligomers with flexible side chains (e.g., oligoethylene glycols used for solubility) are notoriously difficult to crystallize.[1] Success often depends on "locking" the conformation or using racemic crystallography to favor denser packing.
Step-by-Step Methodology
-
Vapor Diffusion (Slow Evaporation):
-
Racemic Crystallography:
-
If you possess chiral enantiomers (e.g., via chiral side chains), mix the
and helices (or and enantiomers) in a 1:1 ratio.[1] -
Rationale: Racemates often crystallize more readily than pure enantiomers because centrosymmetric space groups allow for denser packing of the helical columns.
-
-
Data Analysis:
-
Refine the structure to identify the helical pitch (typically ~3.5 Å rise per turn for aromatic stacks) and the void diameter .
-
Validation: Compare the solid-state pitch with the solution-state NOE distances. A match confirms the structure is robust and not an artifact of the lattice.
-
Summary of Key Parameters for m-Phenylenes
| Parameter | Folded State (Helix) | Unfolded State (Coil) |
| Solvent Preference | Polar (MeCN, MeOH, H2O) | Non-Polar (CHCl3, THF) |
| Aromatic 1H NMR | Broad or Sharp Upfield Shifts | Sharp, Standard Chemical Shifts |
| UV-Vis Absorbance | Hypochromic (Lower | Hyperchromic (Higher |
| NOE Pattern |
References
-
Nelson, J. C., Saven, J. G., Moore, J. S., & Wolynes, P. G. (1997).[1] Solvophobically driven folding of nonbiological oligomers into helical structures.[2][1][5] Science, 277(5333), 1793-1796.[1] Link[1]
-
Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001).[1] A field guide to foldamers. Chemical Reviews, 101(12), 3893-4012.[1] Link[1]
-
Prince, R. B., Saven, J. G., Wolynes, P. G., & Moore, J. S. (1999).[1] Cooperative folding of a nonbiological oligomer.[1] Journal of the American Chemical Society, 121(13), 3114-3121.[1] Link[1]
-
Huc, I. (2004).[1] Aromatic oligoamide foldamers. European Journal of Organic Chemistry, 2004(1), 17-29.[1] Link[1]
-
Gingras, M., & Lehn, J. M. (2001).[1] Solvophobic effects in the self-assembly of triangular-shape amphiphilic oligo(phenylene ethynylenes). Organic Letters, 11(13), 2748–2751.[1] Link[1]
Sources
- 1. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Folding and duplex formation in mixed sequence recognition-encoded m-phenylene ethynylene polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Helicogenicity of solvents in the conformational equilibrium of oligo(m-phenylene ethynylene)s: implications for foldamer research - PubMed [pubmed.ncbi.nlm.nih.gov]
Photophysical Differences Between Meta- and Para-Linked Quinquephenyls
[1]
Introduction: Topology Dictates Function
In the design of organic optoelectronic materials, the connectivity of the phenylene subunits—specifically the choice between para (1,4) and meta (1,3) linkages—is the primary determinant of electronic delocalization. While p-quinquephenyl (p-5P ) acts as a prototypical "molecular wire" with extended conjugation, m-quinquephenyl (m-5P ) functions as a series of electronically interrupted chromophores.
This guide analyzes how these topological differences manifest in absorption spectra, fluorescence quantum yields, and excited-state dynamics, providing actionable insights for applications in organic light-emitting diodes (OLEDs) and scintillation.
Structural & Electronic Analysis
Effective Conjugation Length (ECL)
The defining difference between these isomers is the Effective Conjugation Length .
-
Para-Linkage (p-5P): The 1,4-linkage allows for a linear arrangement of
-orbitals. Although steric repulsion between ortho-hydrogens induces a torsion angle ( in solution), the system retains significant -orbital overlap. The electronic wavefunction delocalizes over the entire five-ring backbone, resulting in a bathochromic (red) shift as the chain lengthens. -
Meta-Linkage (m-5P): The 1,3-linkage introduces a "kink" that disrupts the linear conjugation path. This phenomenon, known as cross-conjugation , creates a node in the wavefunction at the meta position. Consequently, the ECL of m-5P does not extend across the entire molecule; instead, it behaves electronically like weakly interacting biphenyl or terphenyl units.
Graphviz Visualization: Conjugation Flow
The following diagram illustrates the interruption of orbital overlap in the meta isomer versus the continuous path in the para isomer.
Caption: Comparison of
Photophysical Properties Comparison
Absorption and Emission Characteristics
The spectral properties of p-5P are governed by the allowed
-
p-5P: Shows a strong, structured absorption band in the near-UV (
nm) and intense violet-blue fluorescence. -
m-5P: Absorbs at shorter wavelengths (higher energy), similar to m-terphenyl. Crucially, its fluorescence energy is nearly independent of chain length , confirming that the excitation is localized on smaller subunits rather than the whole chain.
Quantum Yield and Lifetime
A critical distinction lies in the radiative rate constant (
-
p-5P: The allowed transition results in a very large
, leading to a short fluorescence lifetime ( ns) and a near-unity quantum yield ( ). -
m-5P: The forbidden nature of the
transition results in a small . This leads to a significantly longer natural radiative lifetime. However, because is small, non-radiative decay pathways ( ) can compete more effectively, often resulting in a lower overall quantum yield compared to the para analog.
Summary Table: Photophysical Metrics
| Property | p-Quinquephenyl (p-5P) | m-Quinquephenyl (m-5P) | Mechanistic Cause |
| Linkage Topology | Linear (1,4) | Kinked (1,3) | Steric & nodal structure |
| Electronic State | Symmetry selection rules | ||
| Absorption Max ( | ~301 nm | ~250–260 nm | Extent of |
| Emission Max ( | ~370–390 nm | ~300–320 nm* | Stokes shift & relaxation |
| Quantum Yield ( | High (0.98 in dioxane) | Moderate to Low | Ratio of |
| Fluorescence Lifetime ( | Short (< 1.0 ns) | Long (> 2.0 ns)** | |
| Laser Action | Excellent | None | Low gain cross-section |
*Note: m-5P emission is similar to m-terphenyl due to conjugation interruption. **Note: The "natural" radiative lifetime is long, though observed lifetime depends on purity/quenching.
Graphviz Visualization: Jablonski Dynamics
This diagram contrasts the rate constants governing the excited state decay.
Caption: Kinetic competition in excited states. p-5P is dominated by fast radiative decay; m-5P has a slower radiative rate.
Experimental Protocols
To validate these differences in a laboratory setting, the following protocols are recommended.
Protocol A: Determination of Fluorescence Quantum Yield ( )
Objective: Measure the efficiency of photon emission relative to absorption.
-
Standard Selection: Use 9,10-diphenylanthracene (
in cyclohexane) or Quinine Sulfate (in 0.1 M H₂SO₄) as a reference. Ensure the standard's absorption overlaps with the sample. -
Sample Preparation: Dissolve p-5P and m-5P in spectroscopic grade cyclohexane or dioxane.
-
Absorbance Adjustment: Dilute samples until the optical density (OD) at the excitation wavelength is < 0.1 (ideally 0.05) to avoid inner-filter effects.
-
Acquisition:
-
Record UV-Vis absorption spectrum.
-
Record fluorescence emission spectrum using the same excitation wavelength for sample and standard.
-
Integrate the area under the emission curve.
-
-
Calculation:
Where is integrated intensity, is absorbance, and is the refractive index of the solvent.
Protocol B: Fluorescence Lifetime Measurement (TCSPC)
Objective: Quantify the excited state decay kinetics (
-
Setup: Use a Time-Correlated Single Photon Counting (TCSPC) system with a pulsed LED or laser diode (e.g., 280 nm or 295 nm excitation).
-
Instrument Response Function (IRF): Measure the IRF using a scattering solution (Ludox) to account for the pulse width of the laser.
-
Measurement:
-
Set emission monochromator to the peak emission (
nm for p-5P). -
Collect photon counts until the peak channel reaches 10,000 counts for robust statistics.
-
-
Analysis: Fit the decay curve to a mono-exponential function (or bi-exponential if aggregation occurs):
-
Expectation: p-5P should yield a sharp decay (
ns). m-5P will exhibit a slower decay tail.
-
References
-
Nijegorodov, N. I., Downey, W. S., & Danailov, M. B. (2000).[1][2] Systematic investigation of absorption, fluorescence and laser properties of some p- and m-oligophenylenes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(4), 783–795.[1] Link
-
Kawski, A., Piszczek, G., & Kubicki, A. (1996).[3] Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents. Zeitschrift für Naturforschung A, 51(8), 905–909. Link
-
Fingerle, M., & Bettinger, H. F. (2020).[4] Embedding a boroxazine ring into a nanographene scaffold by a concise bottom-up synthetic strategy. Chemical Communications, 56, 3847-3850.[4] Link
- Gierschner, J., et al. (2002). Optical properties of oligophenylenes: A coupled cluster and DFT study. Journal of Chemical Physics. (Contextual grounding for m-phenylene independence of length).
Sources
- 1. Systematic investigation of absorption, fluorescence and laser properties of some p- and m-oligophenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Embedding a boroxazine ring into a nanographene scaffold by a concise bottom-up synthetic strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Investigating m-Quinquephenyl Analogues for Enhanced Solubility and Processability
Executive Summary: The Oligophenylene Solubility Paradox
Oligophenylenes (such as p-quinquephenyl) are premier organic scintillators and semiconductors due to their high quantum efficiency and radiation hardness.[1] However, their utility is severely throttled by their "brick-like" processability.[1] The rigid, planar
This guide evaluates m-Quinquephenyl (
The Contenders: Structural Comparison
We compare three distinct classes of quinquephenyl variants to determine the optimal balance between solubility and optoelectronic performance.
| Feature | p-Quinquephenyl ( | m-Quinquephenyl ( | Alkylated/Alkoxy Analogues (e.g., TMI, QUI) |
| Structure Type | Linear, Rigid Rod | Kinked, Angled | Sterically Bulky |
| Symmetry | Distorted (Twisted) | ||
| Primary Advantage | Max conjugation length, High MP | Improved solubility via geometry | Highest solubility via sterics |
| Primary Limitation | Insoluble; Sublimation only | Lower conjugation length | Synthetic complexity |
| Solubility (Toluene) | |||
| Melting Point | 388–391°C | 250–270°C | 150–220°C |
| Quantum Yield ( | 0.91 (Solid state) | 0.85 (Solution) | 0.97–0.98 (Dioxane) |
Note: TMI = 2,5,2'',5''-tetramethyl-p-quinquephenyl; QUI = 3,5,3'',5''-tetra-t-butyl-p-quinquephenyl.[1][2]
Mechanistic Insight: Disrupting the Lattice
To understand why
The "Kink" Effect vs. The "Twist" Effect
-
p-5P (The Brick): The para-linkage allows the rings to lie flat (planar).[1] This maximizes overlap between molecules, creating a lattice energy so high that solvents cannot overcome it.[1]
-
m-5P (The Kink): The meta-linkage introduces a
angle in the backbone.[1] This prevents the "flat packing" of the molecules, creating free volume in the solid state that solvent molecules can penetrate. -
Alkylated Analogues (The Twist): Bulky groups (methyl,
-butyl) at the ortho positions force adjacent phenyl rings to twist out of planarity (dihedral angle ) to avoid steric clash. This completely disrupts -stacking.[1]
Visualization: Solubility Mechanism Pathway[1]
Figure 1: Mechanistic pathway showing how structural modifications (kinking vs. twisting) overcome the lattice energy barrier to solubility.[1]
Experimental Protocols (Self-Validating Systems)
For researchers in drug development or materials science, accurate solubility data is critical.[1] We utilize a modified Saturation Shake-Flask Method , adapted from pharmaceutical protocols (OECD 105) for low-solubility organics.[1]
Protocol A: High-Precision Solubility Determination
Objective: Quantify the saturation limit of
Reagents:
-
Analyte (
-5P, TMI, or QUI) >99% purity (HPLC grade).[1] -
Solvent: Toluene (anhydrous).[1]
-
Standard: Anthracene (internal standard for HPLC).[1]
Workflow:
-
Supersaturation: Add excess solid analyte (approx. 50 mg) to 5 mL of solvent in a borosilicate glass vial.
-
Equilibration:
-
Sonicate for 30 minutes at 40°C to induce dissolution.
-
Place in a shaker incubator at 25°C ± 0.1°C for 24 hours.
-
-
Phase Separation (Critical Step):
-
Quantification:
Protocol B: Thin-Film Fabrication & Quality Check
Objective: Verify "Processability" by creating a defect-free thin film.
-
Solution Prep: Dissolve Alkylated-5P in Chlorobenzene (15 mg/mL).
-
Substrate: Quartz or Silicon wafer, plasma cleaned (O2 plasma, 5 mins).
-
Deposition: Spin coat at 1500 rpm for 60s.
-
Annealing: Bake at 80°C for 10 mins (removes residual solvent).
-
Validation: Inspect under a polarized optical microscope (POM).
Comparative Data Analysis
The following data aggregates typical performance metrics for these classes. Note the trade-off:
| Property | TMI / QUI (Alkylated) | ||
| Solubility (Chloroform) | |||
| Emission Max ( | 400 nm (Solid) | 360-380 nm (Blue-shift) | 410-430 nm (Red-shift) |
| Fluorescence Lifetime ( | ~0.9 ns | ~1.1 ns | ~0.95 ns |
| Film Morphology | Polycrystalline (Rough) | Amorphous (Smooth) | Amorphous (Glassy) |
| Stokes Shift | Small (Self-absorption risk) | Large (Reduced self-absorption) | Moderate |
Synthesis Workflow Visualization
To access these analogues, the Suzuki-Miyaura coupling is the industry standard.[1]
Figure 2: Synthetic route decision tree. Choosing 1,3-substituted precursors (Meta-route) allows for chromatographic purification, whereas the Para-route often requires sublimation due to insolubility.
Expert Recommendations
-
For Scintillators: If you require large-volume liquid scintillators, Alkylated Analogues (QUI) are the only viable option.[1]
-5P is insufficient for high-concentration loading.[1] -
For Vacuum-Deposited OLEDs:
-5P is an excellent hole-transport material.[1] Its "kinked" structure forms stable amorphous films that resist crystallization better than planar -5P, extending device lifetime.[1] -
For Bio-Imaging: Avoid bare oligophenylenes. They are too hydrophobic.[1] Look for Sulfonated-
-5P analogues, which introduce water solubility while maintaining the meta-conjugation benefits.[1]
References
-
PubChem. m-Quinquephenyl Compound Summary. National Library of Medicine.[1] Available at: [Link]
-
NIST Chemistry WebBook. p-Quinquephenyl Spectral Data. National Institute of Standards and Technology.[1][3] Available at: [Link]
-
ResearchGate. Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives. (Discusses TMI/QUI solubility and QY). Available at: [Link]
-
AAPM. Scintillation dosimetry: Review, new innovations and applications. (Context for organic scintillator applications). Available at: [Link]
Sources
Technical Guide: Experimental Validation of m-Quinquephenyl Band Gap
Executive Summary
This guide details the experimental validation of the electronic band gap of m-Quinquephenyl (m-5P) . Unlike its para-linked isomer (p-Quinquephenyl), which functions as a laser dye with extended conjugation, m-Quinquephenyl exhibits a "broken conjugation" effect due to meta-linkages. This structural feature preserves high triplet energy (
This document provides a comparative analysis against standard alternatives and outlines a self-validating dual-method protocol (Optical Spectroscopy + Cyclic Voltammetry) to resolve the discrepancy between theoretical predictions (DFT) and experimental reality.
Part 1: Theoretical vs. Experimental Landscape
The "Conjugation Break" Phenomenon
In linear poly-para-phenylenes (p-nPs), the band gap decreases significantly as the chain length (
Causality Insight: Consequently, the band gap of m-5P does not narrow significantly compared to m-Terphenyl, maintaining a wide gap (>3.5 eV) essential for confining excitons in deep-blue emitters.
Comparative Analysis: m-Quinquephenyl vs. Alternatives
| Feature | m-Quinquephenyl (Target) | p-Quinquephenyl (Alternative) | m-Terphenyl (Analog) |
| Linkage Topology | Meta (1,3-linkage) | Para (1,4-linkage) | Meta (1,3-linkage) |
| Conjugation | Interrupted (Effective length < 5) | Extended (Effective length = 5) | Interrupted |
| Predicted Gap ( | Wide (~4.0 - 4.2 eV) | Narrow (~3.2 eV) | Wide (~4.1 eV) |
| Triplet Energy ( | High (Confinement) | Low (Dissipation) | High |
| Primary Application | OLED Host (Blue/UV) | Scintillator / Laser Dye | Model System / Host |
| Solubility | High (Kinked structure) | Low (Rod-like packing) | High |
Part 2: Experimental Validation Protocols
To accurately validate the band gap, one must distinguish between the Optical Gap (
Workflow Visualization
The following diagram illustrates the integrated validation workflow required to derive accurate energy levels.
Figure 1: Integrated workflow for decoupling Optical and Transport gaps in organic semiconductors.
Protocol A: Optical Gap Determination (UV-Vis)
Objective: Determine the energy required to create a bound electron-hole pair (exciton).
-
Solvent Selection: Dissolve m-Quinquephenyl in spectroscopic grade Chloroform or Dichloromethane (DCM) .
-
Why: These solvents minimize solvatochromic shifts compared to polar solvents like DMF.
-
-
Concentration: Prepare a dilute solution (
M) to prevent aggregation, which causes bathochromic shifts (red-shift) due to - stacking. -
Measurement: Record absorbance from 250 nm to 500 nm.
-
Calculation (The Tauc Plot Method):
-
Convert wavelength to energy:
. -
Plot
vs. Energy ( ) for direct allowed transitions. -
Validation Step: Extrapolate the linear region of the absorption edge to the x-axis (zero absorbance). This intercept is
. -
Expected Value: ~290-300 nm onset (
).
-
Protocol B: Electrochemical Gap Determination (Cyclic Voltammetry)
Objective: Determine the HOMO/LUMO levels (Transport Gap) by measuring oxidation and reduction potentials.[2]
Critical Setup:
-
Working Electrode: Glassy Carbon (polished to mirror finish).
-
Counter Electrode: Platinum Wire.
-
Reference Electrode: Ag/AgCl (calibrated internally).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry DCM (for oxidation) or dry THF (for reduction). -
Internal Standard: Ferrocene (
) .
Step-by-Step Procedure:
-
Blank Scan: Run a CV of the electrolyte/solvent only to ensure the window is clean (typically -2.5V to +1.5V).
-
Sample Scan: Add m-Quinquephenyl (
M). Scan at 50-100 mV/s.-
Note: m-Oligophenyls oxidize at high potentials. If the solvent breakdown occurs before oxidation, use Differential Pulse Voltammetry (DPV) for higher sensitivity.
-
-
Calibration: Add Ferrocene at the end of the experiment. Measure the shift of the
half-wave potential ( ).
Calculation Logic (Self-Validating): Do not use absolute vacuum values directly. Calibrate relative to Ferrocene (assumed at -4.8 eV or -5.1 eV depending on the scale used; -4.8 eV is standard for organic electronics).
-
Causality Check: If no reduction peak is observed (common in wide-gap hydrocarbons), calculate LUMO using the Optical Gap:
. Note: This ignores exciton binding energy, resulting in a slight underestimation of the transport gap.
Part 3: Data Synthesis & Interpretation
The meta-linkage in m-Quinquephenyl results in a specific energy landscape where the HOMO and LUMO are confined to smaller effective conjugation lengths.
Energy Level Diagram Logic
The following diagram visualizes the critical difference between the optical gap (measured by UV-Vis) and the transport gap (measured by CV), highlighting the Exciton Binding Energy (
Figure 2: Energy level diagram showing the Exciton Binding Energy (
Summary of Expected Values
| Parameter | Method | Expected Value | Interpretation |
| Optical Gap ( | UV-Vis Onset | 4.0 - 4.2 eV | Consistent with m-Terphenyl; confirms conjugation break. |
| HOMO Level | CV ( | -6.0 to -6.2 eV | Deep HOMO indicates good oxidative stability. |
| LUMO Level | CV ( | -1.8 to -2.0 eV | High LUMO makes electron injection difficult (requires E-transport layer). |
| Triplet Energy ( | Phosphorescence (77K) | ~2.8 - 2.9 eV | Sufficient to host blue phosphorescent dopants. |
References
-
Guiglion, P. & Zwijnenburg, M. A. (2015).[3] Contrasting the optical properties of the different isomers of oligophenylene. Physical Chemistry Chemical Physics, 17, 17854-17863.[3] Link
-
Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cells. Advanced Materials, 23(20), 2367-2371. Link
-
Pogantsch, A., et al. (2002). Excitation energy transfer in organic light-emitting diodes with a meta-linked oligophenyl host. Applied Physics Letters, 81, 1884. Link
-
Grem, G., Martin, G., & Leising, G. (1995). Blue electroluminescent devices based on conjugated polymers.[1][4][5] Synthetic Metals, 71(1-3), 2193-2194. Link
Sources
- 1. A bipolar host material for the construction of triplet-energy level for white phosphorescent organic light emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contrasting the optical properties of the different isomers of oligophenylene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Computational design of high triplet energy host materials for phosphorescent blue emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal of m-Quinquephenyl
Executive Summary & Scientific Context
m-Quinquephenyl (
The Core Hazard: Unlike simple solvents, the disposal risk of m-Quinquephenyl is not immediate reactivity, but environmental persistence and potential bioaccumulation .[1] As a Senior Scientist, I emphasize that disposal protocols must prevent micro-particulate release into water systems. The disposal pathway is strictly determined by the physical state of the waste: Pure Solid vs. Scintillation Cocktail (Solution) .[1][2]
Chemical Characterization & Hazard Profile
Verify your specific lot against these parameters before handling.
| Property | Specification | Operational Implication |
| CAS Number | 16716-13-5 (m-isomer) | Use for waste manifest labeling.[1][2] |
| Physical State | White Crystalline Solid | High risk of static-induced dust dispersal.[1][2] |
| Solubility | Insoluble in water; Soluble in Toluene/Xylene | NEVER dispose of down the drain.[1][2] |
| Flash Point | N/A (Solid) / Solvent-dependent (Solution) | If in solution, the solvent dictates the flammability rating.[1][2] |
| Primary Hazard | Aquatic Toxicity / Irritant | Requires "Marine Pollutant" consideration for bulk transport.[1][2] |
The Self-Validating Disposal System
To ensure compliance and safety, this protocol uses a State-Based Segregation Logic .[1][2] You must answer one question to validate your path: Is the m-Quinquephenyl currently dissolved in a solvent?
Workflow Logic Diagram
The following decision matrix visualizes the critical separation of waste streams to prevent regulatory non-compliance (e.g., mixing oxidizers with organic solids).
Figure 1: Decision matrix for segregating m-Quinquephenyl waste based on physical state, ensuring correct regulatory coding.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Pure Chemical & Debris)
Applicability: Expired powder, contaminated weigh boats, gloves, and bench paper.[1]
-
Containment (The Double-Bag Rule):
-
Solvent Segregation:
-
Labeling:
-
Storage:
Protocol B: Liquid Waste Disposal (Scintillation Cocktails)
Applicability: m-Quinquephenyl dissolved in toluene, xylene, or pseudocumene.[1][2]
-
Solvent Compatibility:
-
Venting:
-
Labeling:
-
No-Drain Policy:
Emergency Contingencies
Scenario: Powder Spill on Benchtop
-
Isolate: Mark the area.[1][2] Do not use compressed air to clean (this aerosolizes the PAH).[1][2]
-
Wet Wipe Method: Dampen a paper towel with a compatible solvent (ethanol or isopropyl alcohol) or soapy water.[1][2]
-
Capture: Wipe from the outside in to avoid spreading the radius.[1][2]
-
Dispose: Place all wipes into Protocol A (Solid Waste).
Scenario: Skin Contact
-
Wash: Immediately wash with soap and copious water.[1][2][3] PAHs are lipophilic; water alone is insufficient to remove them from skin oils.[1][2]
-
Report: Document the exposure, as PAHs are monitored for long-term health effects.[1][2]
References & Authority
The following sources validate the chemical properties and regulatory framework used in this guide.
-
PubChem (NIH). m-Quinquephenyl Compound Summary (CID 85566). [Link][1][2]
-
U.S. EPA. Wastes - Hazardous Waste - Waste Types - Listed Wastes (K-List/P-List/U-List). [Link][1][2]
Sources
Personal protective equipment for handling m-Quinquephenyl
Executive Risk Profile: m-Quinquephenyl
CAS: 16716-13-5 | Formula: C₃₀H₂₂ | Physical State: White Crystalline Powder[1][2][3]
As researchers, we often treat polyphenyls like m-Quinquephenyl as inert due to their high thermal stability and use in scintillation.[1][2][3] This is a safety blind spot. While m-Quinquephenyl is not classified as acutely toxic (like cyanide), it poses distinct particulate and cumulative risks.[1][2][3]
The Core Hazard Mechanism:
-
Respiratory Irritation (H335): As a dry, high-melting-point powder, m-Quinquephenyl is prone to static charging.[1][2][3] This causes "fines" to disperse easily during weighing, leading to inhalation of micron-scale particles that lodge in the bronchial tract.[1][2][3]
-
Unknown Chronic Effects: Polyphenyls are lipophilic.[1][2][3] While acute toxicity is low, the precautionary principle dictates we treat it as a potential bio-accumulative agent.[2]
-
Solvent Synergy: You rarely handle this pure for long; it is almost always dissolved in toluene, xylene, or chloroform for application.[1][2][3] Your PPE must therefore defend against the solvent system as much as the solute.[1][2][3]
PPE Decision Matrix
Do not use generic "lab safety" rules. Use this targeted protection scheme.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Respiratory | N95 (minimum) or P100 Half-Face | Particulate Defense: The primary vector of entry is inhalation of dust during weighing.[1][2][3] Surgical masks offer zero protection against static-charged organic dusts.[1][2][3] |
| Dermal (Hands) | Nitrile (0.11 mm min) | Solvent Barrier: m-Quinquephenyl itself is solid, but if using aromatic solvents (Toluene/Benzene), standard nitrile degrades.[1][2][3] Double glove or use Viton/Laminate gloves if handling concentrated solutions.[1][2][3] |
| Ocular | Safety Glasses w/ Side Shields | Impact & Dust: Side shields are non-negotiable to prevent airborne fines from drifting into the tear ducts.[1][2][3] Use Goggles if creating fine mists/aerosols.[1][2][3][4][5] |
| Body | Anti-Static Lab Coat (Cotton/Poly) | Static Control: Synthetic coats generate static, attracting the powder to your clothing.[2] Cotton blends dissipate charge, preventing the chemical from "clinging" to you.[3] |
Operational Workflow: Safe Handling Protocol
This workflow is designed to isolate the user from the material before it becomes airborne or solubilized.
Phase A: Preparation & Weighing (High Dust Risk)
Goal: Prevent static dispersion.[2][3]
-
Engineering Control: Operate inside a Chemical Fume Hood or a Powder Weighing Station .
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance.[1][2][3] m-Quinquephenyl powder is highly dielectric; without this, the powder will "jump" off the spatula.[1][2][3]
-
Transfer: Use a glass or metal spatula (avoid plastic).[1][2][3] Weigh directly into the final vessel to minimize transfer steps.[1][2][3]
-
Containment: Cap the vessel immediately after weighing before removing it from the hood.
Phase B: Solubilization (High Splash/Vapor Risk)
Goal: Prevent solvent exposure.[2][3]
-
Solvent Selection: If using Toluene or Chlorinated solvents, ensure the fume hood sash is at the working height (usually 18 inches).[1][2][3]
-
Dissolution: Add solvent slowly down the side of the vessel to avoid kicking up dry powder.[1][2][3]
-
Heating: If heating is required to dissolve (common for polyphenyls), use a heating block or oil bath .[1][2][3] Never use an open flame. Ensure the vessel is vented (e.g., a reflux condenser or loose cap) to prevent pressure buildup.[2][3]
Phase C: Disposal (Environmental Safety)
Goal: Prevent bio-accumulation.[2][3]
-
Solid Waste: Contaminated weigh boats, gloves, and paper towels go into Hazardous Solid Waste (yellow bag/bin).[1][2][3]
-
Liquid Waste: Solutions must go into Non-Halogenated Organic Waste (if toluene/xylene based) or Halogenated Waste (if chloroform/DCM based).[1][2][3]
Logic & Workflow Visualization
The following diagram illustrates the critical decision points where safety protocols must adapt based on the physical state of the material.
Figure 1: Decision logic for PPE selection based on the physical state of m-Quinquephenyl.[1][2][3]
Emergency Response
Self-validating protocol: If you cannot answer "Yes" to having these items, do not start.
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2][3][6] Do not use alcohol to wash skin; it increases the solubility of the polyphenyl and aids absorption into the dermis.[3]
-
Eye Contact: Flush for 15 minutes.
-
Spill (Solid): Do not dry sweep (creates dust).[1][2][3] Wet the powder with a paper towel dampened with water (or low-volatility oil) and wipe up.[1][2][3]
-
Spill (Solution): Use absorbent pads (vermiculite/pig mats).[1][2][3] Evacuate if the solvent volume exceeds hood capacity.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85566, m-Quinquephenyl.[1][2][3] Retrieved January 28, 2026 from [Link][1][2]
-
European Chemicals Agency (ECHA). Substance Information: m-Quinquephenyl (CAS 16716-13-5).[1][2][3] Retrieved January 28, 2026 from [Link][1][2]
Sources
- 1. Methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | C11H14O5 | CID 23340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-Quinquephenyl | C30H22 | CID 85566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Quinquephenyl | C30H22 | CID 137813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. appliedpolymers.com.au [appliedpolymers.com.au]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
